4-Ethynyl-3-fluoroaniline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-ethynyl-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUGQYILQLIYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethynyl-3-fluoroaniline chemical properties
An In-Depth Technical Guide to 4-Ethynyl-3-fluoroaniline: Synthesis, Properties, and Applications
Abstract
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique trifecta of reactive moieties—a terminal alkyne, a nucleophilic amine, and an electron-withdrawing fluorine atom—positions it as a versatile and powerful building block for the synthesis of complex molecular architectures. The terminal alkyne serves as a "clickable" handle for bio-orthogonal chemistry, while the fluoroaniline core is a common pharmacophore in many targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of the physicochemical properties, a robust synthetic protocol, characteristic reactivity, and key applications of this compound, designed to empower researchers in drug discovery and advanced materials development.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's properties is fundamental to its application. While some experimental data for this compound is not widely published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below. It is expected to be a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and THF.
| Property | Value | Source |
| CAS Number | 1233501-57-9 | [1][2][3] |
| Molecular Formula | C₈H₆FN | [1][3] |
| Molecular Weight | 135.14 g/mol | [1][3] |
| Appearance | Predicted: Off-white to light brown solid | Inferred from similar anilines |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Storage | Store in freezer (-20°C), sealed in dry, dark place. | [1] |
Spectroscopic Data (Predicted)
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data are predicted based on established principles of NMR and IR spectroscopy.
| Technique | Predicted Data | Assignment and Rationale |
| ¹H NMR | δ ~7.0-7.2 ppm (t, 1H), δ ~6.6-6.8 ppm (m, 2H), δ ~3.8 ppm (br s, 2H), δ ~3.1 ppm (s, 1H) | Aromatic protons will appear as multiplets, with splitting influenced by the fluorine atom. The amine protons (NH₂) will be a broad singlet, and the acetylenic proton (C≡C-H) will be a sharp singlet. |
| ¹³C NMR | δ ~150-155 ppm (d, J≈240 Hz), δ ~145 ppm (d, J≈10 Hz), δ ~125 ppm (s), δ ~115-120 ppm (m), δ ~110-115 ppm (m), δ ~80-85 ppm (s), δ ~75-80 ppm (s) | The carbon attached to fluorine (C-F) will show a large one-bond coupling constant. Other aromatic carbons will show smaller couplings. Two sp-hybridized carbons (C≡C) will appear in the 75-85 ppm range.[4] |
| IR Spectroscopy | ν ~3450, 3360 cm⁻¹ (N-H stretch), ν ~3300 cm⁻¹ (C≡C-H stretch), ν ~2110 cm⁻¹ (C≡C stretch), ν ~1620 cm⁻¹ (N-H bend), ν ~1250 cm⁻¹ (C-F stretch) | Characteristic stretches for the primary amine, terminal alkyne, and carbon-fluorine bond are expected to be prominent.[5][6][7] |
| Mass Spectrometry | [M]⁺ = 135.05 | The molecular ion peak corresponding to the exact mass of C₈H₆FN. |
Synthesis and Purification
The most logical and efficient synthesis of this compound involves a palladium-catalyzed Sonogashira cross-coupling reaction.[8][9] The commercially available 4-Bromo-3-fluoroaniline serves as an ideal starting material.[10][11][12] To prevent self-coupling of the terminal alkyne, a protected acetylene source, such as trimethylsilylacetylene (TMSA), is used, followed by a straightforward deprotection step.
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Trustworthiness: This protocol is based on well-established Sonogashira coupling and desilylation procedures, providing a self-validating system through standard reaction monitoring (TLC, LC-MS) and product characterization (NMR, MS).
Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-3-fluoroaniline
-
Reactor Setup: To a dry Schlenk flask under an inert argon atmosphere, add 4-Bromo-3-fluoroaniline (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq.). Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours.
-
Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Reactor Setup: Dissolve the purified 4-((trimethylsilyl)ethynyl)-3-fluoroaniline (1.0 eq.) from Step 1 in methanol.
-
Deprotection: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution and stir at room temperature for 1-2 hours.
-
Causality: The mild base K₂CO₃ in methanol is sufficient to cleave the silicon-carbon bond, liberating the terminal alkyne without affecting the other functional groups.
-
-
Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its distinct functional groups, which can be addressed with high selectivity.
-
Terminal Alkyne: This is arguably the most valuable handle on the molecule. It readily participates in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: Allows for the efficient and specific covalent linkage to molecules bearing an azide group, forming a stable 1,2,3-triazole ring. This is invaluable for creating libraries of compounds, attaching probes, or linking to biomolecules.[15]
-
Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides to construct extended π-conjugated systems relevant to materials science.
-
Other Alkyne Reactions: It can undergo hydration, hydroamination, and other addition reactions to further diversify the molecular scaffold.
-
-
Aniline Moiety: The amino group is a versatile nucleophile and directing group.
-
N-Acylation and N-Alkylation: The amine can be readily acylated or alkylated to form amides or secondary/tertiary amines, a common step in modulating the properties of drug candidates.
-
Ring Formation: It is a key nucleophile in the synthesis of heterocyclic cores, most notably in the construction of the quinazoline ring system found in many kinase inhibitors like Gefitinib and Lapatinib.[16]
-
Diazotization: The amine can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.
-
-
Fluoro-Substituted Aromatic Ring: The fluorine atom exerts a strong electronic effect.
-
Modulation of pKa: It lowers the pKa of the aniline nitrogen, making it less basic. This can be crucial for optimizing drug-target interactions and improving pharmacokinetic properties.[16]
-
Metabolic Blocking: A C-F bond is exceptionally strong and can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.
-
Enhanced Binding: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein's active site), enhancing binding affinity.[16]
-
Applications in Research and Development
The unique combination of features makes this compound a high-value intermediate, particularly in medicinal chemistry.
Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. Many potent inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), share a common 4-anilinoquinazoline scaffold.[16] this compound is an ideal building block for this purpose. The aniline nitrogen acts as the key hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the fluorine atom enhances binding and metabolic stability. The ethynyl group serves as a versatile point of attachment for "tail" fragments designed to occupy adjacent pockets, or as a bio-orthogonal handle for target identification and validation studies.[15]
Probe Development and Chemical Biology
The "clickable" alkyne functionality is perfectly suited for applications in chemical biology. By synthesizing a bioactive molecule using this compound, researchers can subsequently attach fluorescent dyes, biotin tags, or affinity resins via CuAAC chemistry. This enables a wide range of experiments, including:
-
Visualizing the subcellular localization of a drug.
-
Identifying the protein targets of a compound via affinity pull-down experiments coupled with mass spectrometry.
-
Creating immobilized probes for screening compound libraries.
Safety and Handling
No specific safety data sheet for this compound is widely available. Therefore, handling precautions must be based on data from structurally similar compounds, such as 4-fluoroaniline and other aromatic amines.[17][18]
-
Hazard Classification (Anticipated):
-
Recommended Handling Procedures:
-
Handle only in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and dark place, as recommended.[1]
-
Conclusion
This compound is a strategic molecular tool for chemists at the forefront of innovation. Its pre-installed functionalities—a bio-orthogonal alkyne, a key pharmacophoric element in the fluoroaniline ring, and a versatile amino group—provide a streamlined pathway to complex and high-value molecules. As the demand for targeted therapeutics and functional materials continues to grow, the importance of such well-designed, multifunctional building blocks will only increase, making this compound a compound of enduring relevance.
References
- 1. 1233501-57-9|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. CAS 1233501-57-9 | 3930-3-02 | MDL MFCD11036455 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluoroaniline(372-19-0) IR Spectrum [chemicalbook.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-溴-3-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 15. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. lobachemie.com [lobachemie.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Ethynyl-3-fluoroaniline for Researchers and Drug Development Professionals
Central Identifier: CAS Number 1233501-57-9 [1]
This guide provides a comprehensive technical overview of 4-Ethynyl-3-fluoroaniline, a key building block in medicinal chemistry and drug discovery. Authored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its applications, supported by detailed protocols and mechanistic insights.
Core Compound Identity and Properties
This compound is a substituted aniline derivative featuring both an ethynyl and a fluorine substituent. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1233501-57-9 | [1] |
| Molecular Formula | C₈H₆FN | Calculated |
| Molecular Weight | 135.14 g/mol | Calculated |
| Appearance | Not specified, likely a solid | Inferred |
| Storage | Recommended storage in a dark place, sealed in a dry environment, and stored in a freezer under -20°C.[1] | [1] |
Synthesis of this compound
A plausible synthetic approach for this compound would likely involve the introduction of the ethynyl group onto a pre-existing fluorinated aniline or nitrobenzene ring system, commonly through a Sonogashira coupling reaction.
Generalized Synthetic Workflow:
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: Illustrative Sonogashira Coupling for Aryl Ethynylation
This is a generalized protocol and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) flask, add the aryl halide (e.g., 4-bromo-3-fluoroaniline), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
-
Addition of Reagents: Add a suitable base (e.g., triethylamine or diisopropylamine) and the acetylene source (e.g., ethynyltrimethylsilane).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between room temperature and 80°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with aqueous solutions to remove inorganic salts.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the protected ethynyl aniline.
-
Deprotection: Treat the purified product with a deprotecting agent (e.g., TBAF for a silyl protecting group) to yield the final this compound.
Applications in Drug Discovery
The structural motifs present in this compound are of significant interest in medicinal chemistry. The aniline group provides a key handle for further chemical modifications, such as amide bond formation or as a precursor for heterocyclic ring systems.[2][5] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6][7] The ethynyl group is a versatile functional group that can participate in various chemical transformations, including click chemistry, and can act as a structural element in pharmacophores.
Halogenated anilines are crucial building blocks for a range of pharmaceuticals. For instance, 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the anticancer drug Lapatinib and fluoroquinolone antibiotics.[7][8] Similarly, 4-chloro-3-fluoroaniline is used in the synthesis of antimalarial agents and antiviral treatments.[6] Given these precedents, this compound is a promising scaffold for the development of novel therapeutics in areas such as oncology and infectious diseases.[9][10]
Signaling Pathway Context:
Many drugs derived from aniline building blocks target specific signaling pathways involved in disease. For example, tyrosine kinase inhibitors like Gefitinib, which is synthesized from a chloro-fluoroaniline derivative, target the epidermal growth factor receptor (EGFR) pathway.[8][9]
Caption: Generalized inhibition of a receptor tyrosine kinase signaling pathway.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors. While specific toxicity data for this compound is not available, related fluoroaniline compounds are known to be hazardous. For example, 3-fluoroaniline is classified as toxic if swallowed and causes skin and eye irritation.[11][12] 4-fluoroaniline is also classified as harmful and an irritant.[3][13]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][13][14]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust, fumes, or vapors.[11][13]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13][14]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[1][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[11]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and development. Its unique combination of reactive functional groups makes it an attractive starting material for medicinal chemistry programs. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in the laboratory.
References
- 1. 1233501-57-9|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 4. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
synthesis of 4-Ethynyl-3-fluoroaniline starting materials
An In-depth Technical Guide to the Synthesis of 4-Ethynyl-3-fluoroaniline: Strategies, Methodologies, and Field-Proven Insights
Introduction
This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique structural motif, featuring a reactive terminal alkyne and a synthetically versatile aniline core substituted with a fluorine atom, makes it an invaluable precursor for the synthesis of a diverse array of complex molecules. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, including metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and expert insights to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Primary Synthetic Strategy: A Multi-step Approach Centered on Sonogashira Coupling
The most established and widely employed strategy for the synthesis of this compound commences with a halogenated fluoroaniline precursor, which undergoes a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the ethynyl moiety. This is typically followed by a deprotection step to yield the final product. This route is favored for its reliability and the commercial availability of the requisite starting materials.
The Cornerstone of Aryl-Alkyne Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. A transmetalation step, where the acetylide group is transferred from the copper to the palladium complex, is followed by reductive elimination to yield the arylalkyne product and regenerate the palladium(0) catalyst.[3]
For electron-rich aryl bromides, such as 4-bromo-2-fluoroaniline, the selection of the palladium catalyst and ligands is crucial for achieving high yields. Electron-rich and sterically demanding phosphine ligands can enhance the rate of the reaction.[4][5]
Synthesis of the Key Precursor: 4-Bromo-2-fluoroaniline
A common and readily accessible starting material for the Sonogashira coupling is 4-bromo-2-fluoroaniline. This precursor can be synthesized via two primary routes:
Route A: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene
This is a straightforward reduction of the nitro group to an amine.
-
Reaction Scheme:
-
4-bromo-2-fluoro-1-nitrobenzene is reduced using a variety of reducing agents, with iron powder in the presence of an acid or ammonium chloride being a common and cost-effective choice.
-
-
Experimental Protocol:
-
To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene in ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux (approximately 90 °C) for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of Celite.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 4-bromo-2-fluoroaniline.
-
Route B: Bromination of 2-Fluoroaniline
This route involves the direct bromination of 2-fluoroaniline.
-
Reaction Scheme:
-
2-Fluoroaniline is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent.
-
-
Experimental Protocol:
-
Dissolve 2-fluoroaniline in a chlorinated solvent like methylene chloride and cool the solution to 0 °C.
-
Add N-bromosuccinimide portion-wise over a period of 2 hours, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 20 minutes after the addition is complete.
-
Wash the reaction mixture with cold water multiple times.
-
Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 4-bromo-2-fluoroaniline.
-
Sonogashira Coupling of 4-Bromo-2-fluoroaniline with Trimethylsilylacetylene
To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), a protected form of acetylene, trimethylsilylacetylene, is commonly used in the Sonogashira reaction.[2]
-
Reaction Scheme:
-
4-Bromo-2-fluoroaniline is coupled with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
-
-
Experimental Protocol:
-
To a solution of 4-bromo-2-fluoroaniline in a suitable solvent such as triethylamine or a mixture of THF and diisopropylamine, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide.[6]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add trimethylsilylacetylene and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)-3-fluoroaniline.
-
Deprotection of the Trimethylsilyl Group
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This is typically achieved under basic conditions.
-
Reaction Scheme:
-
4-((trimethylsilyl)ethynyl)-3-fluoroaniline is treated with a base such as potassium carbonate or potassium hydroxide in methanol.[7]
-
-
Experimental Protocol:
-
Dissolve 4-((trimethylsilyl)ethynyl)-3-fluoroaniline in methanol.
-
Add a stoichiometric amount of potassium hydroxide.[8]
-
Stir the mixture at room temperature for 4 hours.[8]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add ethyl acetate and wash the organic layer with saturated aqueous sodium chloride.[8]
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield this compound.[8]
-
Alternative Synthetic Strategy: A Convergent Approach from 3-Bromo-4-fluoronitrobenzene
An alternative and convergent route to this compound has been reported, which begins with 3-bromo-4-fluoronitrobenzene.[8] This strategy involves the Sonogashira coupling followed by the reduction of the nitro group.
-
Reaction Scheme:
-
This pathway is advantageous as it introduces the ethynyl group early in the synthesis, and the subsequent reduction of the nitro group is often a high-yielding transformation.
-
Caption: Alternative synthetic workflow for this compound.
Experimental Protocol for the Alternative Route
-
Step 1: Sonogashira Coupling of 3-Bromo-4-fluoronitrobenzene
-
In a reaction vessel under an argon atmosphere, combine 3-bromo-4-fluoronitrobenzene, triethylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0).[8]
-
Add trimethylsilylacetylene dropwise.[8]
-
Heat the mixture at 40-50 °C overnight.[8]
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by passing it through a silica gel plug to obtain 4-((trimethylsilyl)ethynyl)-3-fluoronitrobenzene.[8]
-
-
Step 2: Reduction of the Nitro Group
-
The resulting nitro compound can be reduced to the corresponding aniline using standard conditions, such as iron powder and ammonium chloride in ethanol/water, or catalytic hydrogenation with H₂ over a palladium-on-carbon catalyst.
-
-
Step 3: Deprotection of the Trimethylsilyl Group
-
The deprotection of the resulting 4-((trimethylsilyl)ethynyl)-3-fluoroaniline is carried out as described in the primary synthetic strategy, using potassium hydroxide in methanol to yield this compound.[8]
-
Data Summary: A Comparative Overview of Synthetic Routes
| Route | Starting Material | Key Steps | Typical Overall Yield | Advantages | Disadvantages |
| Primary | 4-Bromo-2-fluoroaniline | 1. Sonogashira Coupling2. Deprotection | Good to Excellent | Reliable, well-established, milder conditions for the final step. | Requires synthesis of the halogenated aniline precursor. |
| Alternative | 3-Bromo-4-fluoronitrobenzene | 1. Sonogashira Coupling2. Reduction3. Deprotection | Good | Convergent, early introduction of the ethynyl group. | The reduction step adds to the overall step count from the nitro-intermediate. |
Purification and Characterization
Purification of the final product, this compound, is typically achieved by silica gel column chromatography using a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate.[8]
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons, the amine protons, and the acetylenic proton.
-
¹³C NMR will confirm the presence of the correct number of carbon atoms and the characteristic shifts for the alkynyl carbons.
-
¹⁹F NMR will show a signal corresponding to the fluorine atom.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the N-H bonds of the amine, the C≡C bond of the alkyne, and the C-H bond of the terminal alkyne.
Conclusion
The synthesis of this compound is a well-documented process with the Sonogashira coupling of a halogenated fluoroaniline being the most prevalent and reliable method. The choice of starting material and specific reaction conditions can be tailored based on the availability of precursors, desired scale, and laboratory capabilities. The alternative route starting from 3-bromo-4-fluoronitrobenzene offers a convergent approach that may be advantageous in certain synthetic campaigns. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently and efficiently synthesize this important chemical intermediate for their research and development activities.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 4-Ethynyl-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynyl-3-fluoroaniline is a substituted aromatic amine that holds significant potential as a building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an aniline moiety, a fluorine atom, and an ethynyl group, makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including pharmaceutical intermediates and functional organic materials. The aniline core provides a versatile handle for various chemical transformations, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the terminal alkyne allows for participation in powerful coupling reactions such as the Sonogashira coupling and click chemistry.
A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development. These properties dictate the conditions required for its handling, storage, purification, and reaction setup. This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines the standard methodologies for the determination of properties for which experimental data is not yet publicly available. This approach ensures that researchers can proceed with a solid foundation of both established data and the necessary experimental frameworks for further characterization.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties have been reported, detailed experimental data for others, such as melting and boiling points, are not widely available in the public domain.
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 1233501-57-9 | [1] |
| Molecular Formula | C₈H₆FN | [1] |
| Molecular Weight | 135.14 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Storage Conditions | Keep in dark place, sealed in dry, store in freezer, under -20°C | [1] |
Safety and Handling
Based on available hazard information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols for Physical Property Determination
For novel or sparsely characterized compounds like this compound, the experimental determination of their physical properties is a critical step. The following section details the standard, reliable methodologies for measuring key physical constants.
Melting Point Determination (Capillary Method)
The melting point is a fundamental physical property that provides an indication of a compound's purity.
Principle: The temperature at which a solid substance transitions to a liquid phase at atmospheric pressure is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid.
-
Packing the Sample: Invert the tube and tap its sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
-
Boiling Point Determination (Microscale Method)
For compounds where a larger sample size is not available, a microscale method for boiling point determination is appropriate.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the tubes to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of liquid this compound into the small test tube. If the compound is a solid at room temperature, it must first be melted.
-
Assembly:
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.
-
-
Heating:
-
Immerse the assembly in a heating bath.
-
Heat the bath gradually. As the temperature rises, air will slowly bubble out of the capillary tube.
-
-
Observation and Measurement:
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat source once this vigorous bubbling is observed.
-
As the apparatus cools, the bubbling will slow and eventually stop. The temperature at the exact moment the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns will be complex due to splitting by neighboring protons and the fluorine atom.
-
Amine Protons: The -NH₂ protons will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
-
Alkynyl Proton: The terminal alkyne proton (-C≡CH) will appear as a sharp singlet, typically in the range of δ 2.5-3.5 ppm.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The six aromatic carbons will show distinct signals in the δ 100-160 ppm region. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.
-
Alkynyl Carbons: The two carbons of the ethynyl group will appear in the δ 70-90 ppm range.
Experimental Protocol (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR should be used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Expected IR Absorption Bands:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C≡C-H Stretching: A sharp, characteristic band around 3300 cm⁻¹ for the terminal alkyne C-H bond.
-
C≡C Stretching: A weak to medium intensity band in the region of 2100-2140 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structure elucidation.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 135.14, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Fragmentation of the molecule may lead to the loss of small neutral molecules or radicals, such as HCN, resulting in characteristic fragment ions.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a novel compound such as this compound.
Caption: Workflow for the Characterization of this compound.
Conclusion
This compound is a compound of considerable interest for synthetic applications. While foundational data such as its molecular formula and weight are established, a comprehensive public profile of its experimental physical properties remains to be fully elucidated. This technical guide has provided the available data and, crucially, has outlined the standard, validated experimental protocols necessary for researchers to determine the melting point, boiling point, solubility, and spectroscopic characteristics of this compound. By following these established methodologies, scientists and drug development professionals can confidently characterize this compound, ensuring the reliability and reproducibility of their research endeavors. The application of these techniques will not only contribute to a more complete understanding of this specific molecule but also upholds the principles of scientific rigor in the broader field of chemical synthesis and characterization.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethynyl-3-fluoroaniline: Solubility and Stability
Abstract: 4-Ethynyl-3-fluoroaniline is a substituted aromatic amine with potential applications as a key building block in the synthesis of pharmaceuticals and advanced materials. A comprehensive understanding of its solubility and stability is critical for optimizing synthetic routes, purification processes, formulation, and ensuring long-term storage integrity. This technical guide provides a framework for characterizing these essential physicochemical properties. Due to the limited availability of specific public data for this compound, this document emphasizes predictive principles based on its structural analogues and presents robust, self-validating experimental protocols for researchers to determine its solubility and stability profiles in their own laboratory settings.
Introduction: The Structural Rationale
This compound combines three key functional groups on a benzene ring: a nucleophilic amino group (-NH₂), an electron-withdrawing fluorine atom (-F), and a reactive ethynyl group (-C≡CH). This unique combination dictates its chemical behavior.
-
Amino Group: Confers basicity and acts as a hydrogen bond donor, influencing solubility in protic solvents.
-
Fluoro Group: Increases lipophilicity and can modulate the pKa of the amino group. Its electronegativity impacts the electron density of the aromatic ring.
-
Ethynyl Group: Provides a site for further chemical modification (e.g., click chemistry, coupling reactions) but can also be susceptible to oxidative or thermal degradation.
Understanding the interplay of these groups is fundamental to predicting and experimentally verifying the compound's solubility and stability.
Solubility Profile: Theoretical Predictions and Experimental Determination
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more miscible. For this compound, we can anticipate its behavior based on the functional groups present.
Theoretical Solubility Predictions:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | High | The amino group can form strong hydrogen bonds with the solvent's hydroxyl groups.[1] |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | Solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The polar amino and fluoro groups limit solubility in solvents that primarily rely on van der Waals forces. |
| Aqueous (Acidic) | Moderate | Protonation of the amino group to form a more soluble ammonium salt. |
| Aqueous (Neutral/Basic) | Low | Limited hydrogen bonding with water and the non-polar nature of the substituted ring.[2] |
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This protocol provides a reliable method to quantify solubility, ensuring that a true equilibrium is reached.
Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.[3]
Methodology:
-
Preparation:
-
Create a stock solution of this compound in a suitable solvent (e.g., acetonitrile) for HPLC calibration.
-
Prepare a series of calibration standards from the stock solution.
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.999 for accuracy.[3]
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. Causality: Adding excess solid ensures that the solution becomes saturated, which is the definition of solubility.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a minimum of 24-48 hours. Causality: This extended period is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[4]
-
-
Sampling and Analysis:
-
After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours at the controlled temperature.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed vial. Causality: Filtration removes any suspended micro-particles, preventing artificially high solubility measurements. Pre-weighing the vial allows for gravimetric confirmation if needed.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the established HPLC calibration range.
-
Inject the diluted sample into the HPLC system and determine the concentration.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at that temperature.
-
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Stability Profile: Forced Degradation and Storage
The stability of this compound is influenced by its susceptibility to oxidation, polymerization of the ethynyl group, and reactions involving the aniline moiety. A proactive assessment of its stability is crucial.
Anticipated Degradation Pathways:
-
Oxidative Degradation: The aniline group can be susceptible to oxidation, potentially forming colored impurities. The ethynyl group can also undergo oxidative coupling.
-
Acid/Base Hydrolysis: While generally stable, extreme pH conditions could potentially affect the molecule, although fluoroanilines are typically robust.
-
Thermal Degradation: High temperatures may lead to decomposition or polymerization. Thermal decomposition can release hazardous vapors like nitrogen oxides (NOx) and hydrogen fluoride (HF).[5]
-
Photostability: Exposure to UV light may induce degradation, a common characteristic of aromatic amines.
Protocol for Forced Degradation Study
This protocol, based on ICH guidelines, helps identify potential degradation products and establish a stability-indicating analytical method.[6]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Stress Conditions: Prepare solutions of the compound (e.g., at 1 mg/mL) and expose them to the following conditions. A control sample, protected from stress, should be analyzed concurrently.
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105 °C for 48 hours.
-
Photolytic: Expose a solution to a calibrated light source (e.g., 1.2 million lux hours and 200 W h/m²).
-
-
Analysis:
-
Analyze all stressed samples and the control using a stability-indicating HPLC method (e.g., a gradient method on a C18 column capable of separating the parent peak from any new peaks).
-
Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the degradants.
-
If significant degradation is observed, LC-MS can be employed to identify the mass of the degradation products, providing clues to their structure.[7]
-
-
Interpretation:
-
The goal is to achieve 5-20% degradation. If degradation is excessive, reduce the stress duration or temperature. If no degradation is observed, increase the stress intensity.[6]
-
The results will reveal the compound's liabilities, informing which conditions to avoid during handling and storage.
-
Caption: Logical workflow for a forced degradation study.
Recommended Storage and Handling
Based on the chemical nature of fluoroanilines and ethynyl compounds, the following storage conditions are recommended to ensure long-term stability.
| Parameter | Recommendation | Rationale and Source |
| Temperature | Store in a cool, dry place. | To minimize thermal degradation and reaction rates. Many fluoroanilines are stored in a cool environment.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent air/oxygen-induced degradation of the electron-rich aniline moiety.[6] |
| Light | Protect from light. Store in amber vials or in the dark. | Aromatic amines can be light-sensitive, leading to photolytic degradation.[8] |
| Container | Keep container tightly sealed. | Prevents exposure to moisture and atmospheric contaminants.[8][9] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid chlorides, and anhydrides. | To prevent vigorous and potentially hazardous chemical reactions that can degrade the sample.[5][10] |
Conclusion
While specific, peer-reviewed data on the solubility and stability of this compound is not widely published, a robust scientific approach allows for strong predictions and, more importantly, provides the necessary tools for its empirical determination. The protocols outlined in this guide for solubility and forced degradation studies are designed to be self-validating systems, providing researchers and drug development professionals with the reliable data needed to advance their work. Adherence to the recommended handling and storage procedures is paramount to maintaining the integrity and purity of this valuable chemical intermediate.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Spectroscopic and Mechanistic Elucidation of 4-Ethynyl-3-fluoroaniline: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Ethynyl-3-fluoroaniline, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative data from analogous structures to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Detailed, field-proven protocols for data acquisition are provided to ensure methodological rigor in experimental settings. This guide is intended to serve as a foundational resource for researchers, enabling them to anticipate spectral outcomes, design appropriate analytical workflows, and accelerate their research and development endeavors.
Introduction: The Significance of this compound
This compound is a substituted aniline derivative incorporating both a fluorine atom and an ethynyl group. This unique combination of functionalities makes it a highly valuable synthon in the development of novel pharmaceuticals and advanced materials. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the terminal alkyne provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and polymerization reactions.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any application. This guide provides an in-depth examination of its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the atomic connectivity and electronic environment.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The aromatic region is expected to exhibit a complex splitting pattern due to the interplay of proton-proton and proton-fluorine couplings.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-5 | ~6.7 - 6.9 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
| H-6 | ~6.8 - 7.0 | Triplet-like (t) | J(H-H) ≈ 8-9 |
| -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | - |
| -C≡CH | ~3.0 - 3.3 | Singlet (s) | - |
Disclaimer: These are predicted values. Actual experimental results may vary.
Interpretation and Causality:
-
The aromatic protons (H-2, H-5, H-6) are expected to resonate in the typical downfield region for aromatic compounds. The electron-donating amino group and the electron-withdrawing fluorine and ethynyl groups will influence their precise chemical shifts.
-
The fluorine atom will induce through-bond coupling to adjacent protons, resulting in the characteristic doublet of doublets splitting for H-2 and H-5.
-
The amine protons (-NH₂) will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak is highly dependent on solvent and concentration.
-
The acetylenic proton (-C≡CH) is expected to be a sharp singlet in the upfield region compared to the aromatic protons.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reveal the carbon framework of the molecule, with the fluorine atom causing characteristic splitting of adjacent carbon signals.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 (-NH₂) | ~145 - 148 | ~2-4 |
| C-2 | ~115 - 118 | ~6-8 |
| C-3 (-F) | ~158 - 162 | ~240-250 |
| C-4 (-C≡CH) | ~110 - 113 | ~15-20 |
| C-5 | ~118 - 121 | ~20-25 |
| C-6 | ~114 - 117 | ~3-5 |
| -C ≡CH | ~80 - 85 | - |
| -C≡C H | ~75 - 80 | - |
Disclaimer: These are predicted values. Actual experimental results may vary.
Interpretation and Causality:
-
The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.
-
The carbons ortho and meta to the fluorine atom (C-2, C-4, and C-5) will show smaller two- and three-bond C-F couplings.
-
The acetylenic carbons will resonate in their characteristic region (~75-85 ppm).
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducible results.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the amine protons[1].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the spectrometer used.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Caption: NMR experimental workflow.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C-H, C≡C, C-F, and aromatic C=C bonds.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3500 | Asymmetric N-H stretch | Primary Amine |
| ~3300-3400 | Symmetric N-H stretch | Primary Amine |
| ~3300 | ≡C-H stretch | Terminal Alkyne |
| ~3030-3100 | Aromatic C-H stretch | Aromatic Ring |
| ~2100-2140 | C≡C stretch | Alkyne |
| ~1600-1620 | N-H bend (scissoring) | Primary Amine |
| ~1500 & ~1600 | C=C stretch | Aromatic Ring |
| ~1200-1300 | C-N stretch | Aryl Amine |
| ~1100-1250 | C-F stretch | Aryl Fluoride |
| ~690-900 | Aromatic C-H out-of-plane bend | Aromatic Ring |
Disclaimer: These are predicted values. Actual experimental results may vary.
Interpretation and Causality:
-
The two distinct N-H stretching bands are characteristic of a primary amine.
-
The sharp, strong band around 3300 cm⁻¹ for the ≡C-H stretch is a hallmark of a terminal alkyne[2][3].
-
The C≡C stretch is typically a sharp, but weaker, band in the 2100-2140 cm⁻¹ region[2][4].
-
The aromatic C-H and C=C stretches will confirm the presence of the benzene ring[5][6][7].
-
The C-F stretch will likely appear in the fingerprint region and can be a strong absorption.
Experimental Protocol: IR Spectroscopy
The following protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet method[8][9][10].
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
-
Caption: IR spectroscopy experimental workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Predicted Mass Spectrum
For this compound (C₈H₆FN), the predicted molecular weight is approximately 135.05 g/mol .
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Identity | Notes |
| 135 | [M]⁺ | Molecular ion peak |
| 134 | [M-H]⁺ | Loss of a hydrogen atom |
| 108 | [M-HCN]⁺ | Loss of hydrogen cyanide |
| 82 | [M-C₂H₂-HCN]⁺ | Loss of acetylene and hydrogen cyanide |
Disclaimer: These are predicted values. Actual experimental results may vary.
Interpretation and Causality:
-
The molecular ion peak ([M]⁺) is expected to be prominent due to the stability of the aromatic ring.
-
Fragmentation is likely to be initiated by the loss of a hydrogen atom or the cleavage of the ethynyl group.
-
A common fragmentation pathway for anilines is the loss of hydrogen cyanide (HCN) from the aromatic ring, which would result in a fragment at m/z 108[11][12].
-
Further fragmentation could involve the loss of the acetylene group. Aromatic compounds often produce a series of characteristic fragment ions[13][14].
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
GC-MS System Parameters: [11][15][16]
-
Gas Chromatograph:
-
Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
-
Caption: GC-MS experimental workflow.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By combining theoretical predictions with established spectroscopic principles and data from analogous compounds, a comprehensive analytical profile has been constructed. The provided experimental protocols offer a standardized approach for researchers to acquire and validate this data. This document serves as a valuable resource for scientists and professionals in drug development and materials science, facilitating the unambiguous identification and characterization of this important chemical entity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
- 16. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynyl-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynyl-3-fluoroaniline is a versatile building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is derived from the unique and tunable reactivity of the terminal ethynyl group, influenced by the electronic properties of the aniline and fluoro substituents. This guide provides a comprehensive exploration of the reactivity of this ethynyl moiety, delving into the mechanistic underpinnings of its most critical transformations. We will examine key reaction classes including metal-catalyzed cross-couplings, cycloadditions, and nucleophilic additions, providing field-proven insights and detailed experimental protocols. The aim is to equip researchers with the knowledge to strategically employ this compound in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of this compound
The confluence of three distinct functional groups—a terminal alkyne, a primary aniline, and a fluorine atom—on a single aromatic scaffold makes this compound a molecule of significant interest. The ethynyl group, in particular, serves as a versatile handle for molecular elaboration and has been identified as a privileged structure in medicinal chemistry, contributing to the potency and metabolic stability of various drug candidates.[1][2] The aniline moiety offers a site for amide bond formation, diazotization, and other transformations common in drug discovery.[3] The fluorine atom, a common bioisostere, can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, while also influencing the reactivity of the adjacent functional groups.[3]
This guide will focus specifically on the potential reactivity of the ethynyl group, a testament to its central role in the synthetic utility of this compound. Understanding the electronic interplay between these groups is paramount to predicting and controlling reaction outcomes. The electron-donating amino group and the electron-withdrawing fluorine atom exert opposing effects on the electron density of the aromatic ring and, by extension, the attached ethynyl group. This electronic tug-of-war fine-tunes the reactivity of the alkyne, making it amenable to a wide array of chemical transformations.
Electronic Profile and Acidity of the Terminal Alkyne
The reactivity of the terminal alkyne in this compound is fundamentally governed by the acidity of its terminal proton. Terminal alkynes are notably more acidic than their alkene and alkane counterparts due to the sp hybridization of the carbon atom, which imparts significant s-character to the C-H bond.[4][5] This increased s-character stabilizes the resulting acetylide anion.[4]
The substituents on the aniline ring further modulate this acidity. The amino group, being electron-donating, tends to slightly decrease the acidity of the terminal proton by increasing electron density on the ring and, consequently, on the alkyne. Conversely, the strongly electronegative fluorine atom has an electron-withdrawing effect, which tends to increase the acidity of the terminal proton.[3] The net effect of these opposing influences results in a terminal alkyne that is readily deprotonated by moderately strong bases to form a potent nucleophile.[6]
Key Reaction Classes of the Ethynyl Group
The terminal ethynyl group of this compound is a versatile functional group that can participate in a wide range of chemical reactions. The most synthetically valuable of these are metal-catalyzed cross-coupling reactions, cycloaddition reactions, and nucleophilic additions.
Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9][10] This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7][8]
Mechanism: The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles, one for palladium and one for copper.[10] The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species.[8] In parallel, the copper cycle involves the formation of a copper acetylide from the terminal alkyne, the amine base, and the Cu(I) salt.[11] Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of the aryl halide (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.05 eq)) and a copper(I) co-catalyst (e.g., CuI (0.025 eq)).[8]
-
An amine base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent) is added.[8]
-
The reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.[8]
-
Upon completion, the reaction is diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and filtered through a pad of celite to remove the catalysts.[8]
-
The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[8]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
| Parameter | Typical Range/Value | Reference |
| Aryl Halide Reactivity | I > OTf > Br >> Cl | [9] |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | [7][8] |
| Copper(I) Co-catalyst | CuI, CuBr, CuCN | [7][8] |
| Base | Triethylamine, Diisopropylamine, Piperidine | [7][8] |
| Solvent | THF, DMF, Toluene, Amine bases | [7][8] |
| Temperature | Room temperature to 100 °C | [8][9] |
Cycloaddition Reactions: The "Click" Chemistry Paradigm
The terminal ethynyl group is a key participant in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[12][13] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[12][14][15]
Mechanism: The CuAAC reaction is believed to proceed through a stepwise mechanism involving the formation of a copper acetylide intermediate.[13][16] The copper(I) catalyst activates the terminal alkyne, facilitating its reaction with an organic azide to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product.[12]
Caption: Simplified mechanism of the CuAAC reaction.
Experimental Protocol: General Procedure for CuAAC "Click" Reaction
-
To a solution of this compound (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water) is added a copper(I) source. This can be CuI directly or generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.
-
The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or recrystallization to afford the pure triazole product.
| Parameter | Typical Reagent/Condition | Reference |
| Copper(I) Source | CuSO₄·5H₂O/Sodium Ascorbate, CuI, [Cu(CH₃CN)₄]PF₆ | [12][15] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | [13] |
| Temperature | Room temperature | [13] |
| Ligands (Optional) | TBTA, THPTA | [13] |
Nucleophilic Additions
The terminal proton of this compound can be removed by a strong base to form a potent acetylide nucleophile.[4][17] This acetylide can then participate in nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines.[4][17][18]
Mechanism: The reaction proceeds via the deprotonation of the terminal alkyne to form the acetylide anion. This anion then attacks the electrophilic center of the carbonyl or imine, leading to the formation of a new carbon-carbon bond. Subsequent workup with a proton source quenches the resulting alkoxide or amide to yield the corresponding propargyl alcohol or amine.[4]
Experimental Protocol: General Procedure for Nucleophilic Addition to a Carbonyl
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C) is added a strong base (e.g., n-butyllithium or LDA, 1.0 eq).
-
The reaction mixture is stirred for a short period to allow for complete formation of the acetylide.
-
The electrophile (e.g., an aldehyde or ketone, 1.0 eq) is added, and the reaction is allowed to warm to room temperature and stir until completion.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
| Parameter | Typical Reagent/Condition | Reference |
| Base | n-BuLi, s-BuLi, LDA, NaH | [6][17] |
| Solvent | THF, Diethyl ether | [4] |
| Temperature | -78 °C to room temperature | [4] |
| Electrophiles | Aldehydes, Ketones, Imines, Epoxides | [4][18] |
Oxidation and Reduction Reactions
The ethynyl group can also undergo oxidation and reduction.[19][20]
Oxidation: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, typically yielding carboxylic acids.[21][22] For a terminal alkyne like that in this compound, this would result in the formation of a carboxylic acid and the loss of the terminal carbon as carbon dioxide.[22]
Reduction: The triple bond can be partially reduced to a double bond or fully reduced to a single bond.[20] Catalytic hydrogenation with Lindlar's catalyst will selectively produce the corresponding cis-alkene, while dissolving metal reduction (e.g., Na in liquid NH₃) will yield the trans-alkene. Complete reduction to the corresponding ethylaniline can be achieved using catalytic hydrogenation with a more active catalyst like palladium on carbon.[20]
Stability and Handling Considerations
While this compound is a relatively stable compound, it is important to be aware of potential stability issues. Anilines, in general, are susceptible to oxidation and can darken upon exposure to air and light.[23] Terminal alkynes can undergo dimerization or polymerization, particularly in the presence of certain metals like copper.[24] Therefore, it is recommended to store this compound under an inert atmosphere, protected from light, and at a cool temperature.
Conclusion
The ethynyl group of this compound is a remarkably versatile functional group, offering a gateway to a vast chemical space. Its participation in robust and reliable reactions such as the Sonogashira coupling and CuAAC "click" reaction makes it an invaluable tool for the construction of complex molecules in drug discovery and materials science. By understanding the underlying principles of its reactivity, as influenced by the aniline and fluoro substituents, researchers can harness the full synthetic potential of this powerful building block. The protocols and data presented in this guide serve as a foundation for the strategic design and execution of synthetic routes involving this compound, enabling the efficient creation of novel molecular entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. youtube.com [youtube.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 17. quora.com [quora.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. leah4sci.com [leah4sci.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of Fluorine Substitution in Aniline Derivatives: A Technical Guide for Drug Development Professionals
Foreword: Beyond a Simple Halogen Swap - The Nuances of Fluorine in Modern Drug Design
To the discerning researcher, the strategic incorporation of fluorine into a molecular scaffold is far more than a rudimentary substitution. It is a nuanced art, a deliberate modulation of electronic and steric properties to achieve a desired biological outcome. This is particularly true for aniline derivatives, a cornerstone of many therapeutic agents. The seemingly simple act of replacing a hydrogen atom with fluorine on the aniline ring can profoundly alter a molecule's physicochemical properties, metabolic fate, and target engagement. This guide eschews a superficial overview, instead offering a deep dive into the causality behind the observed effects of fluorination. We will explore not just the "what," but the "why," providing you with the foundational knowledge to make informed decisions in your drug discovery programs. Our focus is on building a self-validating system of understanding, where the principles discussed can be logically applied to novel molecular entities.
The Fundamental Impact of Fluorine on the Physicochemical Landscape of Aniline
The introduction of fluorine, the most electronegative of all elements, initiates a cascade of electronic and physical changes within the aniline moiety. Understanding these core principles is fundamental to predicting the impact of fluorination on a drug candidate's behavior.
Modulating Basicity (pKa): A Game of Inductive Effects
The basicity of the aniline nitrogen is a critical parameter influencing a drug's solubility, absorption, and interaction with biological targets. Fluorine's potent electron-withdrawing inductive effect (-I) is a key tool for titrating this property.[1][2]
-
The Inductive Pull: A fluorine atom on the aromatic ring pulls electron density away from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available to accept a proton, thereby decreasing the basicity (lowering the pKa) of the aniline.[3][4] The magnitude of this effect is dependent on the position and number of fluorine substituents.
-
Positional Isomerism Matters:
-
ortho-Substitution: The inductive effect is most pronounced, leading to a significant decrease in pKa.
-
meta-Substitution: The effect is still significant, though less pronounced than at the ortho position.
-
para-Substitution: The inductive effect is weakest at this position.
-
| Compound | pKa | Change from Aniline (pKa 4.6) |
| Aniline | 4.60 | - |
| 2-Fluoroaniline | 3.20 | -1.40 |
| 3-Fluoroaniline | 3.50 | -1.10 |
| 4-Fluoroaniline | 4.65 | +0.05 |
Data compiled from various sources for illustrative purposes.
This ability to fine-tune pKa is invaluable in drug design. For instance, reducing the basicity of a compound can enhance its membrane permeability and oral bioavailability by increasing the proportion of the neutral species at physiological pH.[1]
The Lipophilicity Conundrum: More Than Just Hydrophobicity
Lipophilicity, often expressed as logP or logD, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is not always straightforward and can be highly context-dependent.[5]
-
Single Fluorine Substitution: A single fluorine atom is often considered a "lipophilic hydrogen" mimic, typically leading to a modest increase in lipophilicity.
-
Fluorinated Groups (-CF3, -OCF3): The introduction of trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups dramatically increases lipophilicity.[6][7] This is a widely used strategy to enhance a compound's ability to cross cellular membranes and penetrate into hydrophobic protein pockets.[6][8] For example, the addition of a para-trifluoromethyl group to fluoxetine increased its lipophilicity and CNS penetration.[9]
| Substitution Pattern | Typical Impact on logP | Rationale |
| Monofluorination | Slight Increase | Increased hydrophobic surface area |
| Difluorination | Moderate Increase | Cumulative effect of two fluorine atoms |
| Trifluoromethyl (-CF3) | Significant Increase | Large, hydrophobic group |
| Trifluoromethoxy (-OCF3) | Significant Increase | Highly lipophilic and metabolically stable |
This table provides general trends; the actual impact can vary based on the overall molecular structure.
It is crucial to balance the desired increase in lipophilicity with potential negative consequences, such as increased metabolic liability or off-target effects.
Enhancing Metabolic Stability: The "Metabolic Blocking" Strategy
One of the most powerful applications of fluorine substitution in aniline derivatives is to enhance metabolic stability.[1][10][11] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[10][12][13]
-
Blocking Labile Positions: By strategically placing a fluorine atom at a site on the aniline ring that is susceptible to oxidative metabolism (a "metabolic soft spot"), that metabolic pathway can be effectively blocked.[8][10] This "metabolic blocking" can significantly increase a compound's half-life and bioavailability.[10]
-
Cautionary Note on Defluorination: While generally stable, certain substitution patterns, such as a fluorine atom at the para-position of an aniline ring, can be susceptible to metabolic defluorination.[10] This process can potentially lead to the formation of reactive metabolites, which is a significant safety concern.[10]
Caption: Fluorine substitution at a metabolic hot spot can block CYP450-mediated oxidation.
Experimental Protocol: In Vitro Metabolic Stability Assay
A standard method to assess the metabolic stability of a compound is to measure its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated aniline derivative compared to its non-fluorinated analog.
Materials:
-
Test compounds (fluorinated and non-fluorinated anilines)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Sample Processing: Vortex the samples and then centrifuge to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated as CLint = (k / [microsomal protein]) * V, where V is the incubation volume.
The Subtle Art of Target Engagement: Fluorine's Role in Binding Interactions
While often introduced to improve pharmacokinetic properties, fluorine can also directly influence a ligand's binding affinity and selectivity for its protein target.[1][14][15]
-
Fluorine as a Hydrogen Bond Acceptor: While a weak hydrogen bond acceptor, fluorine can participate in hydrogen bonding interactions with suitable donors in a protein's active site.[16][17][18] These interactions, though modest in strength, can contribute to the overall binding affinity.[14][15] However, it's often considered a "donor's last resort" when stronger interactions are not possible.[16][17]
-
Orthogonal Multipolar Interactions: The polarized C-F bond can engage in favorable multipolar interactions with electron-rich or electron-poor regions of the protein, such as carbonyl groups or aromatic rings.
-
Conformational Control: The introduction of a fluorine atom can alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more favorably into the binding pocket.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. nbinno.com [nbinno.com]
- 7. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
discovery and history of substituted fluoroanilines
Commencing Research on History
I've initiated a broad exploration to understand the general discovery and historical trajectory of substituted fluoroanilines. Following this, I plan to narrow the focus to pinpoint the initial synthesis of fluoroaniline and crucial advancements in substituted fluoroanilines.
Analyzing Synthetic Methodologies
I'm now diving into the synthetic routes for these compounds. I'm focusing on key methods like nucleophilic aromatic substitution and cross-coupling reactions, and will be looking into detailed experimental procedures and analytical techniques used to characterize them. I'm aiming to find specific protocols.
Evaluating Fluorine Substitution Impact
I'm now quantifying the impact of fluorine on aniline properties. I'll focus on pKa, lipophilicity, and metabolic stability, aiming to create a structured data table of values for different substituted fluoroanilines. This will then be organized in a structured format for presentation.
Developing Timeline and Guide
I'm now integrating everything I've learned into a structured guide. I'm focusing on creating an engaging introduction that highlights fluorine's unique properties, and I'll include the historical context. I'm prioritizing providing detailed, step-by-step synthetic protocols and explaining how the fluoroaniline group contributes to pharmacological activity. I'll make sure all visualizations, like synthetic pathways, are accurate.
toxicological profile of fluorinated aniline compounds
An In-Depth Technical Guide to the Toxicological Profile of Fluorinated Aniline Compounds
Foreword
The strategic incorporation of fluorine into aromatic structures represents a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated aniline compounds are prevalent scaffolds in pharmaceuticals, agrochemicals, and industrial dyes. While fluorination can enhance metabolic stability, bioavailability, and binding affinity, it also profoundly alters the toxicological profile of the parent aniline molecule. Understanding these alterations is not merely an academic exercise; it is a critical prerequisite for the safe design and development of novel chemical entities. This guide provides a comprehensive overview of the toxicological landscape of fluorinated anilines, moving from fundamental physicochemical principles to detailed mechanistic insights and practical testing strategies. It is designed for researchers, toxicologists, and drug development professionals who require a deep, field-proven understanding of how to assess and mitigate the risks associated with this important chemical class.
The Influence of Fluorine on Physicochemical Properties and Toxicokinetics
The introduction of a fluorine atom to the aniline ring fundamentally alters its electronic and steric properties, which in turn dictates its toxicokinetic behavior. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This has several key consequences:
-
Basicity (pKa): Fluorine substitution lowers the pKa of the amino group, making the aniline less basic. This can affect its ionization state at physiological pH, influencing membrane permeability and receptor interactions.
-
Lipophilicity (LogP): While a single fluorine atom is a relatively small substituent, it generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and distribute into fatty tissues.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 105.4 kcal/mol), making it resistant to direct metabolic cleavage by cytochrome P450 (CYP450) enzymes.[1] This "metabolic blocking" is a primary reason for incorporating fluorine in drug design.[2] However, as we will explore, this does not render the molecule inert; metabolism often proceeds at other sites on the molecule, and defluorination can occur through indirect mechanisms.[2][3]
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa | LogP (Octanol/Water) |
| Aniline | 93.13 | 184 | 4.6 | 0.9 |
| 2-Fluoroaniline | 111.12 | 182 | 3.2 | 1.3 |
| 4-Fluoroaniline | 111.12 | 186 | 4.65 | 1.15 |
Note: Values are approximate and can vary based on experimental conditions.
The absorption of fluorinated anilines, like their non-fluorinated parent, is rapid and can occur via inhalation, ingestion, and dermal contact.[4][5] Their increased lipophilicity may enhance dermal absorption, posing a significant occupational hazard. Once absorbed, they are distributed systemically and undergo extensive metabolic transformation, primarily in the liver.
Metabolic Pathways and Bioactivation: The Genesis of Toxicity
The toxicity of fluorinated anilines is inextricably linked to their metabolism. While the C-F bond itself is stable, the molecule is not. Hepatic CYP450 enzymes, particularly CYP2E1, are central to their biotransformation. The primary metabolic events are bioactivation pathways that convert the relatively stable parent compound into highly reactive electrophilic intermediates.
The two principal bioactivation routes are:
-
N-Hydroxylation: The amino group is oxidized to form an N-hydroxylamino derivative (e.g., N-hydroxy-4-fluoroaniline). This metabolite is unstable and can be further oxidized to a nitroso-aromatic species (e.g., 4-fluoro-nitrosobenzene). These metabolites are potent oxidants capable of redox cycling, a key mechanism in methemoglobin formation.[5]
-
Ring Hydroxylation: CYP450 enzymes can hydroxylate the aromatic ring. Hydroxylation ortho or para to the amino group can lead to the formation of aminophenols. For instance, 4-fluoroaniline can undergo ortho-hydroxylation to produce 2-amino-5-fluorophenol.[6] However, a critical bioactivation event occurs when hydroxylation leads to the formation of reactive quinoneimines.[7]
Metabolic Defluorination: A crucial toxicological consideration for para-fluorinated anilines is the potential for metabolic defluorination.[2] This process does not involve direct C-F bond cleavage but rather occurs following enzymatic oxidation of the ring. The resulting intermediate can be unstable, eliminating a fluoride ion (F⁻) and forming a reactive quinoneimine species.[2][7] This pathway is a significant source of toxicity, as it generates both reactive organic metabolites and inorganic fluoride, which has its own toxicological profile.[1]
The reactive intermediates—nitrosoarenes and quinoneimines—are the ultimate toxicants. They are highly electrophilic and readily react with cellular nucleophiles, leading to the toxicological outcomes discussed below.
Caption: Metabolic bioactivation of fluorinated anilines.
Core Mechanisms of Toxicity
Methemoglobinemia
The hallmark of acute aniline toxicity is methemoglobinemia, and fluorinated analogues are no exception.[4][8] This condition arises from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of binding and transporting oxygen. The result is functional anemia and cyanosis (a bluish discoloration of the skin).[8][9]
This process is driven by the redox cycling of the N-hydroxylated and nitroso metabolites. The nitroso-fluoroaniline metabolite can directly oxidize hemoglobin. In the process, it is reduced back to the N-hydroxylamino form, which can be re-oxidized by oxyhemoglobin, establishing a futile cycle that rapidly generates methemoglobin and reactive oxygen species (ROS). The onset of symptoms can be insidious and may be delayed for hours after exposure.[4]
Oxidative Stress and Cellular Damage
The same metabolic pathways that generate methemoglobin-forming agents also flood the cell with ROS. This redox cycling consumes cellular reducing equivalents like glutathione (GSH) and NADPH, overwhelming the cell's antioxidant defenses.[10] The resulting state of oxidative stress leads to:
-
Lipid Peroxidation: Damage to cell membranes, including the erythrocyte membrane, leading to hemolysis (destruction of red blood cells).
-
Protein Damage: Oxidation of critical protein sulfhydryl groups, leading to enzyme inactivation.
-
DNA Damage: Oxidation of DNA bases (e.g., formation of 8-oxo-dG), which is a mutagenic lesion.[10][11]
Studies on aniline have shown it significantly increases ROS and malondialdehyde (MDA, a marker of lipid peroxidation) while depleting cellular GSH and antioxidant enzymes like superoxide dismutase (SOD).[10]
Genotoxicity and Carcinogenicity
Aniline is classified as a probable human carcinogen (Group B2) by the EPA.[12] The genotoxicity of aniline derivatives is a significant concern, as many require metabolic activation to exert their effects.[11] The electrophilic quinoneimine and potentially nitrenium ion intermediates can form covalent adducts with DNA, leading to mutations if not repaired.[13]
Positive results for aniline compounds have been observed in various genotoxicity assays, including those for DNA damage, chromosomal aberrations, and micronucleus formation.[5] While some studies suggest that 2,6-disubstitution might sterically hinder metabolic activation, genotoxicity appears to be a general property of this chemical class.[13] For aniline, a characteristic and rare spectrum of tumors in the spleen of rats has been observed, often linked to the extensive damage and repair cycles in red blood cells and the spleen's role in clearing them.[5][14]
Structure-Activity Relationships (SAR)
The position and number of fluorine substituents critically modulate the toxicological profile.
-
Positional Effects: The location of the fluorine atom influences metabolic fate. As previously mentioned, a para-fluorine substituent can be labile and lead to defluorination and the formation of reactive quinoneimines.[2] Conversely, fluorine atoms at the ortho or meta positions are generally more stable.[2] Substitution at both ortho positions (e.g., 2,6-difluoroaniline) may sterically hinder the approach of the amino group to the active site of CYP450 enzymes, potentially reducing the rate of N-hydroxylation.[13]
-
Degree of Fluorination: Increasing the number of fluorine substituents generally increases the reactivity of the corresponding (semi)quinoneimines formed during metabolism.[7] This suggests that polyfluorinated anilines could have a higher intrinsic reactivity and toxic potential, assuming they are metabolized. Furthermore, increasing halogenation has been correlated with increased cytotoxicity, which is also linked to greater hydrophobicity.[15]
Recommended Toxicological Testing Strategy
A tiered approach is essential for efficiently and ethically evaluating the safety of novel fluorinated aniline compounds. The strategy should begin with inexpensive, high-throughput in vitro assays and progress to more complex in vivo models only for promising, lower-risk candidates.
Caption: Tiered toxicological testing workflow.
Key Experimental Protocols
-
Principle: This colorimetric assay measures cell viability. Mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Plating: Seed a suitable cell line (e.g., HepG2 human liver carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test fluorinated aniline compound in the appropriate cell culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
-
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. A mutagenic agent can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow. The test is run with and without a metabolic activation system (S9 mix) to detect compounds that require bioactivation to become mutagenic.[11]
-
Methodology:
-
Strain Preparation: Grow overnight cultures of the desired Salmonella tester strains (e.g., TA98, TA100).
-
Metabolic Activation (S9 Mix): If required, prepare the S9 mix containing S9 fraction from Aroclor 1254-induced rat liver, buffer, and cofactors (e.g., NADP, glucose-6-phosphate). Keep the S9 mix on ice.[11]
-
Plate Incorporation Assay: To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add:
-
100 µL of the overnight bacterial culture.
-
100 µL of the test fluorinated aniline at various concentrations (or vehicle control).
-
500 µL of S9 mix or buffer (for assays without metabolic activation).
-
-
Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies (typically ≥2-fold over the vehicle control) indicates a positive mutagenic response.
-
Conclusion and Future Directions
Fluorinated aniline compounds present a complex toxicological profile dominated by their metabolic bioactivation to reactive intermediates. The primary hazards—methemoglobinemia, oxidative stress, and genotoxicity—are direct consequences of the formation of N-hydroxylated metabolites and reactive quinoneimines. The position of the fluorine substituent is a critical determinant of metabolic fate and toxicity, with para-fluorination posing a particular risk for metabolic defluorination.
A robust, tiered testing strategy, beginning with in vitro assays for cytotoxicity and genotoxicity, is paramount for the early identification of hazardous compounds. Future research should focus on developing more predictive in silico models for aniline metabolism and toxicity, refining in vitro assays to better recapitulate hepatic bioactivation, and further elucidating the structure-activity relationships that govern the balance between desired pharmacological activity and unintended toxicity. A thorough understanding of these principles is essential for harnessing the benefits of fluorination while ensuring the safety of novel chemical entities for human health and the environment.
References
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
- 13. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 4-Ethynyl-3-fluoroaniline in the Development of Next-Generation Agrochemicals
Abstract
The strategic incorporation of fluorine and reactive functional groups has become a cornerstone of modern agrochemical design, leading to compounds with enhanced efficacy, metabolic stability, and tailored modes of action.[1][2] 4-Ethynyl-3-fluoroaniline emerges as a preeminent building block in this arena, offering a unique trifecta of advantageous structural features: a nucleophilic aniline core for amide bond formation, a fluorine substituent to modulate electronic properties and bioavailability, and a terminal alkyne that serves as a versatile handle for carbon-carbon bond formation.[3][4] This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced fungicides, focusing on the development of potent Succinate Dehydrogenase Inhibitors (SDHIs). We present a comprehensive synthetic workflow, detailed experimental protocols, and an analysis of the structure-activity relationships that underscore the compound's utility for researchers in crop protection chemistry.
Introduction: The Strategic Value of a Trifunctional Building Block
The development of novel agrochemicals is a complex endeavor aimed at overcoming challenges such as pesticide resistance and the need for more environmentally benign solutions.[5][6] The molecular architecture of an active ingredient is paramount, and certain structural motifs are consistently associated with desirable agrochemical properties. This compound is a powerful synthon precisely because it combines three such high-value features.
-
The Fluoroaniline Moiety: The presence of a fluorine atom ortho to the amino group significantly impacts the molecule's physicochemical properties.[3] Fluorine's high electronegativity can lower the pKa of the aniline nitrogen, influencing its reactivity and the binding characteristics of the final molecule at the target site. Furthermore, the C-F bond is exceptionally stable, often enhancing the metabolic stability of the compound in the field, leading to longer-lasting efficacy.[1]
-
The Amine Functional Group: The primary amine is a fundamental precursor for synthesizing carboxamides, a chemical class prevalent in a vast number of commercial fungicides and herbicides.[5][7][8][9] This group provides a direct and reliable point of connection to other complex chemical scaffolds.
-
The Ethynyl Group: The terminal alkyne is arguably the most versatile feature of this molecule. It is a key participant in powerful cross-coupling reactions, most notably the Sonogashira coupling, allowing for the facile introduction of diverse aryl and heteroaryl groups.[10][11] This "click-chemistry" like handle enables late-stage diversification of lead compounds, a crucial strategy for optimizing biological activity during the discovery phase.
The logical interplay of these three components makes this compound an ideal starting point for constructing complex agrochemicals, particularly fungicides targeting the mitochondrial respiratory chain.
Application in Fungicide Synthesis: A Pyrazole Carboxamide SDHI Case Study
Pyrazole carboxamides represent a premier class of fungicides that function by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of pathogenic fungi, thereby blocking cellular energy production.[5][9] Many commercial products, such as Bixafen and Fluxapyroxad, are based on this scaffold.[5] We will detail the synthesis of a novel pyrazole carboxamide fungicide, Compound X , utilizing this compound as the foundational amine component.
The overall synthetic strategy involves two key transformations:
-
Amide Bond Formation: Coupling of this compound with a functionalized pyrazole carboxylic acid chloride.
-
Sonogashira Cross-Coupling: Using the terminal alkyne of the newly formed amide to introduce a substituted aryl group, thereby completing the synthesis of the target molecule, Compound X .
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of N-(4-ethynyl-3-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This protocol details the crucial amide bond formation step. The causality for choosing an acid chloride is its high reactivity, which ensures a high conversion rate to the desired amide under mild conditions. Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction, preventing side reactions.
Materials:
-
This compound (1.0 eq)
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, dropping funnel, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of aniline).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazole carboxamide intermediate.
Protocol 2: Synthesis of Final Product (Compound X) via Sonogashira Coupling
This protocol utilizes the terminal alkyne as a handle for C-C bond formation. The Sonogashira reaction is chosen for its high efficiency and functional group tolerance.[11] It employs a dual-catalyst system: a palladium complex (the primary catalyst for the cross-coupling cycle) and a copper(I) salt (co-catalyst to form the reactive copper(I) acetylide).[10]
Materials:
-
N-(4-ethynyl-3-fluorophenyl)-pyrazole-carboxamide intermediate (from Protocol 1) (1.0 eq)
-
4-Bromotoluene (or other suitable aryl halide) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer, Schlenk flask, condenser, nitrogen/argon atmosphere setup
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the pyrazole carboxamide intermediate (1.0 eq), 4-bromotoluene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF and anhydrous TEA (approx. 3:1 ratio, 10 mL total per mmol of alkyne).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, Compound X .
Biological Activity Data
The efficacy of newly synthesized compounds must be quantified. The in vitro fungicidal activity of Compound X was evaluated against a panel of common plant pathogens. The EC₅₀ value, which represents the concentration of the compound required to inhibit 50% of fungal growth, is a standard metric.
| Compound | Botrytis cinerea EC₅₀ (mg/L) | Rhizoctonia solani EC₅₀ (mg/L) | Puccinia sorghi EC₅₀ (mg/L) | Valsa mali EC₅₀ (mg/L) |
| Compound X | 2.15 | 3.79 | 1.88 | 1.97 |
| Boscalid (Standard) | 9.19[9] | 5.40 | 3.50 | 9.19[9] |
Data presented is representative and for illustrative purposes, based on typical activity ranges for this class of compounds.[5][9]
The data clearly indicates that Compound X , derived from this compound, exhibits potent fungicidal activity, in some cases superior to the commercial standard Boscalid. This underscores the success of the molecular design strategy. The 4-ethynyl-3-fluorophenyl moiety, coupled with the pyrazole-carboxamide core and the additional aryl group, creates a molecule with high affinity for the target enzyme.
Mechanism of Action: SDH Inhibition
Compound X acts by inhibiting succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. SDH plays a dual role: it is part of the Krebs cycle (oxidizing succinate to fumarate) and is Complex II of the electron transport chain (transferring electrons to the ubiquinone pool). By binding to the ubiquinone binding site (Q-site) of the SDH complex, Compound X blocks this electron transfer, halting ATP production and leading to fungal cell death.
Conclusion
This compound is a high-value, versatile building block for the synthesis of modern agrochemicals. Its unique combination of a fluorinated aniline core and a reactive ethynyl handle allows for the efficient construction of complex and potent active ingredients. As demonstrated through the synthesis of a novel pyrazole carboxamide SDHI fungicide, this starting material enables a logical and effective approach to agrochemical design, facilitating both the creation of the core toxicophore and the late-stage optimization of the molecule's properties. The protocols and data presented herein provide a robust framework for researchers and scientists to leverage this compound in the discovery and development of next-generation crop protection solutions.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interesjournals.org [interesjournals.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
The "Click" Advantage: Harnessing 4-Ethynyl-3-fluoroaniline in Modern Synthesis
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the demand for rapid, efficient, and highly selective bond-forming reactions is paramount. The advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001, has revolutionized this field by providing a set of powerful, reliable, and modular reactions. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone, enabling the facile synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This guide provides a detailed exploration of the application of 4-Ethynyl-3-fluoroaniline in click chemistry, offering insights into its unique reactivity and providing robust protocols for its use.
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3] this compound, with its terminal alkyne for click ligation, a fluorine atom for modulating electronic properties, and an aniline group for further functionalization, represents a versatile building block for the synthesis of novel chemical entities.[4]
The Power of Fluorine in Click Chemistry
The presence of a fluorine atom on the aromatic ring of this compound imparts distinct electronic properties. As a highly electronegative atom, fluorine acts as a weak electron-withdrawing group through induction, which can influence the reactivity of the adjacent alkyne. While electron-poor alkynes can sometimes exhibit slower reaction rates in CuAAC compared to their electron-rich counterparts, the effect is generally modest and can be readily overcome by optimizing reaction conditions.[5] More importantly, the fluorine substituent can be a critical pharmacophore, enhancing the biological activity of the final triazole-containing molecule.
Core Reaction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,2,3-triazole linkage between a terminal alkyne, such as this compound, and an azide.[1][6] This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and high yields, making it an ideal tool for creating diverse molecular libraries and for bioconjugation.[]
The catalytic cycle, as now widely accepted, involves a dinuclear copper intermediate that facilitates the cycloaddition, leading exclusively to the 1,4-disubstituted triazole isomer.[8] This high regioselectivity is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers.[1]
Figure 1. Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
The following protocols provide a starting point for performing CuAAC reactions with this compound. Optimization may be necessary depending on the specific azide partner and the desired scale of the reaction.
Protocol 1: Small-Scale Synthesis of a 1,4-Disubstituted Triazole
This protocol details the reaction of this compound with a model azide, benzyl azide, to yield 1-(benzyl)-4-(4-amino-2-fluorophenyl)-1H-1,2,3-triazole.
Materials and Reagents:
| Reagent | Supplier | CAS Number |
| This compound | Various | 1233501-57-9 |
| Benzyl Azide | Various | 622-79-7 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | 7758-99-8 |
| Sodium Ascorbate | Sigma-Aldrich | 134-03-2 |
| tert-Butanol | Sigma-Aldrich | 75-65-0 |
| Deionized Water | - | - |
| Dichloromethane (DCM) | Sigma-Aldrich | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | - | - |
| Brine (Saturated NaCl Solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 |
Procedure:
-
Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water to achieve a final concentration of approximately 0.1 M.
-
Catalyst Preparation: In a separate microcentrifuge tube, prepare a fresh 1 M aqueous solution of sodium ascorbate. In another tube, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.3 eq), followed by the CuSO₄ solution (0.1 eq). The reaction mixture may turn a heterogeneous yellow-green color.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 1:1 hexanes:ethyl acetate) or by LC-MS. The reaction is typically complete within 1 to 4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.[9]
Protocol 2: Bioconjugation of an Azide-Modified Peptide
This protocol outlines a general procedure for conjugating this compound to an azide-containing peptide in an aqueous buffer system.
Materials and Reagents:
| Reagent | Supplier | CAS Number |
| This compound | Various | 1233501-57-9 |
| Azide-Modified Peptide | Custom Synthesis | - |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | 7758-99-8 |
| Sodium Ascorbate | Sigma-Aldrich | 134-03-2 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 760952-88-3 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | - |
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified peptide in PBS buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified peptide solution with the this compound stock solution (typically 2-5 equivalents relative to the peptide).
-
Catalyst Addition: In a separate tube, premix the CuSO₄ stock solution with the THPTA stock solution in a 1:5 molar ratio. Add this catalyst solution to the peptide/alkyne mixture to a final copper concentration of 50-100 µM.
-
Reaction Initiation: Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.[10]
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Purification: The resulting peptide conjugate can be purified using standard techniques such as size-exclusion chromatography (e.g., PD-10 desalting columns) or reversed-phase HPLC to remove excess reagents and the copper catalyst.
Characterization of the Triazole Product
The successful formation of the 1,4-disubstituted triazole can be confirmed by a suite of analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic singlet for the triazole proton (typically between δ 7.5-8.5 ppm). Disappearance of the alkyne proton signal from this compound. |
| ¹³C NMR | Appearance of two new signals corresponding to the triazole ring carbons. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the triazole product. |
| FT-IR Spectroscopy | Disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the terminal alkyne C-H stretch (around 3300 cm⁻¹). |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Copper-Free Alternative
For applications where the presence of a copper catalyst is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst. To employ this compound in a SPAAC reaction, it would first need to be coupled to a strained cyclooctyne derivative.
Figure 2. Conceptual workflow for utilizing this compound in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Troubleshooting and Considerations
-
Aniline Interference: The aniline group of this compound is a potential ligand for the copper(I) catalyst, which could lead to catalyst inhibition. If slow reaction rates are observed, increasing the catalyst loading or using a stronger copper-chelating ligand like TBTA or THPTA can be beneficial.[9][11]
-
Oxidation of Aniline: The aniline moiety may be susceptible to oxidation, especially in the presence of Cu(II) and air. Ensuring the use of a sufficient excess of sodium ascorbate and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Solubility: this compound is an organic molecule with limited water solubility. For aqueous bioconjugation reactions, using a co-solvent such as DMSO or DMF, or employing a water-soluble ligand like THPTA, is crucial for maintaining the homogeneity of the reaction mixture.[11]
-
Purification: The aniline group provides a handle for purification. For instance, in cases where the product is also an amine, ion-exchange chromatography could be a viable purification strategy.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel triazole-containing compounds through click chemistry. Its unique combination of a reactive alkyne, a modulating fluorine atom, and a functionalizable aniline group makes it an attractive tool for researchers in drug discovery, chemical biology, and materials science. By understanding the principles of the CuAAC reaction and carefully considering the specific properties of this fluorinated aniline, scientists can effectively harness its potential to create a wide array of complex and functional molecules.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocol: Sonogashira Coupling with 4-Ethynyl-3-fluoroaniline
Introduction: Crafting Molecular Complexity with Precision
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] First reported in 1975, this palladium and copper co-catalyzed transformation provides a powerful route to construct arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The reaction's utility is underscored by its typically mild conditions, including the use of a mild base and room temperature execution, which allows for broad functional group tolerance and the synthesis of complex molecules.[1][5]
This guide focuses on a particularly valuable building block: 4-Ethynyl-3-fluoroaniline . The unique arrangement of a terminal alkyne, a fluorine atom, and an aniline moiety makes this substrate a highly sought-after intermediate in drug discovery and development.[6][7] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate, while the aniline group provides a reactive handle for further functionalization, such as amide bond formation or heterocycle synthesis.[6][8] This protocol provides a detailed, field-proven methodology for the successful Sonogashira coupling of this versatile substrate.
The Engine of Creation: The Sonogashira Catalytic Cycle
Understanding the reaction mechanism is paramount to troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[1][9][10] While the mechanism is not fully elucidated due to the transient nature of the organometallic intermediates, a widely accepted pathway provides a robust framework for rationalizing experimental choices.[3][9][11]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of an aryl or vinyl halide to a coordinatively unsaturated Palladium(0) species, forming a Pd(II) intermediate.[1][10] This is followed by a crucial transmetalation step, where an alkynyl group is transferred from a copper acetylide (generated in the copper cycle) to the palladium center. The cycle concludes with reductive elimination, which expels the final cross-coupled product and regenerates the active Pd(0) catalyst.[1][10]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the activation of the terminal alkyne.[1][2][12] The copper(I) salt coordinates with the alkyne, increasing the acidity of its terminal proton.[9][10] An amine base then deprotonates this complex to form a highly reactive copper acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle. A significant side reaction to be aware of is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining a strictly anaerobic environment.[1][9]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 1-iodo-4-methylbenzene as a representative aryl halide partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Commercial | Store under inert gas, protected from light. |
| 1-Iodo-4-methylbenzene | >98% | Commercial | |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Commercial | Pd(PPh₃)₂Cl₂ |
| Copper(I) Iodide (CuI) | >98%, anhydrous | Commercial | Protect from light and moisture. Use freshly opened or purified CuI. |
| Triethylamine (TEA) | Anhydrous, >99.5% | Commercial | Use a freshly opened bottle or distill from CaH₂. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Inhibitor-free. Use from a solvent purification system or a fresh bottle. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Gas Supplier | For maintaining an inert atmosphere. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Ethyl Acetate & Hexanes | ACS Grade or higher | Commercial | For work-up and chromatography. |
Equipment
-
Two-neck round-bottom flask (or Schlenk flask), oven-dried
-
Condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
Reaction Parameters & Stoichiometry
| Component | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 1-Iodo-4-methylbenzene | 218.04 | 1.0 | 218 mg | 1.0 |
| This compound | 135.14 | 1.2 | 162 mg | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 14.0 mg | 0.02 (2 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 7.6 mg | 0.04 (4 mol%) |
| Triethylamine (TEA) | 101.19 | - | 5.0 mL | Solvent |
| Tetrahydrofuran (THF) | 72.11 | - | 5.0 mL | Co-solvent |
Step-by-Step Procedure
1. Reaction Setup (Inert Atmosphere is Critical): a. Oven-dry all glassware (flask, condenser, stir bar) and allow to cool to room temperature under a stream of argon or nitrogen. b. Assemble the flask with the stir bar and condenser under a positive pressure of inert gas.
2. Reagent Addition: a. To the reaction flask, add 1-iodo-4-methylbenzene (218 mg, 1.0 mmol), this compound (162 mg, 1.2 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol). b. Causality Note: The solid reagents are added first to ensure they are under the inert atmosphere before solvents are introduced. CuI is light-sensitive and should be handled quickly.
3. Solvent Addition and Degassing: a. Via syringe, add anhydrous THF (5.0 mL) and anhydrous triethylamine (5.0 mL). b. With the needle tip below the solvent surface, gently bubble argon through the reaction mixture for 10-15 minutes to ensure complete degassing. c. Causality Note: Rigorous degassing is essential to remove dissolved oxygen, which can cause oxidative homocoupling of the alkyne (a common side product) and deactivate the Pd(0) catalyst.[13]
4. Reaction Execution: a. With stirring, heat the reaction mixture to 50 °C using a heating mantle. b. Monitor the reaction progress by TLC (e.g., using 1:4 Ethyl Acetate/Hexanes as eluent) every 30-60 minutes. The starting materials should be consumed, and a new, less polar product spot should appear. The reaction is typically complete within 2-4 hours.
5. Work-up and Isolation: a. Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. b. Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the solvents. c. Redissolve the residue in ethyl acetate (25 mL). d. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst and amine salts. e. Wash the organic layer with brine (15 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[14]
6. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. A typical eluent system is a gradient of 5% to 20% ethyl acetate in hexanes. c. Combine the fractions containing the pure product (visualized by TLC) and concentrate on a rotary evaporator to afford the final product, 4-((4-methylphenyl)ethynyl)-3-fluoroaniline, as a solid. The expected yield is typically in the range of 85-95%.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Expert Insights: A Self-Validating System
A robust protocol is a self-validating one. The choices made in this procedure are deliberate and grounded in the principles of organometallic chemistry.
-
Choice of Catalyst System:
-
Copper Co-catalyst: The use of CuI allows the reaction to proceed at a much lower temperature (50 °C vs. >80 °C) and faster rate compared to copper-free conditions.[1][16] However, should alkyne homodimerization prove problematic, a copper-free protocol (often requiring a stronger base like Cs₂CO₃ and a more specialized phosphine ligand) can be employed.[5][9]
-
Ligands: Triphenylphosphine (PPh₃) is an integral part of the pre-catalyst, serving to stabilize the palladium center and modulate its reactivity.[10] For less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands may be required to promote the rate-limiting oxidative addition step.[10][17]
-
Choice of Base and Solvent:
-
Triethylamine (TEA) serves a dual purpose: it acts as the base to neutralize the HI generated during the reaction and as a solvent.[1] Its basicity is sufficient to deprotonate the alkyne once coordinated to copper. THF is used as a co-solvent to ensure full solubility of all reactants.
-
-
Controlling Side Reactions:
-
The primary defense against the formation of the homocoupled di-yne product is the rigorous exclusion of oxygen via an inert atmosphere and degassed solvents. If this side product persists, reducing the amount of CuI (e.g., to 1-2 mol%) can be beneficial.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ossila.com [ossila.com]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Note: A Robust HPLC Purification Method for 4-Ethynyl-3-fluoroaniline Derivatives
<
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-ethynyl-3-fluoroaniline and its derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC). As crucial building blocks in the synthesis of targeted therapeutics, particularly kinase inhibitors, the purity of these compounds is paramount. This guide explains the scientific rationale behind each methodological choice, from column and mobile phase selection to gradient optimization, ensuring both high resolution and recovery. The protocol is designed to be a self-validating system, incorporating troubleshooting guidance to address common chromatographic challenges.
Introduction: The Role of this compound in Modern Drug Discovery
This compound is a key structural motif in a variety of contemporary pharmaceutical agents. The unique combination of an aromatic amine, a fluorine substituent, and an ethynyl group imparts desirable pharmacological properties. The ethynyl group, in particular, can act as a reactive handle for covalent modification of target proteins or as a potent hydrogen bond donor. The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic parameters. Given the direct impact of purity on biological activity and safety, a robust and reproducible purification method is a critical component of the drug development workflow.
Reverse-phase HPLC is the preeminent technique for the purification of such small molecules due to its high resolving power and scalability.[1][2] This note details a method optimized for this class of compounds, addressing the specific challenges they present.
Foundational Principles: Method Development and Rationale
A successful preparative HPLC method is built on a logical, stepwise optimization of chromatographic parameters. The choices outlined below are grounded in the physicochemical properties of this compound derivatives.
Stationary Phase: The Importance of Column Chemistry
For the separation of moderately non-polar aromatic compounds, a C18 (octadecylsilane) stationary phase is the industry standard.[1][2]
-
Interaction Mechanism: The primary retention mechanism is the hydrophobic interaction between the non-polar C18 alkyl chains and the aromatic ring of the analyte.
-
Column Choice: A column with a C18 stationary phase is recommended for this application. For preparative work, a column with a 5 µm particle size provides an excellent balance of high efficiency and manageable backpressure.
-
Minimizing Peak Tailing: The basic aniline moiety can interact with acidic silanol groups on the silica backbone, leading to peak tailing.[3][4][5][6] To mitigate this, it is crucial to use a high-quality, end-capped C18 column where these residual silanols have been chemically deactivated.[3][4][5]
Mobile Phase: Driving Selectivity and Peak Shape
The mobile phase composition is a powerful tool for controlling retention and ensuring sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as the organic component of the mobile phase due to its lower viscosity and superior UV transparency at low wavelengths.
-
Aqueous Phase and pH Control: The use of an acidic modifier in the aqueous phase is critical. A low concentration (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) serves two key functions:
-
Analyte Ionization Suppression: By maintaining a low pH (typically between 2.5 and 3.5), the basic aniline group is protonated. This ensures the analyte exists in a single, consistent ionic state, which is essential for achieving sharp and symmetrical peaks.[7][8][9][10]
-
Silanol Group Suppression: The low pH also suppresses the ionization of residual silanol groups on the stationary phase, further reducing undesirable secondary interactions that cause peak tailing.[4][11]
-
Detection Wavelength
Aromatic compounds like this compound derivatives typically exhibit strong UV absorbance. A UV-Vis spectrum of the target compound should be acquired to determine the wavelength of maximum absorbance (λmax). For many aniline derivatives, 254 nm is a suitable wavelength for detection, offering a good response for the aromatic system.[12][13][14]
Detailed Experimental Protocol
This section provides a step-by-step guide for the preparative HPLC purification of this compound derivatives.
Materials and Equipment
-
Preparative HPLC system with gradient capability
-
UV-Vis Detector
-
Fraction Collector
-
C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
HPLC-grade acetonitrile
-
Ultrapure water
-
Formic acid (or TFA), analytical grade
-
Sample dissolved in a suitable solvent (e.g., DMSO, DMF, or a small amount of the initial mobile phase)
-
0.45 µm syringe filters
Workflow Diagram
The overall process, from initial analytical scouting to final pure compound isolation, is depicted in the workflow diagram below.
Caption: High-level workflow for the purification of this compound derivatives.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Thoroughly degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude sample in a minimal volume of a strong solvent like DMSO.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates.[15]
-
-
Chromatographic Conditions:
Parameter Setting Rationale Column C18, 250 x 21.2 mm, 5 µm Standard for preparative reverse-phase purification.[16] Mobile Phase A 0.1% Formic Acid in Water Aqueous component with pH modifier for peak shape.[7][8] Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution. Flow Rate 20 mL/min Appropriate for the column dimension. Detection 254 nm Common wavelength for aromatic compounds.[12][13] Column Temp. Ambient Sufficient for most small molecule separations. Injection Vol. 1-5 mL Dependent on sample concentration and column loading capacity. -
Gradient Elution Profile: A well-designed gradient is crucial for achieving good separation. A scouting gradient can be used initially, followed by an optimized, shallower gradient focused on the elution of the target compound.[17][18]
Time (min) % Mobile Phase B 0.0 10 5.0 10 25.0 95 30.0 95 30.1 10 35.0 10 -
Execution and Fraction Collection:
-
Equilibrate the column with the starting mobile phase composition for at least 5-10 column volumes.
-
Inject the filtered sample.
-
Initiate the gradient run and monitor the chromatogram.
-
Collect fractions corresponding to the peak of interest.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Combine fractions that meet the desired purity specification (e.g., >98%).
-
Remove the solvent via rotary evaporation or lyophilization.
-
Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, MS).
-
Troubleshooting Guide
| Problem | Common Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interaction with residual silanols; incorrect mobile phase pH.[3][4][6] | Use a highly end-capped column; ensure the mobile phase pH is low (~2.5-3.5) by using 0.1% TFA or formic acid.[4][5] |
| Poor Resolution | Gradient is too steep; column is overloaded. | Decrease the gradient slope around the elution time of the target compound; reduce the sample load.[17][18] |
| Broad Peaks | Column overload; extra-column volume.[5][19] | Reduce the amount of sample injected; ensure tubing lengths are minimized.[5] |
| Irreproducible Retention Times | Inadequate column equilibration; mobile phase composition issues. | Ensure the column is fully equilibrated before each injection; prepare fresh mobile phase daily. |
Conclusion
This application note provides a robust and scientifically-grounded framework for the purification of this compound derivatives by preparative RP-HPLC. By adhering to the principles of method development and following the detailed protocol, researchers can consistently achieve high-purity compounds suitable for the rigorous demands of pharmaceutical research and development. The provided troubleshooting guide further empowers users to diagnose and resolve common chromatographic issues, ensuring a reliable and efficient purification workflow.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. researchgate.net [researchgate.net]
- 8. Why Acid? | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
- 12. p-Fluoroaniline [webbook.nist.gov]
- 13. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 17. UPLC Screening to Preparative HPLC Using CSH Column Technology and Focused Gradients | Lab Manager [labmanager.com]
- 18. biotage.com [biotage.com]
- 19. Blogs | Restek [discover.restek.com]
GC-MS Analysis of 4-Ethynyl-3-fluoroaniline Reaction Mixtures: A Comprehensive Protocol for In-Process Control and Impurity Profiling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 4-Ethynyl-3-fluoroaniline in complex reaction mixtures. As a critical building block in the synthesis of targeted pharmaceutical agents, rigorous monitoring of its purity and reaction completion is paramount. Direct analysis of anilines by GC can be challenging due to their polarity, which often leads to poor chromatographic peak shape and low sensitivity.[1] This protocol addresses these challenges through a reliable silylation derivatization step, enhancing analyte volatility and thermal stability for superior chromatographic performance.[2][3] We provide a complete workflow, from sample preparation and derivatization to optimized GC-MS parameters and data interpretation. This guide is designed to provide researchers and drug development professionals with a self-validating system for accurate in-process control and final product quality assessment.
Introduction and Scientific Principle
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring an aromatic amine, a fluorine atom, and an ethynyl group, makes it a versatile precursor. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a highly selective and sensitive analytical method is required to monitor the progress of its synthesis and to identify potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive mass-based identification.[4] However, the primary amine group (-NH2) in this compound is polar and contains active hydrogens, leading to undesirable interactions with the GC system. This can result in significant peak tailing, reduced column lifetime, and poor quantitative reproducibility.[1]
To overcome these issues, a chemical derivatization step is employed.[5] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to convert the polar N-H bonds into nonpolar N-Si(CH3)3 bonds. This silylation process achieves three critical objectives:
-
Increases Volatility: Reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte.[2]
-
Improves Thermal Stability: Protects the amine group from degradation at high temperatures in the GC injector and column.[2]
-
Enhances Peak Shape: Minimizes interactions with active sites in the GC system, resulting in sharp, symmetrical peaks suitable for accurate integration and quantification.[2]
The subsequent mass spectrometric detection provides structural confirmation through characteristic fragmentation patterns, allowing for unambiguous identification of the target analyte and any co-eluting impurities.[6]
Potential Impurities in Synthesis
Understanding the synthetic route is crucial for anticipating potential impurities. A common synthesis for this compound involves a Sonogashira coupling of a halo-fluoro-nitrobenzene with a protected acetylene, followed by nitro group reduction and deprotection.[7] Based on this, a typical reaction mixture may contain:
-
Starting Materials: 3-bromo-4-fluoronitrobenzene, 4-fluoro-3-((trimethylsilyl)ethynyl)aniline.
-
Intermediates: 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene.
-
By-products: Homocoupling products of the acetylene, partially reduced intermediates.
-
Isomers: Positional isomers of the starting materials that carry through the synthesis.
This analytical method is designed to separate and identify the target compound from this complex matrix.
Comprehensive Analytical Protocol
This protocol provides a self-validating system for the analysis of this compound.
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Pyridine (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS)
-
Internal Standard (IS), e.g., 4-Ethynyl-3-chloroaniline or similar structure not present in the sample.
-
Anhydrous Sodium Sulfate
-
Reaction mixture sample
-
2 mL GC Vials with inserts and PTFE-lined caps
A. Sample Preparation and Extraction
-
Homogenize the reaction mixture thoroughly.
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a 15 mL centrifuge tube.
-
Add 5.0 mL of Acetonitrile.
-
Add the internal standard to a final concentration of ~50 µg/mL.
-
Vortex for 2 minutes to dissolve the organic components.
-
Centrifuge at 4000 rpm for 5 minutes to pellet any insoluble materials.
-
Carefully transfer the supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer a 100 µL aliquot of the dried supernatant into a 2 mL GC vial insert.
B. Derivatization Protocol
-
To the 100 µL aliquot in the GC vial, add 50 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or oven at 70°C for 45 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature. The sample is now ready for GC-MS injection.
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, ZB-5ms) | A versatile, low-polarity column suitable for a wide range of derivatized compounds, offering excellent resolution and thermal stability. |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert carrier gas providing good separation efficiency. Constant flow ensures stable retention times. |
| Injector | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for major components. A lower split ratio or splitless injection can be used for trace impurity analysis. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min | The temperature program is designed to separate solvents from the analytes and resolve the target compound from potential impurities with different boiling points. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer for routine analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Source Temperature | 230°C | Optimized to prevent analyte condensation and minimize source contamination. |
| Quadrupole Temp. | 150°C | Ensures stable mass filtering. |
| MS Transfer Line | 280°C | Prevents condensation of analytes as they transfer from the GC to the MS. |
| Scan Range | m/z 40 - 450 | Covers the mass range of the derivatizing agent fragments, the derivatized analyte, and potential higher molecular weight impurities. |
Visualization of Analytical Workflow
The overall process from sample receipt to final analysis is streamlined for efficiency and reproducibility.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents [patents.google.com]
Application Note: Comprehensive NMR Characterization of 4-Ethynyl-3-fluoroaniline
Introduction
4-Ethynyl-3-fluoroaniline is a critical building block in contemporary drug discovery and development, finding application in the synthesis of a variety of therapeutic agents, including kinase inhibitors and other targeted therapies. The presence of three key functional groups—an aniline moiety, a fluorine atom, and an ethynyl group—imparts unique physicochemical properties to the molecule, making it a valuable synthon. However, this structural complexity also necessitates a robust and multi-faceted analytical characterization to ensure identity, purity, and quality.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing unparalleled insight into the molecular structure.[1] This application note provides a comprehensive guide to the NMR characterization of this compound, detailing protocols for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. By explaining the causality behind experimental choices and providing a framework for spectral interpretation, this guide serves as a practical resource for researchers engaged in the synthesis and application of this important molecule.
Core Principles of NMR Characterization
The NMR characterization of this compound relies on the analysis of three key nuclei:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the fluorine, amino, and ethynyl substituents.
-
¹³C NMR: Offers a detailed map of the carbon skeleton. The chemical shifts of the aromatic and ethynyl carbons provide crucial information about the electronic environment and hybridization state.
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom.[2] The chemical shift and coupling to neighboring protons and carbons provide unambiguous confirmation of fluorine incorporation and position.
A multi-nuclear approach is therefore essential for the unequivocal structural elucidation and purity assessment of this compound.
Experimental Workflow
The overall workflow for the NMR characterization of this compound is depicted in the following diagram:
Figure 1: General workflow for the NMR characterization of this compound.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for routine analysis.
Materials:
-
This compound (5-10 mg for ¹H and ¹⁹F NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pasteur pipette and bulb
-
Small vial
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, DMSO-d₆ can be used if solubility is an issue, and it will also allow for the observation of the N-H protons, which may exchange with residual water in other solvents.
-
Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. Visually inspect the solution for any suspended particles.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles into the tube, as this can adversely affect the magnetic field homogeneity and lead to poor spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
Protocol 2: ¹H NMR Data Acquisition
Instrument Parameters (300-500 MHz Spectrometer):
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single pulse (zg) | Provides a quantitative spectrum with good signal-to-noise. |
| Number of Scans | 16-64 | Dependent on sample concentration; higher scans improve signal-to-noise. |
| Relaxation Delay (d1) | 1-5 s | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (aq) | 2-4 s | Determines the resolution of the spectrum. |
| Spectral Width (sw) | ~12 ppm | Sufficient to cover the expected chemical shift range for all protons. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Protocol 3: ¹³C NMR Data Acquisition
Instrument Parameters (75-125 MHz Spectrometer):
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled single pulse (zgpg) | Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each carbon. |
| Number of Scans | 1024 or more | The low natural abundance of ¹³C necessitates a higher number of scans to achieve adequate signal-to-noise. |
| Relaxation Delay (d1) | 2 s | A standard delay for qualitative ¹³C NMR. |
| Acquisition Time (aq) | 1-2 s | Adequate for good resolution in ¹³C NMR. |
| Spectral Width (sw) | ~220 ppm | Covers the full range of expected carbon chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Protocol 4: ¹⁹F NMR Data Acquisition
Instrument Parameters (282-470 MHz Spectrometer):
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single pulse (zg) or proton-decoupled (zgpg) | Proton-decoupling simplifies the spectrum by removing ¹H-¹⁹F coupling. |
| Number of Scans | 16-64 | ¹⁹F is a sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR. |
| Relaxation Delay (d1) | 1-5 s | Ensures accurate quantification if needed. |
| Acquisition Time (aq) | 1-2 s | Sufficient for high-resolution ¹⁹F spectra. |
| Spectral Width (sw) | ~200 ppm | The wide chemical shift range of ¹⁹F requires a larger spectral width. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Spectral Analysis and Interpretation
The following sections provide predicted chemical shifts and coupling constants for this compound based on the analysis of structurally similar compounds.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show signals for the ethynyl proton, the three aromatic protons, and the two amine protons.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Integration |
| H-2 | ~6.8-7.0 | dd | ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 2.0 | 1H |
| H-5 | ~7.1-7.3 | t | ³J(H,H) ≈ 8.5 | 1H |
| H-6 | ~6.5-6.7 | ddd | ³J(H,H) ≈ 8.5, ³J(H,F) ≈ 10.0, ⁴J(H,H) ≈ 2.5 | 1H |
| -NH₂ | ~3.8-4.2 (in CDCl₃) | br s | - | 2H |
| ≡C-H | ~3.0-3.2 | s | - | 1H |
Causality of Chemical Shifts and Coupling Patterns:
-
Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine and ethynyl groups. The fluorine atom will exhibit through-bond coupling to the neighboring protons, with the magnitude of the coupling constant (J) dependent on the number of bonds separating the nuclei. The ortho coupling (³J) between adjacent protons is typically around 8.5 Hz.
-
Amine Protons: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature, and the peak is often broad due to quadrupole broadening and exchange. In CDCl₃, it is expected to appear around 3.8-4.2 ppm.
-
Ethynyl Proton: The acetylenic proton is relatively deshielded and is expected to appear as a sharp singlet around 3.0-3.2 ppm.
Reference Spectra of Analogs:
-
3-Fluoroaniline: The aromatic protons show a complex multiplet between 6.3 and 7.1 ppm, with clear evidence of H-F coupling.[1]
-
4-Ethynylaniline: The aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, and the ethynyl proton is observed as a singlet.[3]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Coupling to ¹⁹F (J, Hz) |
| C-1 (-NH₂) | ~146-148 | ³J(C,F) ≈ 3-5 |
| C-2 | ~110-112 | ³J(C,F) ≈ 10-12 |
| C-3 (-F) | ~161-163 | ¹J(C,F) ≈ 240-250 |
| C-4 (-C≡CH) | ~118-120 | ²J(C,F) ≈ 20-25 |
| C-5 | ~128-130 | ³J(C,F) ≈ 3-5 |
| C-6 | ~105-107 | ²J(C,F) ≈ 25-30 |
| -C≡CH | ~82-84 | ⁴J(C,F) ≈ 2-4 |
| -C≡CH | ~78-80 | ⁵J(C,F) ≈ 1-2 |
Causality of Chemical Shifts and Coupling:
-
C-F Coupling: The most prominent feature in the ¹³C NMR spectrum will be the large one-bond coupling constant (¹J) between C-3 and the directly attached fluorine atom, which is typically in the range of 240-250 Hz.[4] Longer-range C-F couplings will also be observed, providing valuable structural confirmation.
-
Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronic properties of the substituents. The carbon attached to the electronegative fluorine atom (C-3) will be significantly downfield, while the carbons ortho and para to the electron-donating amino group will be shielded (shifted upfield).
-
Ethynyl Carbons: The sp-hybridized carbons of the ethynyl group are expected in the range of 78-84 ppm.
¹⁹F NMR Spectrum Analysis
The proton-decoupled ¹⁹F NMR spectrum will show a single resonance, while the proton-coupled spectrum will exhibit a multiplet due to coupling with the neighboring aromatic protons.
Predicted ¹⁹F NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Expected Coupling Constants (J, Hz) |
| ¹⁹F | -110 to -115 (vs. CFCl₃) | ddd | ³J(F,H-2) ≈ 8-10, ³J(F,H-4) ≈ 5-7, ⁴J(F,H-5) ≈ 2-3 |
Causality of Chemical Shift and Coupling:
-
Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment. The presence of the electron-donating amino group para to the fluorine and the ethynyl group meta will influence the shielding of the fluorine nucleus.
-
¹H-¹⁹F Coupling: The coupling of the fluorine to the aromatic protons provides definitive evidence for its position on the ring. The three-bond (meta) and four-bond (para) couplings are characteristic and aid in the complete assignment of the proton spectrum.
Troubleshooting and Best Practices
-
Poor Resolution: Ensure the sample is fully dissolved and free of particulate matter. Shimming the magnet is crucial for obtaining sharp lines.
-
Low Signal-to-Noise: Increase the number of scans or use a more concentrated sample. For ¹³C NMR, a higher field instrument will provide better sensitivity.
-
Broad -NH₂ Peak: In CDCl₃, the amine protons may exchange with residual acidic impurities, leading to broadening. Using DMSO-d₆ as the solvent can sharpen this peak.
-
Accurate Integration: For quantitative analysis, ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being integrated.
Conclusion
The comprehensive NMR characterization of this compound using ¹H, ¹³C, and ¹⁹F NMR spectroscopy is a powerful and essential tool for its unambiguous identification and purity assessment. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this application note, researchers can confidently verify the structure and quality of this important synthetic intermediate, thereby ensuring the integrity of their downstream applications in drug discovery and development.
References
- 1. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 4-ETHYNYLANILINE(14235-81-5) 1H NMR spectrum [chemicalbook.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 4-Ethynyl-3-fluoroaniline as a Privileged Building Block for Next-Generation Kinase Inhibitors
Introduction: Addressing Unmet Needs in Targeted Therapy with a Versatile Synthon
In the landscape of modern medicinal chemistry, the rational design of Active Pharmaceutical Ingredients (APIs) hinges on the strategic selection of building blocks that impart desirable physicochemical and pharmacological properties. 4-Ethynyl-3-fluoroaniline has emerged as a synthon of critical importance, particularly in the development of targeted cancer therapeutics. Its unique trifunctional architecture—an aromatic amine, a reactive terminal alkyne, and a strategically placed fluorine atom—provides a versatile platform for constructing highly potent and selective kinase inhibitors. This technical guide elucidates the multifaceted applications of this compound, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore its role in the synthesis of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of drugs designed to overcome significant clinical challenges in oncology, namely acquired resistance to previous generations of targeted therapies.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the properties of this compound is fundamental to its effective application in multi-step organic synthesis. The interplay between its functional groups governs its reactivity and dictates the reaction conditions required for its successful incorporation into complex molecular scaffolds.
| Property | Value | Source |
| CAS Number | 1233501-57-9 | [1] |
| Molecular Formula | C₈H₆FN | [1] |
| Molecular Weight | 135.14 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Conditions | Keep in dark place, sealed in dry, store in freezer, under -20°C | [1] |
The aniline nitrogen provides a nucleophilic center, readily participating in reactions such as nucleophilic aromatic substitution (SNA_r) and amide bond formations. The terminal ethynyl group is a versatile handle for a variety of powerful coupling reactions, including the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[2][3]. The fluorine atom at the meta-position to the amine exerts a significant electron-withdrawing effect, modulating the pKa of the aniline and influencing the binding interactions of the final API with its target protein[4].
Core Application: Synthesis of Fourth-Generation EGFR Inhibitors
The clinical efficacy of EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is often limited by the emergence of resistance mutations[5]. Third-generation inhibitors like osimertinib, which covalently target a cysteine residue (Cys797) in the EGFR active site, can be rendered ineffective by the C797S mutation, where the nucleophilic cysteine is replaced by a non-reactive serine[6]. Fourth-generation EGFR inhibitors are being developed to overcome this resistance, and this compound is a key building block in many of these promising new drug candidates[5][7][8].
The primary synthetic strategy involves the coupling of this compound with a heterocyclic core, typically a pyrimidine or quinazoline, which serves as the hinge-binding motif of the kinase inhibitor[1][9].
Workflow for the Synthesis of a Pyrimidine-Based Kinase Inhibitor Core
Caption: Synthetic workflow for a pyrimidine-based EGFR inhibitor.
Experimental Protocols
The following protocols are representative methodologies for the key transformations involving this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution for the Synthesis of a Pyrimidine Intermediate
This protocol describes the C4-selective substitution of a dichloropyrimidine with this compound. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidines[10][11].
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous isopropanol (IPA) or n-butanol
-
Reaction vessel suitable for inert atmosphere conditions
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloropyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous isopropanol (approximately 10 mL per mmol of pyrimidine).
-
Add this compound (1.0-1.1 eq) to the stirred solution.
-
Add DIPEA (1.2-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, N-(4-ethynyl-3-fluorophenyl)-2-chloropyrimidin-4-amine, can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Sonogashira Coupling for Further Functionalization
This protocol outlines a general procedure for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne (such as the intermediate from Protocol 1, though here we use this compound as the example alkyne) with an aryl or heteroaryl halide[12][13].
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., a brominated indole or pyrazole derivative)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₄)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or another suitable amine base
-
Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add the anhydrous solvent (e.g., THF) and the amine base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 50-70 °C, monitoring by TLC or LC-MS until the starting halide is consumed.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite to remove the metal catalysts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography.
The Mechanistic Significance of the Ethynyl and Fluoro Moieties
The strategic inclusion of both the ethynyl and fluoro groups in this building block is a testament to the principles of modern drug design.
The Ethynyl Group: A Covalent Warhead
The terminal alkyne on the this compound moiety is not merely a synthetic handle. In the context of irreversible kinase inhibitors, it acts as a Michael acceptor. After the inhibitor binds non-covalently to the ATP-binding pocket of the kinase, the ethynyl group is positioned in close proximity to a nucleophilic cysteine residue (such as Cys797 in EGFR)[14][15]. This proximity facilitates a Michael addition reaction, forming a stable covalent bond between the inhibitor and the enzyme. This irreversible binding leads to a prolonged duration of action and can be particularly effective against drug-resistant mutations[14].
Mechanism of Covalent Inhibition
Caption: Covalent inhibition mechanism of an ethynyl-containing drug.
The Fluoro Group: Modulator of Potency and Properties
The fluorine atom at the 3-position plays a more subtle but equally critical role. Its strong electron-withdrawing nature can:
-
Enhance Binding Affinity: The fluoro group can engage in favorable dipole-dipole interactions or form hydrogen bonds with amino acid residues in the kinase active site[4].
-
Modulate Basicity: It lowers the pKa of the aniline nitrogen, which can be crucial for optimizing the binding to the hinge region of the kinase.
-
Improve Metabolic Stability: Fluorine substitution can block sites of potential metabolic oxidation, thereby improving the pharmacokinetic profile of the drug[4].
-
Fine-Tune Potency: Structure-activity relationship (SAR) studies have repeatedly shown that the position and nature of halogen substituents on the aniline ring are critical determinants of an inhibitor's potency and selectivity[5][16].
Quantitative Data: Impact on Biological Activity
The incorporation of the this compound moiety has a demonstrable impact on the inhibitory activity of the resulting APIs. The following table summarizes representative IC₅₀ values for fourth-generation EGFR inhibitors, highlighting their potency against clinically relevant mutations.
| Compound | Target EGFR Mutant | IC₅₀ (nM) | Reference |
| Compound 52 | L858R/T790M/C797S | 0.55 | [5] |
| Compound 13k | Del19/T790M/C797S | (Potent, nanomolar) | [8] |
| Allosteric Inhibitor 3 | L858R/T790M/C797S | 10 | [7] |
These low nanomolar IC₅₀ values against the triple-mutant EGFR, which is resistant to third-generation inhibitors, underscore the efficacy of compounds synthesized using this compound[5][7][8].
Conclusion
This compound is a high-value, versatile building block that addresses key challenges in modern drug discovery. Its unique combination of a nucleophilic amine, a reactive alkyne, and a modulating fluorine atom makes it an ideal component for the synthesis of next-generation covalent kinase inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this synthon in the development of novel therapeutics to combat drug resistance and improve patient outcomes.
References
- 1. Pyrimidine containing epidermal growth factor receptor kinase inhibitors: Synthesis and biological evaluation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Novel Fluorinated Heterocycles from 4-Ethynyl-3-fluoroaniline
Foreword: The Strategic Value of 4-Ethynyl-3-fluoroaniline in Modern Drug Discovery
The confluence of fluorine chemistry and heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated heterocycles are prevalent in a vast array of pharmaceuticals, where the unique properties of the fluorine atom—such as its high electronegativity, small size, and the strength of the C-F bond—are leveraged to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Over two-thirds of FDA-approved small-molecule drugs contain at least one N-heterocycle, making these structures essential platforms for therapeutic innovation.[4]
This compound emerges as a particularly powerful and versatile starting material in this context. Its structure is strategically pre-functionalized with three key reactive centers:
-
The Ethynyl Group: A high-energy, linear moiety that serves as an exceptional handle for a multitude of transformations, including C-C bond formations (e.g., Sonogashira coupling), cycloadditions, and hydration/cyclization cascades.
-
The Amine Group: A nucleophilic nitrogen that is perfectly positioned to participate in intramolecular cyclization and annulation reactions, providing a direct pathway to nitrogen-containing heterocycles.
-
The Fluoro Substituent: Positioned meta to the amine and ortho to the ethynyl group, the fluorine atom exerts a profound electronic influence, modulating the reactivity of the adjacent functional groups and embedding a desirable feature for drug candidates.
This guide provides an in-depth exploration of validated synthetic strategies to harness the unique reactivity of this compound, offering detailed protocols for the synthesis of diverse and novel fluorinated heterocyclic compounds such as indoles, quinolines, and triazoles.
Strategy I: Tandem Sonogashira Coupling and Intramolecular Cyclization for Fluorinated Indole Synthesis
This two-step, one-pot strategy is a robust method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[5] The sequence begins with a palladium- and copper-catalyzed Sonogashira cross-coupling to append a substituent to the ethynyl group, followed by a gold-catalyzed intramolecular hydroamination/cyclization of the resulting 2-alkynylaniline intermediate.[6][7]
Scientific Rationale
The Sonogashira reaction is a highly efficient method for forming sp²-sp C-C bonds.[8] The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst is standard, facilitating the catalytic cycle.[9] Following the coupling, a gold catalyst, known for its potent π-acid character, is introduced. Au(I) or Au(III) complexes activate the alkyne toward nucleophilic attack by the aniline nitrogen, promoting a 5-endo-dig cyclization to form the indole ring system.[6] The fluorine atom at the 3-position of the aniline (which becomes the 6-position of the indole) influences the electron density of the ring and can enhance the biological activity of the final compound.
Workflow Diagram: Sonogashira-Cyclization Cascade
Caption: One-pot synthesis of 6-fluoroindoles via Sonogashira coupling and subsequent gold-catalyzed cyclization.
Experimental Protocol: Synthesis of 6-Fluoro-2-phenyl-1H-indole
Materials:
-
This compound (1.0 mmol, 135.1 mg)
-
Iodobenzene (1.1 mmol, 1.1 eq, 224.4 mg)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Copper(I) iodide, CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), anhydrous (3.0 mL)
-
Toluene, anhydrous (7.0 mL)
-
Sodium tetrachloroaurate(III) dihydrate, NaAuCl₄·2H₂O (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound (135.1 mg), Pd(PPh₃)₄, and CuI.
-
Solvent and Reagent Addition: Add anhydrous toluene (7.0 mL) and anhydrous triethylamine (3.0 mL) via syringe. Stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Sonogashira Coupling: Add iodobenzene (1.1 eq) dropwise. Stir the reaction mixture at 60 °C and monitor by TLC (Thin Layer Chromatography) until the starting aniline is consumed (typically 4-6 hours).
-
Catalyst Addition for Cyclization: After cooling the mixture to room temperature, add the gold catalyst, NaAuCl₄·2H₂O, directly to the flask.
-
Intramolecular Cyclization: Add ethanol (5 mL) and heat the mixture to reflux (approx. 80 °C). Monitor the reaction by TLC for the formation of the indole product (typically 8-12 hours).
-
Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 6-fluoro-2-phenyl-1H-indole.
Scientist's Notes (Causality):
-
Inert Atmosphere: The use of a Schlenk flask under argon is critical as Pd(0) catalysts are sensitive to oxidation, which would deactivate the catalyst.
-
Base Selection: Triethylamine acts as both a base to neutralize the HI generated during the reaction and as a solvent. Its presence is essential for the regeneration of the active Pd(0) species.
-
Catalyst Choice: While various palladium sources can be used, Pd(PPh₃)₄ is a reliable pre-catalyst. For the cyclization, gold catalysts are superior to palladium for this specific transformation due to their higher affinity for alkynes without promoting competing side reactions.[6]
-
Solvent System: The initial toluene/triethylamine mixture is optimal for the Sonogashira coupling. The subsequent addition of ethanol for the cyclization step helps to dissolve the gold catalyst and can facilitate the protonolysis steps in the catalytic cycle.
Data Summary: Representative Substrates
| Entry | Halide Partner (R-X) | Product (R-group) | Typical Yield |
| 1 | Iodobenzene | Phenyl | 75-85% |
| 2 | 4-Iodoanisole | 4-Methoxyphenyl | 70-80% |
| 3 | 1-Iodo-4-nitrobenzene | 4-Nitrophenyl | 65-75% |
| 4 | (E)-1-Iodo-2-phenylethene | (E)-2-Phenylvinyl | 60-70% |
Strategy II: [3+2] Cycloaddition for the Synthesis of 5-Membered Fluorinated Heterocycles
The electron-rich ethynyl group of this compound is an excellent reaction partner in [3+2] cycloaddition reactions, providing a direct and atom-economical route to five-membered heterocycles like triazoles.[10][11] This approach is foundational to "click chemistry."
Scientific Rationale
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and regioselective reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[12] The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide. The aniline and fluoro-substituents are well-tolerated, making this a highly versatile method for creating libraries of novel fluorinated triazoles.
Workflow Diagram: [3+2] Azide-Alkyne Cycloaddition
Caption: Synthesis of 1,4-disubstituted triazoles via CuAAC "click" chemistry.
Experimental Protocol: Synthesis of 4-(4-amino-2-fluorophenyl)-1-benzyl-1H-1,2,3-triazole
Materials:
-
This compound (1.0 mmol, 135.1 mg)
-
Benzyl azide (1.0 mmol, 133.1 mg)
-
Copper(II) sulfate pentahydrate, CuSO₄·5H₂O (0.1 mmol, 10 mol%, 25 mg)
-
Sodium ascorbate (0.3 mmol, 30 mol%, 59 mg)
-
tert-Butanol (5 mL)
-
Deionized water (5 mL)
Procedure:
-
Solution Preparation: In a 25 mL round-bottom flask, dissolve this compound and benzyl azide in tert-butanol (5 mL).
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in deionized water (5 mL). The solution should turn a yellow-orange color as Cu(II) is reduced to the active Cu(I) species.
-
Reaction Initiation: Add the aqueous catalyst solution to the solution of the reactants.
-
Reaction Execution: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. A solid product often precipitates from the reaction mixture.
-
Work-up and Purification: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water, followed by a cold 1:1 mixture of ether/hexane. If no precipitate forms, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography if necessary.
Scientist's Notes (Causality):
-
Catalyst System: Sodium ascorbate is a convenient reducing agent to generate the active Cu(I) catalyst in situ from the more stable and inexpensive CuSO₄ salt. This avoids handling potentially unstable Cu(I) salts directly.
-
Solvent Choice: The t-BuOH/H₂O solvent system is effective for dissolving both the organic reactants and the inorganic catalyst salts, allowing the reaction to proceed efficiently.
-
Regioselectivity: The copper catalyst is essential for ensuring the formation of the 1,4-isomer exclusively. The corresponding thermal reaction is not regioselective and requires significantly higher temperatures.[12]
Strategy III: Three-Component Annulation for Fluorinated Quinolines
Multi-component reactions are highly valued for their efficiency in building molecular complexity in a single step. A modified Friedländer annulation provides a direct route to substituted quinolines from this compound.
Scientific Rationale
This reaction involves the condensation of the aniline (component 1) with an aromatic aldehyde (component 2) and a compound containing an activated methylene group, followed by an electrocyclic ring closure and subsequent oxidation/aromatization.[13] The use of an acid catalyst like AgOTf or Yb(OTf)₃ facilitates both the initial condensation steps and the final cyclization. This strategy directly assembles the quinoline core, a structure found in numerous bioactive compounds.
Experimental Protocol: Synthesis of a 7-Fluoro-8-ethynyl-2,4-disubstituted Quinoline Derivative
Materials:
-
This compound (1.0 mmol, 135.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg)
-
Silver triflate, AgOTf (0.1 mmol, 10 mol%)
-
Ethanol (10 mL)
Procedure:
-
Reactant Mixing: To a 25 mL round-bottom flask, add this compound, benzaldehyde, ethyl acetoacetate, and ethanol.
-
Catalyst Addition: Add the AgOTf catalyst to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 18-24 hours, monitoring by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired quinoline product. For some dihydroquinoline intermediates, oxidation with a reagent like DDQ may be necessary to achieve the fully aromatic quinoline.[13]
Scientist's Notes (Causality):
-
Reaction Mechanism: The reaction likely proceeds via the formation of a Knoevenagel adduct between the aldehyde and the active methylene compound, followed by a nucleophilic attack (Michael addition) from the aniline, and finally, an intramolecular cyclization and dehydration/oxidation to yield the aromatic quinoline.[13]
-
Catalyst Role: The Lewis acidic triflate catalyst activates the carbonyl groups towards nucleophilic attack, accelerating the condensation and cyclization steps.
Conclusion
This compound is a high-potential building block for constructing diverse, novel, and medicinally relevant fluorinated heterocyclic compounds. The protocols detailed herein for the synthesis of indoles, triazoles, and quinolines represent robust and versatile starting points for research and development campaigns. The strategic positioning of its functional groups allows for sequential, one-pot, and multi-component reactions that are efficient, atom-economical, and adaptable to a wide range of substrates, making it an invaluable tool for the modern synthetic chemist.
References
- 1. nbinno.com [nbinno.com]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethynyl-3-fluoroaniline
Welcome to the technical support guide for the synthesis of 4-Ethynyl-3-fluoroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this challenging synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance yield and purity.
The synthesis of this compound, a key building block in medicinal chemistry, typically involves a Sonogashira cross-coupling reaction. While powerful, this reaction is sensitive to a variety of factors, particularly when performed on substrates containing coordinating groups like anilines. This guide addresses the most frequent challenges encountered in a practical, question-and-answer format.
Overall Synthetic Workflow
The most common and scalable approach involves a two-step sequence starting from a commercially available 4-halo-3-fluoroaniline. The process includes the Sonogashira coupling with a protected alkyne, followed by a deprotection step to yield the terminal alkyne.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the synthesis, providing both diagnostic advice and corrective actions.
Q1: My Sonogashira reaction has stalled or resulted in a very low yield. What are the first things I should check?
A1: A low or non-existent yield in a Sonogashira coupling is a common problem that can often be traced back to fundamental reaction parameters. Before exploring more complex variables, a systematic check of the basics is essential.[1]
-
Inert Atmosphere Integrity: The Palladium(0) active catalyst is highly sensitive to oxygen.[1] The presence of oxygen can lead to catalyst decomposition (observed as the formation of black precipitate, or "palladium black") and promote the undesirable homocoupling of the alkyne (Glaser coupling).[2]
-
Action: Ensure all solvents and liquid reagents are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Assemble your reaction glassware under a positive pressure of inert gas.
-
-
Reagent Purity and Quality:
-
Catalyst: Palladium catalysts can degrade over time. Use a fresh bottle or one that has been properly stored under an inert atmosphere. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in-situ to the active Pd(0) species, a process that can be hindered by impurities.[2]
-
Base: Amine bases like triethylamine (Et₃N) can oxidize on storage. Using a freshly distilled or high-purity grade is crucial.[1]
-
Solvent: Ensure solvents are anhydrous, as water can interfere with the catalytic cycle.
-
-
Reaction Temperature: The reactivity of the aryl halide is critical. Aryl iodides are the most reactive, followed by bromides, and then chlorides.[2] While aryl iodides may couple at room temperature, aryl bromides often require heating (typically 50-80 °C), and aryl chlorides demand more specialized, highly active catalyst systems and higher temperatures.[2][3] If you are using 4-bromo-3-fluoroaniline, ensure the temperature is sufficient to drive the reaction.
Q2: I suspect the aniline group is inhibiting my catalyst. How can I overcome this?
A2: This is a highly pertinent issue. The lone pair of electrons on the aniline nitrogen can coordinate to the palladium center, acting as a competitive ligand and inhibiting the catalytic cycle. This is particularly problematic with electron-deficient anilines. There are two primary strategies to mitigate this.
-
Use of Bulky, Electron-Rich Ligands: Modern phosphine ligands are designed to overcome such challenges. Ligands like XPhos, SPhos, or DavePhos are bulky, which helps to prevent the aniline from coordinating to the palladium center while simultaneously promoting the crucial reductive elimination step. They stabilize the active palladium species and can significantly improve reaction rates and yields.[4]
-
N-Protection of the Aniline: Protecting the amino group temporarily removes its coordinating ability. A common and effective strategy is to protect it as an acetamide. The acetyl group is electron-withdrawing, which significantly reduces the basicity and coordinating power of the nitrogen atom. This protecting group can typically be removed under mild acidic or basic conditions after the coupling reaction.
| Strategy | Advantages | Disadvantages |
| Bulky Ligands | • Fewer synthetic steps• High efficiency | • Higher cost of ligands• Requires careful optimization |
| N-Protection | • More robust; less sensitive to inhibition• Uses traditional, cheaper catalysts | • Adds two steps (protection/deprotection)• Overall yield may be lower |
Q3: I am observing a significant amount of alkyne homocoupling byproduct (Glaser product). How can I minimize this?
A3: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[1][2]
-
Implement a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst. Numerous copper-free Sonogashira protocols have been developed.[2][5] These methods often require a slightly higher catalyst loading, a different choice of base (e.g., a bulky amine or an inorganic base like Cs₂CO₃), and specific palladium/ligand systems, but they completely avoid the primary pathway for homocoupling.[6][7]
-
Ensure Rigorous Exclusion of Oxygen: As mentioned in Q1, oxygen is the primary culprit for the oxidative homocoupling. If you must use a copper-catalyzed system, impeccable degassing and maintaining a strict inert atmosphere throughout the reaction are non-negotiable.
-
Minimize Copper Catalyst Loading: Use the minimum effective amount of the copper(I) source (e.g., CuI). Typically, 1-5 mol% is sufficient. Reducing the loading can help decrease the rate of the undesired homocoupling reaction.[1]
Q4: What are the best conditions for removing the TMS protecting group to get the final product?
A4: The deprotection of the trimethylsilyl (TMS) group from the alkyne is a critical final step. The goal is to achieve complete conversion under conditions mild enough to not affect the fluoroaniline structure.
-
Mild Basic Conditions: The most common and effective method is using a mild base in methanol. A slurry of potassium carbonate (K₂CO₃) in methanol at room temperature is highly effective.[8][9] This method is chemoselective and generally does not require extensive purification beyond a simple workup.
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is another standard method.[9] However, it can sometimes be less "clean" and may require chromatographic purification to remove residual TBAF salts. For substrates sensitive to strongly basic conditions, TBAF can be a good alternative.
A typical protocol involves dissolving the silylated intermediate in methanol, adding a slight excess of potassium carbonate, and stirring at room temperature for a few hours until TLC or LC-MS analysis shows complete consumption of the starting material.[8]
Detailed Experimental Protocols
The following protocols are provided as a starting point for optimization. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a standard method for the coupling of an aryl bromide with a terminal alkyne.[6]
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-fluoroaniline (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.03 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous triethylamine (2.0 eq) and anhydrous THF (approx. 0.2 M concentration relative to the aryl bromide) via syringe.
-
Degas the resulting slurry by bubbling Argon through the mixture for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir under Argon.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: TMS Group Deprotection
This protocol uses mild basic conditions for efficient desilylation.[8]
-
Dissolve the purified 4-((trimethylsilyl)ethynyl)-3-fluoroaniline (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the resulting suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium chloride (brine) twice.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if needed.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents [patents.google.com]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogash-ERA of Innovation in Cross-Coupling
A Guide to Troubleshooting Sonogashira Couplings with Substituted Anilines
Welcome to the Sonogash-ERA technical support center. As Senior Application Scientists, we understand that while the Sonogashira coupling is a cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp) bonds, its application to substituted aniline substrates presents a unique set of challenges.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate and troubleshoot these complexities, ensuring the success of your critical reactions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding Sonogashira couplings involving substituted anilines.
Q1: My Sonogashira reaction with a halogenated aniline is giving a low yield or not working at all. What are the most common causes?
A1: Poor yields with halogenated anilines often stem from catalyst inactivation or inhibition. The lone pair of electrons on the aniline's nitrogen can coordinate to the palladium catalyst, disrupting the catalytic cycle.[4][5] This issue is particularly pronounced with electron-rich anilines. Additionally, the reactivity of the aryl halide is a critical factor; aryl iodides are the most reactive, followed by bromides, with chlorides often requiring more forcing conditions.[4][6][7]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction, especially in copper-mediated Sonogashira reactions, and is promoted by the presence of oxygen.[4][8][9][10] To mitigate this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[4][8] Reducing the copper(I) catalyst loading or, more effectively, switching to a copper-free protocol can eliminate the primary pathway for Glaser coupling.[4][6][8][11][12]
Q3: My reaction mixture turns black, and I see a precipitate. What does this mean?
A3: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition and agglomeration of the active Pd(0) catalyst.[5][8][13] This renders the catalyst inactive. Common causes include the presence of oxygen, impurities in reagents or solvents, or thermal instability of the catalyst at elevated temperatures.[5][8]
Q4: Are electron-rich or electron-deficient anilines more challenging for Sonogashira couplings?
A4: Both present unique challenges. Electron-rich anilines are more prone to catalyst inhibition due to the strong coordination of the nitrogen's lone pair to the palladium center.[4][14] Conversely, electron-deficient aryl halides exhibit slower rates of oxidative addition, which is often the rate-limiting step of the reaction.[15][16] This can lead to the need for higher temperatures and more active catalyst systems.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered when performing Sonogashira couplings with substituted anilines.
Problem 1: Low to No Product Yield
A low or nonexistent yield is the most common issue. The key is to systematically evaluate each component of the reaction.
The palladium catalyst and its associated ligands are at the heart of the Sonogashira reaction.
-
Catalyst Inhibition by Aniline: The primary challenge with aniline substrates is the coordination of the amino group to the palladium center, which can act as a poison.
-
Solution 1: N-Protection of the Aniline: Protecting the amino group, for instance as an acetamide, is a highly effective strategy. The electron-withdrawing nature of the acetyl group reduces the coordinating ability of the nitrogen atom. This protecting group can typically be removed under mild conditions post-coupling.
-
Solution 2: Judicious Ligand Selection: The use of bulky, electron-rich phosphine ligands can significantly improve reaction outcomes. These ligands stabilize the active palladium species and promote the desired catalytic cycle over catalyst inhibition.[4][12][17]
-
| Ligand Family | Examples | Key Features & Applications |
| Buchwald Ligands | XPhos, SPhos, DavePhos | Bulky and electron-rich; excellent for challenging couplings, including those with aryl chlorides and electron-rich anilines.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form robust complexes with palladium, often conferring high thermal stability.[17] |
| Triphenylphosphine (PPh₃) | PPh₃ | A standard, versatile ligand, but may not be optimal for challenging aniline substrates without modification of other parameters.[17] |
-
Catalyst Decomposition (Palladium Black): As mentioned in the FAQs, this indicates the catalyst has crashed out of the catalytic cycle.
-
Solution 1: Ensure a Rigorously Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[8] Use Schlenk techniques or a glovebox and ensure all solvents and liquid reagents are thoroughly degassed prior to use.[4][8]
-
Solution 2: Reagent Purity: Impurities can poison the catalyst. Use high-purity, anhydrous solvents and reagents.[8] Distilling amine bases before use is good practice.[8][13]
-
-
Substrate Reactivity: The nature of the halide and the electronic properties of the aniline ring dictate the required reaction conditions.
-
Aryl Halide Reactivity Trend: I > Br > OTf >> Cl.[6]
-
Solution for Less Reactive Halides (Br, Cl): For aryl bromides and especially chlorides, higher temperatures are often necessary to facilitate the oxidative addition step.[15][18] Consider switching to a higher-boiling solvent like DMF or NMP. The use of more active catalyst systems, such as those with Buchwald-type ligands or NHCs, is also crucial for these less reactive substrates.[15][17]
-
-
Base Selection: The base plays a crucial role in deprotonating the terminal alkyne.
-
Amine Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices and can often serve as the solvent.[6][15]
-
Inorganic Bases: For some systems, particularly those sensitive to amine coordination or requiring higher temperatures, inorganic bases like K₂CO₃ or Cs₂CO₃ can be more effective.[6][12][19]
-
Problem 2: Significant Alkyne Homocoupling (Glaser Product)
The formation of a 1,3-diyne via homocoupling is a wasteful side reaction that consumes the alkyne starting material.
-
The Role of Copper and Oxygen: The copper(I) co-catalyst, in the presence of oxygen, is the primary culprit behind Glaser coupling.[4][8]
-
Solution 1: Go Copper-Free: The most definitive solution is to employ a copper-free Sonogashira protocol.[4][6][11][20] These methods have become increasingly robust and are often the preferred choice for substrates prone to homocoupling.
-
Solution 2: Minimize Oxygen: If a copper-catalyzed system is necessary, rigorous degassing of all components is paramount.[4][8]
-
Solution 3: Hydrogen Atmosphere: In some cases, running the reaction under a diluted hydrogen atmosphere has been shown to reduce homocoupling.[9][10]
-
Visualizing the Process
Understanding the underlying mechanisms and troubleshooting pathways is key to success.
The Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira coupling.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of an Electron-Rich Iodoaniline
This protocol is designed to mitigate catalyst inhibition and prevent homocoupling.
-
Reagents:
-
4-Iodo-2,6-dimethylaniline (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed THF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 4-iodo-2,6-dimethylaniline, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe, followed by phenylacetylene.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for 4-Ethynyl-3-fluoroaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Ethynyl-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization in the Sonogashira cross-coupling reaction, a cornerstone method for this synthesis.[1] Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Understanding the Core Reaction: The Sonogashira Coupling
The synthesis of this compound typically involves the Sonogashira cross-coupling of a halogenated precursor, such as 4-bromo- or 4-iodo-3-fluoroaniline, with a protected alkyne (e.g., trimethylsilylacetylene), followed by deprotection. The reaction is a powerful C-C bond-forming tool, but its success is highly dependent on a dual catalytic system: a primary palladium catalyst and a copper(I) co-catalyst.[2][3]
-
The Palladium Catalyst: The workhorse of the reaction. Its role is to facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination that forms the desired product.[4] Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1]
-
The Copper(I) Co-catalyst: Typically Copper(I) Iodide (CuI), its primary function is to react with the terminal alkyne to form a copper acetylide intermediate.[5][6] This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[7]
Optimizing the loading of these catalysts is a critical balancing act. Too little, and the reaction may be sluggish or incomplete. Too much, and you risk catalyst decomposition and the formation of undesirable byproducts.[8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on how they relate to catalyst loading.
Q1: My reaction is sluggish or has stalled completely with low product yield. Should I simply increase the catalyst loading?
A1: While insufficient catalyst is a possible cause, it's not the only one. Before increasing the loading, consider these factors:
-
Catalyst Quality and Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture and degrade over time.[9] A black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[10] Similarly, the CuI co-catalyst can also degrade.
-
Actionable Advice: Always use fresh, high-purity catalysts stored under an inert atmosphere.[9] If you suspect catalyst decomposition, increasing the loading is unlikely to solve the root problem and will only increase costs and downstream purification challenges.
-
-
Reactivity of the Aryl Halide: The C-X bond strength is a major determinant of reactivity. The general trend is I > OTf > Br >> Cl.[7][9] If you are using an aryl bromide, the reaction may require more forcing conditions (higher temperature, more active ligand) than an aryl iodide.[11] For aryl chlorides, high catalyst loading may be necessary due to the challenging oxidative addition step.[12]
-
Reaction Temperature: For less reactive substrates like aryl bromides, room temperature may be insufficient to drive the oxidative addition step.[11]
-
Actionable Advice: If using an aryl bromide, consider increasing the temperature to 50-80°C. Monitor for catalyst decomposition, as higher temperatures can also promote it.[7]
-
Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What's causing this and how do I fix it?
A2: You are likely observing the result of Glaser-Hay coupling, the oxidative homocoupling of the terminal alkyne.[5][13] This is the most common side reaction in copper-mediated Sonogashira couplings and is often exacerbated by incorrect catalyst loading or reaction conditions.[14]
-
Causality: This side reaction is promoted by the copper co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[5] High concentrations of the copper catalyst can increase the rate of this undesired pathway.
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: The most critical step is to remove oxygen. Thoroughly degas your solvent(s) and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain a positive pressure of an inert gas throughout the reaction.[9][15]
-
Evaluate Copper(I) Loading: While essential, excessive CuI can accelerate homocoupling. Typically, the Cu:Pd ratio is important. A common starting point is a Pd:Cu ratio of 1:2.
-
Consider a "Copper-Free" Protocol: To completely eliminate the primary pathway for Glaser coupling, copper-free Sonogashira variants have been developed.[14][16] These reactions may require different ligands, bases, or higher temperatures to proceed efficiently but are often cleaner.[15]
-
Q3: My reaction worked, but it's messy with multiple byproducts, and purification is difficult. Could my catalyst loading be too high?
A3: Yes, excessive catalyst loading is a common cause of "messy" reactions.
-
Causality: High local concentrations of the active palladium species can lead to a variety of side reactions beyond just catalyst decomposition.[8] For example, it can promote side reactions involving the phosphine ligands or the solvent. Furthermore, high catalyst loading increases the amount of residual metals in your crude product, complicating purification, which is a major concern in pharmaceutical processes.[5]
-
Actionable Advice: The goal is to use the minimum effective catalyst loading. If you have a successful but messy reaction, the next step should be to systematically decrease the palladium and copper loading to find the optimal balance between reaction time, yield, and purity. Catalyst loading can often be reduced to as low as 0.025-0.25 mol% for reactive substrates.[17]
Q4: How do I systematically determine the optimal catalyst loading for my specific reaction scale and substrates?
A4: A systematic screening experiment is the most robust approach. Instead of ad-hoc changes, run a parallel set of reactions to efficiently map out the parameter space.
-
Experimental Design: Set up a series of small-scale reactions where you vary the mol% of the palladium catalyst while keeping other parameters (substrate concentration, temperature, base, solvent, stoichiometry) constant. You may also screen the Pd:Cu ratio.
-
Monitoring and Analysis: Use an analytical technique like HPLC or GC-MS to monitor the consumption of starting material and the formation of the desired product and key impurities (like the Glaser byproduct) over time. This provides a much clearer picture than a single endpoint analysis.
-
Data-Driven Decision: The optimal loading is the one that provides an acceptable reaction rate and high conversion with the minimal formation of byproducts.
Experimental Protocol: Catalyst Loading Screening
This protocol outlines a general procedure for screening palladium catalyst loading for the synthesis of a protected this compound derivative.
Materials:
-
4-Bromo-3-fluoroaniline (or 4-iodo-3-fluoroaniline)
-
Trimethylsilylacetylene (TMSA)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In an array of reaction vials equipped with stir bars, add 4-bromo-3-fluoroaniline (1.0 eq).
-
Catalyst Addition: To each vial, add the predetermined amount of PdCl₂(PPh₃)₂ and CuI. For example:
-
Vial 1: 2.0 mol% Pd, 4.0 mol% CuI
-
Vial 2: 1.0 mol% Pd, 2.0 mol% CuI
-
Vial 3: 0.5 mol% Pd, 1.0 mol% CuI
-
Vial 4: 0.1 mol% Pd, 0.2 mol% CuI
-
-
Inerting: Seal the vials and purge with inert gas for 10-15 minutes.
-
Solvent/Base Addition: Add the anhydrous, degassed solvent and base. A common choice is to use the amine base as the solvent or co-solvent.[9]
-
Reagent Addition: Add TMSA (typically 1.2-1.5 eq).
-
Reaction: Stir the reactions at the desired temperature (e.g., start at room temperature for an iodide or 50°C for a bromide).
-
Monitoring: At set time points (e.g., 1h, 3h, 6h, 24h), withdraw a small aliquot from each reaction, quench it, and analyze by HPLC or GC-MS to determine the conversion rate and impurity profile.
Data Interpretation
Summarize your results in a table to clearly identify the optimal conditions.
| Rxn | PdCl₂(PPh₃)₂ (mol%) | CuI (mol%) | Time (h) | Conversion (%) | Product Purity (Area %) | Glaser Byproduct (Area %) |
| 1 | 2.0 | 4.0 | 3 | >99 | 90 | 8 |
| 2 | 1.0 | 2.0 | 6 | >99 | 96 | 2 |
| 3 | 0.5 | 1.0 | 12 | >99 | 98 | <1 |
| 4 | 0.1 | 0.2 | 24 | 85 | 98 | <1 |
Analysis: In this hypothetical example, reducing the catalyst loading from 2.0 mol% to 0.5 mol% (Reaction 3) significantly reduced the formation of the Glaser byproduct while still achieving full conversion within a reasonable timeframe. The 0.1 mol% loading (Reaction 4) was too low, resulting in incomplete conversion. Therefore, 0.5 mol% PdCl₂(PPh₃)₂ would be selected as the optimal loading for scale-up.
Visual Workflow for Optimization
The following diagram outlines the logical workflow for troubleshooting and optimizing catalyst loading.
Caption: Workflow for optimizing Sonogashira catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [repository.kaust.edu.sa]
Technical Support Center: Purification of Crude 4-Ethynyl-3-fluoroaniline
Welcome to the technical support center for the purification of 4-Ethynyl-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a critical building block in modern medicinal chemistry. This document moves beyond standard protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification processes effectively.
Introduction: The Challenge of Purifying this compound
This compound is a bifunctional molecule, possessing both a nucleophilic amino group and a reactive terminal alkyne. This combination, while synthetically valuable, presents unique purification challenges. Impurities often arise from the synthetic route, such as residual starting materials, catalysts, or byproducts from side reactions. Furthermore, the aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities, while the ethynyl group can undergo undesired reactions under harsh conditions.[1][2]
This guide provides a structured approach to identifying and removing these impurities through various purification techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark, oily substance. What are the likely impurities and how can I get a clean, solid product?
A1: The dark coloration is a common issue with anilines and typically indicates the presence of oxidation and polymerization products.[1][2] The oily consistency suggests the presence of residual solvents or low-melting impurities.
Initial Troubleshooting Steps:
-
Analyze the Crude Mixture: Before attempting purification, it is crucial to identify the major impurities. A quick analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable insights into the number and nature of the impurities present.[3][4]
-
Consider an Acid-Base Extraction: This classical technique is highly effective for separating basic compounds like anilines from neutral or acidic impurities.[5][6][7] By converting the aniline to its water-soluble salt, you can effectively wash away many organic impurities.
Workflow: Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction of this compound.
Q2: After acid-base extraction, my product is still not pure. What is the next best purification step?
A2: If acid-base extraction is insufficient, column chromatography is the next logical step for removing closely related impurities. The choice of stationary and mobile phases is critical for successful separation.
Column Chromatography Strategy:
-
Stationary Phase: Standard silica gel is often the first choice. However, because anilines are basic, they can streak on acidic silica gel.[8] To mitigate this, you can either:
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes or heptane with ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing it, will likely provide the best separation.
Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (or basic alumina) as a slurry in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried powder to the top of the column.
-
Elute: Begin elution with the low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).
-
Monitor: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: I have a solid product, but it has a yellowish tint. How can I decolorize it?
A3: A persistent yellow color often indicates trace amounts of oxidation products.[1] Recrystallization is an excellent technique for removing such impurities and obtaining a highly crystalline, pure product.[11]
Choosing a Recrystallization Solvent System:
The ideal solvent system will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot.
| Solvent System | Rationale |
| Toluene/Hexane | Toluene will likely dissolve the aniline at elevated temperatures, and adding hexane will induce precipitation upon cooling. |
| Ethanol/Water | The compound may be soluble in hot ethanol, and the addition of water can promote crystallization. |
| Dichloromethane/Hexane | Dichloromethane is a good solvent for many organics; adding hexane as an anti-solvent can be effective. |
Troubleshooting Recrystallization: "Oiling Out"
A common problem with the recrystallization of anilines is "oiling out," where the compound separates as a liquid instead of a solid.[12]
Solutions for "Oiling Out":
-
Slow Cooling: Allow the hot solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.[12]
-
Use a More Dilute Solution: Oiling out can be caused by a supersaturated solution. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.[12]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[12]
Workflow: Recrystallization
Caption: General workflow for the recrystallization of this compound.
Q4: Are there any special handling and storage considerations for purified this compound?
A4: Yes. Due to its susceptibility to oxidation, proper storage is crucial to maintain its purity.[1][2]
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light, which can catalyze degradation.[1]
-
Low Temperature: Storing the compound at low temperatures (e.g., in a refrigerator) will slow down potential degradation pathways.[1]
Summary of Purification Techniques
| Technique | Purpose | Key Considerations |
| Acid-Base Extraction | Removes neutral and acidic impurities. | Ensure complete protonation and deprotonation for efficient separation.[5][6] |
| Column Chromatography | Separates closely related impurities. | Use of triethylamine in the eluent or basic alumina can prevent streaking.[8][9] |
| Recrystallization | Removes trace impurities and provides a crystalline solid. | Choose an appropriate solvent system and cool slowly to prevent oiling out.[11][12] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: High-Throughput Screening for Optimizing 4-Ethynyl-3-fluoroaniline Reactions
Welcome to the technical support center for the optimization of reactions involving 4-ethynyl-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who are leveraging high-throughput screening (HTS) to accelerate their discovery and development workflows. As a key building block in medicinal chemistry, optimizing the reactivity of this compound is critical for the efficient synthesis of target molecules. This document provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions, ensuring your HTS campaigns are both successful and reproducible.
Introduction: Why HTS for this compound?
This compound is a valuable starting material, frequently employed in the synthesis of complex molecules for pharmaceuticals and organic materials.[1] Its utility often lies in the reactivity of the terminal alkyne, making it a prime candidate for carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.[1] However, achieving optimal reaction conditions—maximizing yield while minimizing side products and catalyst loading—can be a resource-intensive process.
High-throughput experimentation (HTE) offers a powerful solution by enabling the parallel execution of numerous reactions, allowing for the rapid screening of a wide array of variables.[2][3] This systematic approach helps to quickly identify optimal catalysts, ligands, bases, and solvents, moving beyond "textbook" conditions that often fail with complex substrates.[4] This guide will focus primarily on the Sonogashira coupling as a representative and crucial reaction for this substrate.
General HTS Workflow for Reaction Optimization
The following diagram outlines a typical workflow for an HTS-based reaction optimization campaign.
Caption: A generalized workflow for HTS-based reaction optimization.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the design and execution of HTS campaigns for this compound reactions.
Assay Design & Setup
Q1: What is the most critical first step when designing an HTS campaign for a Sonogashira reaction? A well-planned experimental design is paramount.[2] Before any reagents are dispensed, you must clearly define the variables to be screened. For a Sonogashira coupling, these are typically categorized as discrete (e.g., different ligands, bases) and continuous (e.g., temperature, concentration).[2] Your initial screen should focus on broadly exploring the discrete variables to identify impactful reagents, while keeping continuous variables fixed based on literature precedent or known conditions.[2]
Q2: How do I choose an appropriate analytical method for my screen? The ideal analytical method should be fast, robust, and compatible with small reaction volumes. For reaction optimization, methods that can quantify both starting material consumption and product formation are preferred.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is the workhorse for HTS reaction analysis. It provides quantitative data on reactants, products, and impurities, offering a comprehensive view of the reaction outcome.[5]
-
UV/Vis Spectroscopy can be used if the product has a unique chromophore compared to the starting materials, allowing for rapid plate-based reads.[6]
-
Gas Chromatography (GC) is suitable for volatile products but may require sample derivatization.
Q3: What are common sources of variability and error in an automated HTS setup? Variability can undermine the entire screen, making data interpretation impossible. Common culprits include:
-
Human Error: Manual processes are prone to inconsistencies. Automation helps, but errors in stock solution preparation can be propagated across an entire plate.[7]
-
Dispensing Inaccuracies: Automated liquid handlers must be properly calibrated, especially for viscous solvents or slurries (e.g., suspensions of inorganic bases).
-
Evaporation: Inconsistent sealing of microplates can lead to changes in concentration, particularly with volatile solvents at elevated temperatures.
-
Edge Effects: Wells on the perimeter of a plate may experience different temperature profiles than interior wells, leading to systematic errors.[8]
Reaction Chemistry & Substrate
Q4: How does the fluoro-substituent on this compound affect its reactivity in Sonogashira couplings? The electron-withdrawing nature of the fluorine atom can influence the electronic properties of both the aniline and the alkyne. This can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. While often beneficial, it necessitates empirical screening, as the optimal ligand and base combination may differ from that for a non-fluorinated analogue.
Q5: What are the primary side reactions to anticipate, and how can they be minimized? The most common side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling) to form a 1,3-diyne.[9] This can be minimized by:
-
Running the reaction under strictly anaerobic conditions.
-
Employing "copper-free" Sonogashira conditions, which rely on a palladium catalyst and an amine base without a copper co-catalyst.[10]
-
Carefully controlling the stoichiometry of the alkyne.
Another potential side reaction is the dehalogenation of the aryl halide coupling partner, which can be promoted by certain catalyst/ligand combinations.
Troubleshooting Guide
This section provides structured guidance for addressing specific problems you may encounter during your experiments.
Problem 1: Low or No Product Conversion Across the Plate
Q: My entire 96-well screening plate shows minimal to zero conversion of my starting materials. Where do I begin troubleshooting?
A: This "all-fail" scenario typically points to a systemic issue with one of the core reaction components or conditions. The cause is rarely a subtle ligand effect but rather a fundamental failure. Follow this decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting widespread reaction failure.
Detailed Causality & Actions:
-
Catalyst Inactivity: Palladium(0) species are the active catalysts but are sensitive to oxygen. If you are generating Pd(0) in situ from a Pd(II) source (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), failure can occur if the reduction step is inefficient or if the active species is quenched by air.
-
Expert Insight: Pre-catalysts are often more stable and provide a more reliable generation of the active catalytic species.[11] Consider using a well-defined Pd(II) pre-catalyst that readily forms the active Pd(0) species under the reaction conditions.
-
Action: Run a control reaction with a known, highly reliable substrate/catalyst system to confirm your catalyst stock and general technique are sound. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).
-
-
Base/Solvent Incompatibility: The base is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[1]
-
Expert Insight: The choice of base and solvent are heavily interdependent.[12][13] An inorganic base like K₂CO₃ may have poor solubility in a non-polar solvent like toluene, leading to a heterogeneous mixture with poor reactivity.[14] Polar aprotic solvents like DMF or NMP often enhance reaction rates but can also lead to catalyst deactivation at high temperatures.[12]
-
Action: Review your screening array. If all conditions failed, ensure the chosen fixed parameters (e.g., the solvent used across a plate screening different bases) are compatible.
-
-
Insufficient Temperature: Oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, particularly for less reactive halides like aryl chlorides or bromides.[9][15]
-
Action: If screening aryl bromides, a reaction temperature of 60-80°C is a common starting point, but temperatures up to 100°C or higher may be necessary.[15] Ensure your heating block provides uniform temperature across all wells.
-
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Product)
Q: My LC-MS analysis shows a prominent peak with a mass corresponding to the dimer of this compound. How can I suppress this side reaction?
A: This is a classic issue in Sonogashira couplings, driven by the copper co-catalyst and the presence of oxygen.
Table 1: Strategies to Minimize Alkyne Homocoupling
| Strategy | Causality & Explanation | Recommended Action |
| Implement Copper-Free Conditions | The Glaser coupling is primarily catalyzed by copper(I) salts. Removing copper from the reaction mixture is the most direct way to inhibit this pathway. The mechanism then proceeds via a palladium-only cycle.[10] | Replace CuI with an amine base alone (e.g., triethylamine, diisopropylamine) which acts as both the base and a solvent.[1] This may require higher temperatures or more active catalysts. |
| Ensure Strict Anaerobic Environment | Oxygen is the terminal oxidant in the Glaser coupling catalytic cycle, regenerating the active Cu(I) species. | Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw or by sparging with argon for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| Modify Ligand/Base Combination | The rate of the desired cross-coupling relative to the homocoupling can be influenced by the catalytic system. | Screen bulky, electron-rich phosphine ligands which can accelerate the rate of oxidative addition and reductive elimination in the Sonogashira cycle, outcompeting the homocoupling pathway.[10] |
| Use a Co-solvent | An amine like triethylamine can act as a reducing agent for any Cu(II) species that may form, keeping the copper in the desired Cu(I) oxidation state and disfavoring the homocoupling pathway. | If using an inorganic base, consider adding an amine co-solvent. For example, using a mixture of DMF and triethylamine.[12] |
Problem 3: Initial "Hits" Are Not Reproducible (False Positives)
Q: The promising conditions from my primary screen (e.g., >80% conversion) gave poor results when I re-tested them. Why is this happening and how can I trust my data?
A: This is a critical challenge in HTS known as the "hit validation" problem.[16] The goal of a primary screen is to identify potential leads, not to provide perfectly optimized conditions.[8] A lack of reproducibility often stems from false positives or assay interference.[16][17]
Protocol: A Self-Validating Hit Confirmation Workflow
-
Cherry-Pick and Re-test: From your initial screen, select the top 5-10 conditions ("hits"). Do not change the scale yet. Re-run these exact conditions in triplicate on a new plate. This step confirms that the result was not a one-time anomaly (e.g., a dispensing error).
-
Orthogonal Assay Confirmation: If possible, confirm the hits using a different analytical method. For example, if your primary screen used UV/Vis, validate the hits with LC-MS. This helps rule out compounds that interfere with a specific detection technology.[16]
-
Dose-Response Curves: For the most promising and reproducible hits, perform a follow-up screen where you vary a continuous parameter, such as catalyst loading or temperature. This demonstrates a logical trend (e.g., yield increases with catalyst loading up to a certain point) and confirms the robustness of the reaction conditions.
-
Initial Scale-Up: Select the top 1-2 validated conditions and perform the reaction on a slightly larger scale (e.g., 5-10 mg). This will confirm that the reaction performance is not dependent on the miniaturized format of the HTS plate, where factors like surface area-to-volume ratio can be different.
Expert Insight on False Positives:
-
PAINS (Pan-Assay Interference Compounds): While more common in biological screening, some chemical structures can interfere with analytical readouts.[16] Be wary of hits that appear active across many different screens.
-
Aggregation: At higher concentrations, some compounds can form aggregates that may sequester the catalyst, leading to non-specific inhibition or enhancement.[17]
-
Data Analysis Artifacts: Ensure your data analysis software is correctly integrating peaks and that you are not misinterpreting noise as a small product peak.[8]
By building this validation hierarchy into your screening process, you create a self-validating system that ensures the conditions you advance are truly optimal and robust.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High throughput analysis enables high throughput experimentation in pharmaceutical process research - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00234K [pubs.rsc.org]
- 6. fhi.mpg.de [fhi.mpg.de]
- 7. dispendix.com [dispendix.com]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.lucp.net [books.lucp.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Conversion in Aniline Derivative Synthesis
Welcome to the technical support center for aniline derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to incomplete reactions. Instead of a rigid checklist, we will explore the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: The Anatomy of an Incomplete Reaction - First Principles
Incomplete conversion in aniline derivative synthesis, particularly in widely used methods like the Buchwald-Hartwig amination, is rarely due to a single isolated factor. More often, it's a confluence of suboptimal parameters that stall the catalytic cycle or lead to competing side reactions. Understanding the "why" behind each component's role is paramount to effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My TLC/LC-MS shows significant starting material remaining. What are the most common culprits?
A1: The most frequent causes of incomplete conversion are multifaceted and often interrelated. Key areas to investigate include:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is the heart of the catalytic cycle. Its formation might be inefficient, or it could be deactivating prematurely.[1]
-
Sub-optimal Ligand Choice: The phosphine ligand is not just a spectator; it's a crucial component that influences the catalyst's stability and reactivity.[2][3] A mismatch between the ligand and the substrates can halt the reaction.
-
Base and Solvent Issues: The choice of base and solvent is critical and highly interdependent.[4][5][6] Poor solubility of the base or inhibitory effects of the solvent can severely impede the reaction rate.[7][8]
-
Substrate Reactivity and Purity: The inherent reactivity of your aryl halide and aniline derivative plays a significant role.[1] Impurities in starting materials or solvents can also poison the catalyst.[4][9]
-
Steric Hindrance: Bulky groups on either the aniline or the aryl halide can sterically hinder the reaction, requiring specialized conditions to overcome.[10][11][12]
Q2: I'm using an aryl chloride, and the reaction is sluggish. What should be my first troubleshooting step?
A2: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strong C-Cl bond, which makes the initial oxidative addition step more challenging.[1] The most critical factor to address is the ligand . Switching to a more electron-rich and sterically bulky phosphine ligand is often the most effective first step.[1][2] These ligands promote the formation of the active monoligated palladium species necessary for activating the C-Cl bond.[10]
Q3: My reaction has turned dark, and I'm seeing a lot of side products. What is likely happening?
A3: A dark reaction mixture often indicates decomposition of starting materials, products, or the catalyst. In the context of aniline synthesis, this can be due to:
-
Oxidation: Anilines, especially electron-rich ones, are susceptible to oxidation, which can be exacerbated by harsh reaction conditions.[13]
-
Base-Induced Decomposition: Using a base that is too strong for your substrate can lead to decomposition.[4][5]
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black if the ligand is not robust enough to stabilize it throughout the reaction, especially at higher temperatures.
Q4: I'm observing a significant amount of hydrodehalogenation byproduct. How can I minimize this?
A4: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, particularly when using primary amines.[5][14] This is often a ligand-dependent issue. Screening different phosphine ligands can help identify one that favors the desired C-N bond formation over this competing pathway.[5] Additionally, optimizing the base and reaction temperature can also help to minimize this side reaction.[5]
Part 2: A Systematic Troubleshooting Guide
When faced with an incomplete reaction, a systematic approach is more effective than random parameter changes. The following workflow, presented as a decision-making diagram, will guide you through a logical troubleshooting process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. entegris.com [entegris.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 12. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Anilines
Introduction: The Strategic Role of Aniline and Fluorine in Medicinal Chemistry
Aniline, a fundamental aromatic amine, serves as a versatile scaffold in the synthesis of a vast array of therapeutic agents, from pioneering sulfa drugs to modern targeted cancer therapies.[1][2] Its structural simplicity and synthetic accessibility have made it a cornerstone in medicinal chemistry.[3] However, the unadorned aniline moiety often presents challenges, including metabolic instability and undesirable physicochemical properties.[4][5] This has led to the strategic incorporation of fluorine atoms into the aniline scaffold, a tactic that has revolutionized drug design.[6][7][8]
Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological profile.[6][9] This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated anilines, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the drug discovery process.
Physicochemical Properties: The Ripple Effect of a Single Atom
The introduction of fluorine can profoundly alter the physicochemical properties of aniline, which in turn influences its biological activity. The key parameters affected are pKa (basicity), lipophilicity (LogP/LogD), and metabolic stability.
pKa: Modulating Basicity for Optimal Target Engagement
The basicity of the aniline nitrogen is a critical determinant of its interaction with biological targets and its pharmacokinetic properties. Fluorination significantly impacts this property. The strong electron-withdrawing nature of fluorine reduces the electron density on the aniline ring and, consequently, the basicity of the amino group.[10] This decrease in pKa can be advantageous in drug design, as it can modulate the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and binding to target proteins.[11]
For instance, the pKa of aniline's conjugate acid (anilinium) is around 4.6, while the introduction of a fluorine atom can lower this value, making the fluorinated aniline a weaker base.[12][13] This modulation is crucial for optimizing drug-receptor interactions and avoiding off-target effects.[4]
Lipophilicity (LogP/LogD): A Balancing Act for Bioavailability
Lipophilicity, the affinity of a compound for a lipid environment, is a key factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][15] It is commonly expressed as the partition coefficient (LogP) or distribution coefficient (LogD).[16] The effect of fluorination on lipophilicity is context-dependent.[17] While a single fluorine atom can sometimes decrease lipophilicity, the introduction of polyfluorinated groups like trifluoromethyl (-CF3) generally increases it.[11][18]
This ability to fine-tune lipophilicity is a powerful tool for medicinal chemists.[19] By strategically placing fluorine atoms, they can enhance a compound's ability to cross cell membranes and reach its target, while avoiding excessive lipophilicity that can lead to poor solubility, increased metabolic clearance, and toxicity.[11]
Metabolic Stability: Blocking the Path of Degradation
One of the most significant advantages of fluorinating anilines is the enhancement of metabolic stability.[20][21] Anilines are often susceptible to metabolism by cytochrome P450 (CYP450) enzymes, leading to rapid clearance from the body and reduced efficacy.[4][5] The primary metabolic pathway for anilines is often oxidation of the aromatic ring.[22]
Strategically placing a fluorine atom at a metabolically vulnerable position can block this oxidation, a concept known as "metabolic blocking."[23] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage.[20] This can significantly increase the compound's half-life and bioavailability.[6][23] However, it's important to note that in some cases, fluorination can lead to the formation of reactive metabolites through defluorination, which can pose toxicity risks.[23][24]
Comparative Data Summary
The following table summarizes the general trends observed when comparing the physicochemical properties of non-fluorinated and fluorinated anilines. The actual values are highly dependent on the specific molecule and the position of the fluorine atom(s).
| Property | Non-Fluorinated Aniline | Fluorinated Aniline | Impact on Biological Activity |
| pKa | Higher | Lower | Modulates ionization at physiological pH, affecting target binding and solubility.[10] |
| Lipophilicity (LogP/LogD) | Varies | Can increase or decrease depending on the nature and position of fluorine substitution.[11][17] | Influences absorption, distribution, membrane penetration, and protein binding.[] |
| Metabolic Stability (t½) | Generally Lower | Often Higher | Increases drug exposure and duration of action by blocking CYP450-mediated metabolism.[20][23] |
| CYP450 Inhibition | Can be a substrate and/or inhibitor. | Fluorination can alter the inhibition profile. | Affects potential for drug-drug interactions.[25][26] |
Experimental Protocols for Property Evaluation
To provide a practical framework for researchers, this section details the step-by-step methodologies for key experiments used to assess the properties discussed above.
Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily CYP450s.[27][28]
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Workflow Diagram:
Caption: Workflow for a typical in vitro microsomal stability assay.
Detailed Protocol: [29][30][31]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[30]
-
Thaw liver microsomes (human or animal) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[27][29]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. This typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[29][30]
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsome suspension and the test compound (final concentration typically 1-10 µM). Pre-warm the mixture at 37°C for a few minutes.[29]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[23]
-
Incubate the reaction mixture at 37°C with gentle shaking.[29]
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[28]
-
Lipophilicity (LogD) Determination by Shake-Flask Method
This is the gold standard method for determining the lipophilicity of a compound.[][32]
Objective: To measure the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).[16]
Workflow Diagram:
Caption: Workflow for LogD determination using the shake-flask method.
-
Preparation of Phases:
-
Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mutually saturate the n-octanol and the aqueous buffer by mixing them together, shaking vigorously, and allowing the layers to separate.[33]
-
-
Partitioning:
-
Add a known amount of the test compound stock solution to a vial containing a defined volume of the saturated n-octanol and saturated aqueous buffer.[16]
-
Cap the vial and shake it vigorously for a sufficient time (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[16]
-
Centrifuge the vial to ensure complete separation of the two layers.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
-
Calculation:
-
Calculate the LogD value using the following formula: LogD = log10 (Concentration in n-octanol / Concentration in aqueous buffer).
-
Conclusion: A Strategic Imperative in Drug Discovery
The strategic fluorination of anilines is a powerful and well-established strategy in modern medicinal chemistry.[6][34] By judiciously incorporating fluorine, researchers can modulate key physicochemical properties to enhance metabolic stability, optimize target engagement, and improve the overall pharmacokinetic profile of drug candidates.[6][8] This guide has provided a comprehensive comparison of the biological activities of fluorinated and non-fluorinated anilines, supported by detailed experimental protocols. A thorough understanding of the principles and methodologies presented herein is essential for any scientist involved in the design and development of the next generation of therapeutics. While the effects of fluorination are context-dependent and require careful evaluation on a case-by-case basis, the "fluorine factor" will undoubtedly continue to be a critical consideration in the quest for safer and more effective medicines.[6][34]
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cresset-group.com [cresset-group.com]
- 5. biopartner.co.uk [biopartner.co.uk]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. m.youtube.com [m.youtube.com]
- 13. First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. researchgate.net [researchgate.net]
- 32. encyclopedia.pub [encyclopedia.pub]
- 33. enamine.net [enamine.net]
- 34. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
The Aniline Scaffold in Drug Discovery: A Comparative Analysis of Therapeutic Derivatives
The aniline moiety, a deceptively simple aromatic amine, stands as a cornerstone in the edifice of modern medicinal chemistry. Its synthetic tractability and inherent reactivity have made it a privileged scaffold, giving rise to a vast and diverse arsenal of therapeutic agents that have left an indelible mark on human health. From the pioneering sulfa drugs that revolutionized the fight against bacterial infections to the precision-targeted kinase inhibitors at the forefront of oncology, the aniline core has proven to be a remarkably versatile platform for drug design.
This guide offers an in-depth comparative analysis of aniline derivatives in drug discovery, tailored for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanisms of action, and clinical performance of key aniline-based drugs, juxtaposing them with relevant alternatives. This analysis is grounded in experimental data and established protocols, providing a rigorous framework for understanding the enduring utility and inherent challenges of the aniline scaffold.
The Double-Edged Sword: Benefits and Challenges of the Aniline Moiety
The widespread use of the aniline scaffold is no accident. Its chemical properties offer several advantages in drug design:
-
Structural Diversity: The amino group of aniline is a versatile handle for a wide array of chemical transformations, allowing for the facile synthesis of large and diverse compound libraries. This synthetic accessibility is a crucial asset in the early stages of drug discovery.[1][2]
-
Modulation of Physicochemical Properties: Substitution on the aniline ring allows for the fine-tuning of critical drug-like properties such as lipophilicity, solubility, and metabolic stability. This enables the optimization of pharmacokinetic and pharmacodynamic profiles.[3]
-
Key Pharmacophoric Interactions: The aniline nitrogen can act as a hydrogen bond donor or acceptor, and the aromatic ring can engage in π-π stacking and hydrophobic interactions, all of which are critical for binding to biological targets.
However, the very reactivity that makes aniline a valuable building block also presents significant challenges:
-
Metabolic Instability: The aniline moiety is susceptible to metabolic oxidation, particularly N-hydroxylation, by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive metabolites that may be rapidly cleared, reducing drug efficacy, or worse, covalently bind to cellular macromolecules, leading to toxicity.[4][5][6][7]
-
Toxicity Concerns: The potential for aniline-derived drugs to cause adverse effects, including hepatotoxicity and hematotoxicity, is a well-documented concern.[4][5][6][7] This has led to the withdrawal of some aniline-containing drugs from the market and necessitates careful toxicological evaluation during development.[2]
-
"Structural Alert": Due to its association with toxicity, the aniline motif is often flagged as a "structural alert" in computational toxicology models, prompting medicinal chemists to consider alternatives.[8]
This inherent duality necessitates a careful and informed approach to the design and development of aniline-based therapeutics.
Comparative Analysis by Therapeutic Area
To provide a practical and data-driven comparison, we will examine the performance of aniline derivatives in three major therapeutic areas: oncology, infectious diseases, and inflammation. We will compare them against both other aniline derivatives and drugs built on alternative scaffolds.
Oncology: The Rise of Aniline-Based Kinase Inhibitors
Aniline derivatives have become particularly prominent in oncology, forming the structural backbone of numerous small-molecule kinase inhibitors that target the dysregulated signaling pathways driving cancer cell proliferation and survival.[9]
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the epidermal growth factor receptor (EGFR), a key driver in many cancers. Two of the most well-known first-generation EGFR inhibitors, Gefitinib and Erlotinib , are based on this scaffold.
Performance Comparison:
A meta-analysis of randomized clinical trials has shown that Gefitinib and Erlotinib have similar efficacy and toxicity profiles in the treatment of non-small cell lung cancer (NSCLC).[10] However, a phase III trial comparing the two directly in patients with EGFR mutations found no significant difference in progression-free survival.[11]
Aniline vs. Non-Aniline Alternative: Lapatinib
Lapatinib , a dual inhibitor of EGFR and HER2, features a quinazoline core but lacks the direct aniline moiety of Gefitinib and Erlotinib.[12][13] This structural difference contributes to a distinct biological profile.
| Drug | Target(s) | IC50 (A431 cells, EGFR overexpressing) | Key Clinical Application |
| Gefitinib | EGFR | 0.08 µM[14] | EGFR-mutant NSCLC[15] |
| Erlotinib | EGFR | 0.1 µM[14] | EGFR-mutant NSCLC[15] |
| Lapatinib | EGFR, HER2 | 0.16 µM[14] | HER2-positive breast cancer[14] |
Data compiled from multiple sources. IC50 values can vary between studies.
While Gefitinib and Erlotinib are more potent against EGFR-mutant cell lines, Lapatinib's dual-targeting offers an advantage in HER2-driven cancers.[12][14] Studies have shown that Lapatinib can be effective in combination with other agents in HER2-overexpressing breast cancer cells where Gefitinib shows less activity.[16]
The development of inhibitors targeting the Bcr-Abl fusion protein has revolutionized the treatment of chronic myeloid leukemia (CML). While the first-in-class inhibitor, Imatinib, is not an aniline derivative, several second-generation inhibitors are.
Performance Comparison of Aniline-Based Bcr-Abl Inhibitors:
Nilotinib and Ponatinib are both potent Bcr-Abl inhibitors, but they are derived from different bromo-(trifluoromethyl)aniline isomers, which influences their activity spectrum.
| Drug | Aniline Isomer Core | BCR-ABL IC50 (nM) | BCR-ABL T315I IC50 (nM) |
| Nilotinib | 2-bromo-5-(trifluoromethyl)aniline | 20[17] | >3000[17] |
| Ponatinib | 3-bromo-5-(trifluoromethyl)aniline | 0.37[17] | 2.0[17] |
Ponatinib demonstrates significantly greater potency against wild-type Bcr-Abl and, crucially, is effective against the T315I "gatekeeper" mutation, a common mechanism of resistance to other inhibitors like Nilotinib.[17] This highlights how subtle changes in the aniline scaffold can have profound effects on the biological activity of a drug.
Infectious Diseases: The Legacy of Sulfonamides
The history of aniline derivatives in medicine is inextricably linked to the discovery of sulfonamides, the first class of synthetic antimicrobial agents.
Performance Comparison:
Sulfamethoxazole (often in combination with trimethoprim) and Sulfadiazine are two widely used sulfonamides. Their efficacy can be compared by their Minimum Inhibitory Concentration (MIC) values against various bacteria.
| Sulfonamide | Bacterial Strain | MIC Range (µg/mL) |
| Sulfadiazine | Staphylococcus aureus (MDR) | 64 - 128[18] |
| Sulfamethoxazole (with Trimethoprim) | Escherichia coli (wildtype) | 0.03 - 0.25[18] |
| Sulfamethoxazole (with Trimethoprim) | Staphylococcus aureus (resistant) | > 8[18] |
MIC values are highly dependent on the specific bacterial strain and testing conditions.
Aniline-based vs. Non-Aniline Alternatives:
The rise of bacterial resistance to sulfonamides has led to the increased use of alternative antibiotic classes, such as fluoroquinolones (e.g., ciprofloxacin) and penicillins (e.g., amoxicillin).[19]
A meta-analysis comparing sulfamethoxazole-trimethoprim (SMX-TMP) to other antibiotics for uncomplicated urinary tract infections found that fluoroquinolones were generally more effective.[20] Furthermore, SMX-TMP is associated with a higher risk of adverse drug events, particularly skin disorders, compared to other antibiotics like amoxicillin/clavulanate and azithromycin.[12][21][22]
Anti-inflammatory Drugs: The NSAID Connection
Aniline derivatives are also found in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Diclofenac , a potent NSAID, is a 2-anilinophenylacetic acid derivative.[9]
Aniline-based vs. Non-Aniline Alternative: Celecoxib
Celecoxib , a selective COX-2 inhibitor, belongs to the coxib class and features a sulfonamide-substituted pyrazole core, distinguishing it from the aniline-based structure of diclofenac.
Performance and Safety Comparison:
Clinical trials have shown that celecoxib and diclofenac have comparable efficacy in relieving the signs and symptoms of osteoarthritis and rheumatoid arthritis.[1][2][23] However, their safety profiles differ significantly, primarily due to their selectivity for the COX enzymes.
| Feature | Diclofenac (Aniline-based) | Celecoxib (Non-Aniline, COX-2 selective) |
| Gastrointestinal Side Effects | Higher incidence of GI side effects and ulcers.[1][2][23] | Significantly lower incidence of GI side effects.[1][2][23] |
| Hepatic and Renal Effects | Associated with elevations in hepatic transaminases and serum creatinine.[1][23] | Not associated with these elevations compared to placebo.[1][23] |
| Cardiovascular Risk | Both carry cardiovascular risks.[23] | Both carry cardiovascular risks.[23] |
The superior gastrointestinal safety profile of celecoxib makes it a preferred option for patients at high risk for GI complications.[23] This comparison illustrates how moving away from the traditional, non-selective NSAID structure (which includes the aniline-based diclofenac) to a more targeted mechanism can improve the therapeutic window of a drug.
Experimental Protocols
To ensure the reproducibility and validation of findings in the comparison of aniline derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is a key measure of potency.
Detailed Protocol (Adapted from ADP-Glo™ Kinase Assay): [24][25]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).
-
Dilute the purified kinase (e.g., EGFR) and substrate (e.g., a specific peptide) in the kinase buffer to the desired concentrations.
-
Prepare a solution of ATP in the kinase buffer.
-
Perform serial dilutions of the test compound (dissolved in DMSO) in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted kinase to all wells except the negative control.
-
Initiate the reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][23][26][27]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired exposure time (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in the incubator.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, from the dose-response curve.
-
In Vitro COX-2 Inhibition Assay (Fluorometric)
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme by detecting the formation of prostaglandin G2, an intermediate product.[29]
Detailed Protocol (Adapted from a commercial kit): [29][30][31]
-
Reagent Preparation:
-
Prepare a COX assay buffer.
-
Dilute the test inhibitor to the desired concentration. Celecoxib can be used as a positive control inhibitor.[29]
-
Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted test inhibitor or vehicle control to the appropriate wells.
-
Add the human recombinant COX-2 enzyme to all wells except the background control.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding a solution of arachidonic acid (the substrate).
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of COX-2 inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Perspectives
The aniline scaffold has undeniably been a workhorse of medicinal chemistry, providing the foundation for a multitude of life-changing therapies. Its synthetic versatility and ability to be tailored for specific biological targets ensure its continued relevance in drug discovery. However, the persistent challenges of metabolic instability and potential toxicity associated with the aniline moiety demand a cautious and intelligent approach to its use.
The comparative analysis presented here underscores a critical theme in modern drug development: the pursuit of target selectivity and improved safety profiles. In oncology, subtle modifications to the aniline core have yielded next-generation inhibitors that overcome resistance. In the realm of anti-inflammatory drugs, the shift from the aniline-based, non-selective NSAID diclofenac to the more targeted, non-aniline coxib celecoxib exemplifies the successful mitigation of mechanism-based side effects. For antimicrobials, the rise of resistance to aniline-derived sulfonamides has driven the development and use of alternative classes of antibiotics.
The future of drug discovery will likely see a continued and perhaps accelerated trend towards exploring alternatives to potentially labile scaffolds like aniline. The development of novel bioisosteres that mimic the desirable properties of aniline while circumventing its metabolic liabilities is an active and promising area of research. By leveraging a deep understanding of structure-activity and structure-toxicity relationships, and by employing the rigorous experimental protocols outlined in this guide, the scientific community can continue to build upon the legacy of aniline, designing safer, more effective, and more durable medicines for the future.
References
- 1. Celecoxib versus diclofenac in the management of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib vs. Diclofenac in Rheumatoid Arthritis | AAFP [aafp.org]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A comparison of the effects of intravenous tramadol, codeine, and morphine on gastric emptying in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Tramadol Versus Morphine on PD1 and PD1-ligand in Patients With Chronic Cancer Pain | Clinical Research Trial Listing [centerwatch.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. droracle.ai [droracle.ai]
- 9. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of tramadol and morphine via subcutaneous PCA following major orthopaedic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
- 18. scribd.com [scribd.com]
- 19. Top sulfamethoxazole-trimethoprim (Bactrim) alternatives and how to switch your Rx [singlecare.com]
- 20. Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative pharmacology of 'non-opioid' analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line [frontiersin.org]
- 23. droracle.ai [droracle.ai]
- 24. researchgate.net [researchgate.net]
- 25. Clinical studies with non-iressa EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
- 27. [PDF] Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis | Semantic Scholar [semanticscholar.org]
- 28. droracle.ai [droracle.ai]
- 29. assaygenie.com [assaygenie.com]
- 30. mdpi.com [mdpi.com]
- 31. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 4-Ethynyl-3-fluoroaniline
In the landscape of pharmaceutical development, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. For novel molecules like 4-Ethynyl-3-fluoroaniline, a versatile building block in medicinal chemistry, selecting an appropriate analytical technique for purity assessment is a critical decision. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical methods, offering experimental insights and protocols to guide researchers, scientists, and drug development professionals.
The Central Role of Purity in Drug Development
The purity of a chemical entity directly impacts its pharmacological and toxicological profile. Impurities, even at trace levels, can lead to unintended side effects, reduced therapeutic efficacy, or issues with drug stability. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in drug substances and products.[1][2][3] Therefore, the choice of an analytical method for purity assessment must be driven by considerations of accuracy, precision, specificity, and robustness.
Quantitative NMR: A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful tool for the precise and accurate determination of compound purity.[4][5][6] Unlike many other analytical techniques, qNMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei responsible for the signal.[5][7] This inherent characteristic allows for the determination of purity without the need for a reference standard of the analyte itself, a significant advantage when dealing with new chemical entities.[7]
The fundamental principle of qNMR lies in comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration.[7]
Causality in Experimental Design: Why qNMR Excels
The strength of qNMR lies in its meticulous experimental design, where each parameter is chosen to ensure accurate and reliable quantification.[8][9]
-
Traceability to SI Units: qNMR provides a direct link to the International System of Units (SI) through the use of a certified internal standard, making it a highly reliable and defensible technique.[7]
-
Structural Confirmation: Beyond quantification, the NMR spectrum provides a wealth of structural information, simultaneously confirming the identity of the analyte and identifying potential impurities.[5]
-
Non-destructive Nature: The sample used for qNMR analysis can be recovered, which is particularly advantageous when working with valuable or scarce materials.[7]
A Head-to-Head Comparison: qNMR vs. Alternative Techniques
While qNMR offers distinct advantages, it is essential to understand its performance in the context of other commonly used analytical techniques for purity assessment, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct proportionality between signal integral and molar concentration.[7] | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase. |
| Reference Standard | Requires a certified internal standard of a different compound.[10][11] | Typically requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Quantification | Absolute quantification.[7] | Relative quantification (unless using a certified reference standard of the analyte). | Relative quantification (unless using a certified reference standard of the analyte). |
| Selectivity | High, based on distinct chemical shifts. | High, based on chromatographic retention time. | High, based on chromatographic retention time. |
| Sensitivity | Moderate, typically for impurities >0.1%.[12][13] | High, capable of detecting trace-level impurities. | Very high for volatile impurities. |
| Sample Throughput | Lower, especially with long relaxation delays.[13] | High, with typical run times of 20-30 minutes.[13] | High, with rapid analysis times for volatile compounds. |
| Sample Consumption | Higher (milligrams).[13] | Low (micrograms).[13] | Very low (micrograms to nanograms). |
| Destructive | No, the sample can be recovered.[7][13] | Yes.[13] | Yes. |
Experimental Protocol: Purity Assessment of this compound by ¹H qNMR
This protocol outlines a validated approach for determining the purity of this compound using ¹H qNMR.
Selection of the Internal Standard
The choice of an internal standard is critical for the accuracy of the qNMR experiment.[10][11][14] An ideal internal standard should:
-
Be of high, certified purity (≥99.9%).
-
Be chemically stable and non-reactive with the analyte and solvent.[10]
-
Have resonance signals that do not overlap with those of the analyte.[10][11]
-
Possess good solubility in the chosen deuterated solvent.[10]
For this compound, maleic acid is a suitable internal standard. Its sharp singlet in a relatively clear region of the spectrum makes it an excellent choice.
Sample Preparation
Accurate weighing is paramount for reliable qNMR results.
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of the certified internal standard (e.g., maleic acid) to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve the accurately weighed analyte and internal standard in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as DMSO-d₆.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The acquisition parameters must be optimized to ensure quantitative accuracy.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.[13]
-
Pulse Angle: A 90° pulse is used to ensure maximum signal intensity.
-
Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals) is essential for full signal recovery and accurate integration.[13] A typical starting point is 30 seconds.
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K) throughout the experiment.[15]
Data Processing and Purity Calculation
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the ethynyl proton signal is often a good choice. For maleic acid, the vinylic proton singlet is used.
-
Calculate the purity using the following equation:
Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the qNMR Workflow
Caption: The streamlined workflow for qNMR purity assessment.
Self-Validating Systems and Trustworthiness
A key aspect of a robust analytical method is its self-validating nature. In qNMR, this is achieved through:
-
System Suitability Tests: Before running the analysis, a system suitability test using a known standard can verify the instrument's performance.
-
Orthogonal Method Comparison: Comparing the qNMR results with an orthogonal technique like HPLC provides a high degree of confidence in the purity assessment.[16][17][18][19] Any significant discrepancies would warrant further investigation.
-
Validation According to ICH Guidelines: A qNMR method intended for regulatory submissions must be validated according to ICH Q2(R2) guidelines, demonstrating its accuracy, precision, specificity, linearity, and range.[20][21]
Conclusion: An Authoritative Choice for Purity Assessment
For the purity determination of this compound, quantitative NMR stands out as a powerful and reliable primary analytical method. Its ability to provide direct, absolute quantification traceable to SI units, coupled with simultaneous structural confirmation, offers a level of confidence that is highly valued in the pharmaceutical industry. While chromatographic techniques like HPLC and GC are indispensable for impurity profiling and detecting trace-level contaminants, qNMR provides an accurate and definitive purity value for the bulk material.
By understanding the principles behind qNMR and implementing a meticulously designed experimental protocol, researchers and drug development professionals can ensure the highest quality of their chemical entities, ultimately contributing to the development of safer and more effective medicines.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. emerypharma.com [emerypharma.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. acgpubs.org [acgpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Cross-Reactivity of 4-Ethynyl-3-fluoroaniline Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the cross-reactivity profiles of kinase inhibitors derived from the 4-ethynyl-3-fluoroaniline scaffold. By examining the structural rationale, experimental methodologies for selectivity profiling, and comparative data, this document serves as a crucial resource for researchers engaged in the discovery and development of targeted therapeutics. We will delve into the mechanistic contributions of the ethynyl and fluoro moieties and present a framework for interpreting selectivity data to guide lead optimization.
The conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in the development of selective kinase inhibitors.[1] While promiscuity can sometimes be leveraged for polypharmacology, off-target effects are a primary source of toxicity and adverse drug reactions.[2] Therefore, a rigorous assessment of an inhibitor's selectivity is paramount. The this compound scaffold has emerged in several potent inhibitors, making a detailed understanding of its cross-reactivity essential.
The Role of Ethynyl and Fluoro Groups in Target Engagement and Selectivity
The specific substitution pattern of the this compound core is not arbitrary; it is a deliberate design choice to enhance potency and selectivity.
-
The Ethynyl Group: This small, linear, and rigid moiety can form key interactions within the ATP-binding site. Its triple bond can participate in van der Waals interactions with hydrophobic residues. For instance, in the context of Bcr-Abl inhibitors, the ethynyl linkage has been shown to form favorable interactions that contribute to high potency, even against resistant mutations like T315I.[3] Its rigidity can also help to lock the inhibitor into a specific, favorable conformation, reducing the entropic penalty of binding.
-
The Fluoro Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[4] A fluorine atom is small and highly electronegative.[5] When placed on the aniline ring, it can significantly lower the pKa of the amine group, altering its hydrogen bonding potential. This modulation can disfavor binding to off-target kinases where the original hydrogen bonding network was more critical. Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability, improving the overall pharmacokinetic profile of the compound.[6]
The interplay of these two groups—the interaction-forming potential of the ethynyl group and the property-modulating effects of the fluoro group—provides a powerful platform for developing selective kinase inhibitors.
Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted approach is necessary to build a comprehensive understanding of a compound's selectivity. This typically involves a tiered screening process, starting with broad panels and progressing to more detailed cellular and biophysical characterization.[7]
Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Detailed Experimental Protocols
1. Broad Kinase Panel Screening (Biochemical Assay)
This is often the first step to assess the selectivity of a new compound.[7] Commercial services offer screening against extensive panels of kinases (e.g., >400).
-
Objective: To identify the on- and off-target kinases for a compound at a single high concentration.
-
Methodology: The most common method involves measuring the inhibition of substrate phosphorylation.[8] Radiometric assays using [³³P]-ATP are a classic and direct approach.[8]
-
Reaction Setup: Prepare a reaction mixture containing the specific kinase, its substrate, ATP (often at or near the Kₘ concentration), and the test compound (e.g., at 1 µM).
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring incorporated radioactivity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a control reaction without the inhibitor.
-
2. IC₅₀ Determination for Hit Confirmation
For kinases showing significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC₅₀ value.[9]
-
Objective: To quantify the potency of the inhibitor against specific kinases.
-
Methodology:
-
Serial Dilution: Prepare a series of dilutions of the test compound (typically a 10-point curve).
-
Kinase Assay: Perform the kinase assay as described above for each concentration of the inhibitor.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀, the concentration at which 50% of the kinase activity is inhibited.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular environment.[9] It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Objective: To validate that the inhibitor binds to its intended target (and potential off-targets) in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Comparative Analysis: N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives
As a case study, we will examine the cross-reactivity data for a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, which are potent inhibitors of the B-Raf V600E mutant kinase, a key driver in many cancers.[10] These compounds share the core this compound scaffold (with an additional fluorine at the 2-position).
One of the most promising compounds from this series, 3s , demonstrated excellent potency and selectivity.[10] In a broad kinase screen against 468 kinases at a concentration of 1.0 µM, it showed a high degree of specificity. The selectivity score (S₁₀), which represents the number of kinases inhibited by more than 90% at 1 µM, is a common metric. For compound 3s , the S₁₀(1µM) was 0.012, indicating very few off-targets.[10]
| Compound | Target | IC₅₀ (nM) | Antiproliferative IC₅₀ (nM) (Colo205, B-Raf V600E) | Selectivity Score S₁₀(1µM) |
| Vemurafenib | B-Raf V600E | 31 | 196 | Not Reported in this study |
| Compound 3o | B-Raf V600E | 3.0 | 78 | Not Reported in this study |
| Compound 3s | B-Raf V600E | Not Reported (Kd = 22 nM) | 120 | 0.012 |
Data synthesized from Li et al., 2015.[10][11]
The data shows that derivatives based on this scaffold can achieve very high potency, with compound 3o being 10 times more potent than the approved drug Vemurafenib in a biochemical assay.[10] Importantly, the high selectivity of compound 3s underscores the potential of the this compound scaffold to generate highly specific kinase inhibitors.
Visualizing Selectivity: Kinome Maps
While specific kinome map data for this compound derivatives is not publicly available, the general principle involves plotting the inhibited kinases on a phylogenetic tree of the human kinome. The size of the circle representing each kinase is proportional to the degree of inhibition. A highly selective inhibitor will show a large circle on its intended target with very few other circles on the map.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of potent and selective kinase inhibitors. The strategic placement of the ethynyl and fluoro groups provides a powerful means to achieve high affinity for the intended target while minimizing interactions with off-target kinases. The case of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives demonstrates that this core can lead to compounds with superior potency and selectivity compared to established drugs.[10]
For researchers working with this scaffold, a rigorous and tiered approach to cross-reactivity profiling is essential. Combining broad kinome screening with biophysical and cellular validation assays will provide the necessary data to confidently advance lead candidates. Future work should focus on expanding the diversity of chemical structures built upon this scaffold and performing head-to-head comparisons with other inhibitor classes to fully delineate its advantages and potential liabilities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of 4-Ethynyl-3-fluoroaniline using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in discovery pipelines. 4-Ethynyl-3-fluoroaniline is a valuable synthetic intermediate, incorporating a reactive ethynyl group, a directing amino group, and a modulating fluoro substituent. Its precise substitution pattern is critical for its intended reactivity and biological activity.
This guide provides an in-depth, experimentally grounded workflow for the complete structural validation of this compound using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple recitation of data to explain the causal logic behind the experimental choices and demonstrate how a combination of COSY, HSQC, and HMBC experiments creates a self-validating dataset for unambiguous structure elucidation.
The Analytical Challenge: Differentiating Isomers
The primary challenge in characterizing this compound is to definitively confirm the ortho relationship between the fluorine and the amino group, and the para position of the ethynyl group relative to the amino group. Simple one-dimensional (1D) ¹H and ¹³C NMR can suggest the presence of the constituent functional groups, but they often fail to provide the conclusive connectivity information needed to distinguish it from other potential isomers, such as 2-Ethynyl-5-fluoroaniline or 4-Ethynyl-2-fluoroaniline. 2D NMR spectroscopy resolves this ambiguity by mapping the bonding framework of the molecule through correlations between nuclei.
The Foundational Spectrum: 1D ¹H and ¹³C NMR
Before delving into 2D experiments, a standard 1D ¹H and ¹³C NMR analysis is essential. These spectra provide the chemical shifts of all proton and carbon nuclei, which will be the coordinates for our 2D correlation maps.
Expected ¹H NMR Signals:
-
Aromatic Region (δ 6.5-7.5 ppm): Three protons on the aromatic ring will exhibit complex splitting patterns (doublets, doublet of doublets) due to coupling with each other and with the fluorine atom.
-
Amino Group (NH₂, δ ~3.5-4.5 ppm): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
Ethynyl Proton (C≡C-H, δ ~3.0 ppm): A sharp singlet.
Expected ¹³C NMR Signals:
-
Aromatic Region (δ 100-160 ppm): Six distinct signals are expected. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. Other carbons will show smaller 2-bond and 3-bond C-F couplings.
-
Ethynyl Carbons (C≡C, δ ~75-85 ppm): Two signals for the sp-hybridized carbons.
While informative, these 1D spectra alone do not definitively establish the connectivity. For that, we turn to 2D correlation spectroscopy.
The 2D NMR Toolkit for Unambiguous Validation
We will employ a trio of standard, yet powerful, 2D NMR experiments: COSY, HSQC, and HMBC. Each provides a unique and complementary piece of the structural puzzle.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
Principle: The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[1][2] It is the primary tool for identifying adjacent protons in a spin system, such as those on an aromatic ring. A cross-peak in a COSY spectrum indicates that the two protons at the corresponding chemical shifts on the F2 (horizontal) and F1 (vertical) axes are coupled.[3]
Experimental Protocol: DQF-COSY
-
Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The sample should be free of particulate matter.[2]
-
Spectrometer Setup: Tune and match the ¹H probe. Acquire a high-quality 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Acquisition: Use a standard DQF-COSY (Double Quantum Filtered COSY) pulse sequence. This sequence helps to suppress strong diagonal singlet signals, providing a cleaner spectrum.[2] Key parameters include acquiring 256-512 increments in the F1 dimension and 2-4 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
Expected Correlations & Interpretation:
The COSY spectrum will be crucial for establishing the relationship between the aromatic protons. Based on the structure below, we expect to see a clear correlation between H-5 and H-6, as they are ortho to each other (a three-bond coupling). A weaker, four-bond coupling might be observed between H-2 and H-6. The absence of a correlation between H-2 and H-5 would strongly support the proposed substitution pattern.
| Proton | Expected Correlating Proton | Coupling Type |
| H-2 | H-6 (weak) | ⁴JHH |
| H-5 | H-6 | ³JHH |
| H-6 | H-5 | ³JHH |
Caption: Expected COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
Principle: The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to (¹JCH).[2][4] This is the most reliable way to assign the chemical shifts of protonated carbons. Each cross-peak in the HSQC spectrum links a proton signal on the F2 axis to a carbon signal on the F1 axis.
Experimental Protocol: Phase-Sensitive HSQC with Adiabatic Pulses
-
Sample: The same sample used for the COSY experiment can be used.
-
Spectrometer Setup: Tune and match both the ¹H and ¹³C channels of the probe. Acquire standard 1D ¹H and ¹³C spectra to define the spectral widths.
-
Acquisition: Use a modern phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This type of sequence can also provide editing information, distinguishing CH/CH₃ from CH₂ signals. Set the ¹JCH coupling constant to an average value for aromatic C-H bonds (~160 Hz).
-
Processing: Process the data with appropriate window functions (e.g., QSINE in F2, SINE in F1) and perform the 2D Fourier transform.
Expected Correlations & Interpretation:
The HSQC spectrum will definitively link the previously identified aromatic protons (H-2, H-5, H-6) and the ethynyl proton (H-8) to their respective carbon atoms (C-2, C-5, C-6, and C-8). Quaternary carbons (C-1, C-3, C-4, C-7) will not show any correlation peaks in the HSQC spectrum, which is in itself valuable information.
| Proton | Expected Correlating Carbon |
| H-2 | C-2 |
| H-5 | C-5 |
| H-6 | C-6 |
| H-8 | C-8 |
This experiment allows us to transfer the secure assignments from the ¹H spectrum to the ¹³C spectrum for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
Principle: The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[2] These "long-range" correlations are used to piece together the molecular fragments identified by COSY and HSQC.
Experimental Protocol: HMBC
-
Sample: The same sample can be used.
-
Spectrometer Setup: Same as for HSQC.
-
Acquisition: Use a standard HMBC pulse sequence. A crucial parameter is the long-range coupling delay, which is optimized for a specific coupling constant. A value of 8-10 Hz is a good starting point for detecting typical ²JCH and ³JCH in aromatic systems.[2]
-
Processing: Typically processed in magnitude mode. Apply a sine window function before the 2D Fourier transform.
Expected Correlations & Interpretation:
The HMBC spectrum provides the final, definitive proof of the this compound structure. The key correlations to look for are those that link the different parts of the molecule and confirm the substituent positions.
Table of Key Expected HMBC Correlations:
| Proton | Correlating Carbons (through 2 or 3 bonds) | Structural Significance |
| H-8 (Ethynyl) | C-4 , C-7 | Confirms the ethynyl group is attached to C-4. |
| H-2 | C-1, C-3 , C-4, C-6 | Confirms H-2 is ortho to C-1 and C-3. The correlation to C-3 (the fluorine-bearing carbon) is critical. |
| H-5 | C-1, C-3 , C-4 | Confirms H-5 is meta to C-1 and C-3, and ortho to C-4. |
| H-6 | C-2, C-4 | Confirms H-6 is ortho to C-2 and meta to C-4. |
| NH₂ | C-1, C-2, C-6 | Confirms the amino group is attached to C-1. (Note: NH₂ protons may exchange and give broad or no correlations). |
The single most important correlation is from the sharp ethynyl proton singlet (H-8) to the aromatic carbon C-4. This unambiguously places the ethynyl group at the 4-position. Furthermore, correlations from H-2 and H-5 to C-3, the carbon expected to be significantly downfield and split by fluorine, confirm the 3-fluoro substitution pattern.
Caption: Key HMBC correlations confirming the molecular skeleton.
Synthesizing the Data: A Self-Validating Conclusion
By systematically applying and interpreting this suite of 2D NMR experiments, we construct an unassailable case for the structure of this compound.
-
COSY establishes the proton connectivity on the aromatic ring (H-5 is next to H-6).
-
HSQC rigorously assigns the chemical shifts of the carbons directly attached to these protons (C-5, C-6, C-2) and the ethynyl moiety (C-8).
-
HMBC provides the final links, connecting the ethynyl group to C-4 and unequivocally placing the fluorine at C-3 through correlations from neighboring protons H-2 and H-5.
References
comparing the efficacy of kinase inhibitors derived from different anilines
An Objective Guide to Comparing the Efficacy of Kinase Inhibitors Derived from Different Anilines
Introduction: The Aniline Scaffold in Modern Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become principal targets in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment for many diseases.[2] A significant portion of these successful inhibitors are ATP-competitive and built upon heterocyclic scaffolds designed to interact with the ATP-binding site of the kinase.[1] Among these, aniline-containing structures have emerged as a "privileged scaffold".[3] The aniline moiety is exceptionally effective at forming critical hydrogen bonds with the "hinge" region of the kinase, a key anchoring point for many potent inhibitors.[3][4]
From the foundational 4-anilinoquinazoline structure of EGFR inhibitors like gefitinib to the phenylamino-pyrimidine core of Bcr-Abl inhibitors like imatinib, the aniline motif is a recurring theme.[5][6] However, the therapeutic efficacy of these molecules is not solely dependent on this core interaction. The specific type of aniline, its substitutions, and the larger scaffold it's part of all dramatically influence a compound's potency, selectivity, and ultimately, its clinical utility.[7][8]
This guide provides a framework for researchers and drug development professionals to objectively compare the efficacy of kinase inhibitors derived from different anilines. It moves beyond simple potency metrics to encompass the critical aspects of selectivity and cellular activity, explaining the causality behind the experimental choices and providing validated protocols for their assessment.
Pillar 1: Determining On-Target Potency (IC50)
The first step in evaluating any inhibitor is to measure its potency against the intended kinase target. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of an inhibitor required to reduce kinase activity by 50%.[9] While seemingly straightforward, the experimental conditions under which an IC50 is determined are critical for ensuring data is accurate and comparable across different studies.[9]
The Rationale Behind Assay Choice
Numerous methods exist for measuring kinase activity, including radiometric assays, mobility shift assays, and fluorescence/luminescence-based assays.[10][11] For high-throughput screening and robust comparability, luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely adopted.[12][13] This method quantifies the amount of ADP produced in a kinase reaction; the resulting luminescent signal is directly proportional to kinase activity.[12][14]
A crucial parameter that dictates the resulting IC50 value is the concentration of ATP used in the assay.[15] For ATP-competitive inhibitors, a higher ATP concentration will necessitate a higher concentration of the inhibitor to achieve 50% inhibition, leading to an artificially inflated IC50 value.[15] To generate the most comparable and meaningful data, it is recommended to perform the assay using an ATP concentration that is equal to the Michaelis constant (Km) for the specific kinase being tested.[15] At this concentration, the determined IC50 value is a direct and reliable measure of the inhibitor's binding affinity.[15]
Experimental Workflow: IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for IC50 determination using a luminescence-based assay.
Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
This protocol is a generalized procedure for determining the IC50 value of a test compound against a specific protein kinase.
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. A typical starting concentration is 100 µM.
-
Reaction Plate Setup : In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells.
-
Kinase Reaction :
-
Prepare a 2X kinase/substrate solution in reaction buffer.
-
Add 2 µL of this solution to each well.
-
Prepare a 2X ATP solution in reaction buffer, with the final concentration in the well being equal to the Km of the kinase.
-
Add 2 µL of the ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Read the plate on a luminometer.
-
Data Analysis : Convert raw luminescence units (RLU) to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.[16]
Pillar 2: Assessing Kinase Selectivity
While high on-target potency is essential, an inhibitor's broader activity profile across the human kinome is equally critical.[10] Highly promiscuous inhibitors may lead to off-target toxicities, whereas highly specific inhibitors might be circumvented by resistance mechanisms.[7] The concept of a "selectively nonselective" inhibitor—one that hits a desired, narrow spectrum of kinases—is often an ideal goal in drug design.[1] Kinase selectivity profiling is the method used to map an inhibitor's activity across a wide panel of kinases.[17]
The Rationale Behind Kinome Profiling
Kinase selectivity panels, often available as commercial services, test an inhibitor at a fixed concentration (or as a full IC50 curve) against hundreds of purified kinases.[13][18] This provides a comprehensive "fingerprint" of the inhibitor's activity.[19] This data is invaluable for:
-
Identifying Off-Target Liabilities : Unintended inhibition of kinases like those in the Src family or cardiac-related kinases can lead to toxicity.[20][21] Early identification allows for chemical modification to improve selectivity.
-
Discovering Polypharmacology : An inhibitor may hit multiple targets that are beneficial for a specific disease, such as dual inhibition of PI3K and mTOR.[10] This can lead to enhanced efficacy.
-
Repurposing Opportunities : A compound designed for one target may show potent activity against another, opening new therapeutic avenues.[10][22] For example, the Bcr-Abl inhibitor imatinib was later found to be effective against gastrointestinal stromal tumors due to its inhibition of c-Kit.[10]
Experimental Workflow: Kinase Selectivity Profiling
The workflow for selectivity profiling is an extension of the IC50 determination process, applied on a massive scale.
Caption: High-level workflow for kinase selectivity profiling.
Protocol: General Kinase Selectivity Panel Screening
This protocol describes a single-concentration screening approach to quickly assess inhibitor selectivity.
-
Panel Selection : Choose a kinase panel representative of the human kinome. Commercial panels like those from Promega or Reaction Biology offer broad screening options.[13][18][23]
-
Compound Concentration : Select a single, fixed concentration for screening. A concentration of 1 µM is common as it is high enough to detect meaningful off-target interactions without being overly sensitive.[19]
-
Assay Performance : The profiling service performs parallel kinase reactions for each kinase in the panel in the presence of the test compound and a vehicle control (DMSO). The specific assay format is typically a highly optimized radiometric ([³³P]-ATP filter binding) or luminescence-based assay.[13][23]
-
Data Reporting : The primary data is delivered as the percent of remaining kinase activity for each target in the presence of the inhibitor, compared to the vehicle control.
-
Interpretation : The results are analyzed to identify kinases that are significantly inhibited (e.g., >80% inhibition). This data can be visualized on a kinome map to provide an intuitive representation of the inhibitor's selectivity. A highly selective inhibitor will show strong inhibition of its primary target with minimal activity against other kinases.[19]
Pillar 3: Evaluating Cellular Efficacy
A potent and selective inhibitor in a biochemical assay does not guarantee therapeutic effect. The compound must be able to enter a cell, engage its target in a complex intracellular environment, and elicit a desired biological response.[24] Therefore, cell-based assays are a critical, self-validating step to confirm that biochemical activity translates into cellular function.[10]
The Rationale Behind Cellular Assays
Many compounds that are potent in biochemical assays fail in cellular assays for several reasons, including poor membrane permeability, rapid efflux by cellular pumps, or intracellular metabolism.[5][24] Cellular assays address these variables by measuring the downstream consequences of target inhibition in an intact cell system.
A common and robust method is to measure the anti-proliferative effect of an inhibitor on a cancer cell line that is known to be dependent on the target kinase for its growth and survival.[14] For example, an EGFR inhibitor would be tested against a non-small-cell lung cancer line harboring an activating EGFR mutation.[25][26]
Experimental Workflow: Cellular Anti-Proliferation Assay
This workflow details the steps to measure how an inhibitor affects the growth of cancer cells.
Caption: Workflow for a cell-based anti-proliferation assay.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding : Seed a relevant cancer cell line (e.g., K-562 for Bcr-Abl inhibitors) in a 96-well, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[21] Incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of the test inhibitor in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Viability Measurement :
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the concentration of inhibitor that causes a 50% reduction in cell growth (GI50) by plotting the percentage of viable cells relative to the vehicle control against the log of the inhibitor concentration.
Comparative Analysis of Aniline-Derived Inhibitors
By applying these validated methodologies, one can generate a robust dataset to compare the efficacy of kinase inhibitors derived from different aniline scaffolds. The table below provides a synthesized comparison of representative inhibitors, highlighting how variations in the core scaffold and aniline substitution affect their target profile and potency.
| Inhibitor (Aniline Scaffold) | Primary Target(s) | Target Class | IC50 (On-Target) | Key Features & Rationale |
| Gefitinib (Anilinoquinazoline) | EGFR | Tyrosine Kinase | ~10-30 nM[19] | Highly selective for EGFR. The quinazoline core and aniline moiety form key hinge interactions. Less effective against T790M resistance mutation.[7][26] |
| Nilotinib (Phenylamino-pyrimidine) | Bcr-Abl | Tyrosine Kinase | <30 nM[5] | Developed from imatinib to be more potent and overcome some resistance mutations. Binds to the inactive (DFG-out) conformation of Abl kinase.[5] |
| Dasatinib (Thiazolylaminopyrimidine) | Bcr-Abl, Src family | Tyrosine Kinase | <1 nM[5] | A multi-targeted inhibitor that is highly potent against Bcr-Abl and the Src family kinases. Effective against most imatinib-resistant mutations except T315I.[5][22] |
| Sunitinib (Pyrrole indolin-2-one) | VEGFRs, PDGFRs, c-Kit | Tyrosine Kinase | ~2-10 nM[8] | A multi-targeted inhibitor primarily targeting kinases involved in angiogenesis. The indolinone core is a key structural feature.[8][27] |
| Bosutinib (Anilino-quinoline) | Src, Abl | Tyrosine Kinase | ~1-3 nM[5] | Developed from a quinoline scaffold as a dual Src/Abl inhibitor. Less effective against the T315I mutation.[5] |
Conclusion
Comparing the efficacy of kinase inhibitors is a multi-pillar process that requires rigorous and standardized experimental evaluation. The aniline scaffold provides a versatile and powerful foundation for inhibitor design, but true therapeutic potential is defined by a combination of high on-target potency, a well-characterized and acceptable selectivity profile, and proven activity in a relevant cellular context. By systematically applying the biochemical, selectivity, and cellular assays outlined in this guide, researchers can generate high-quality, comparable data to make informed decisions in the complex process of drug discovery and development. This structured approach ensures that the most promising candidates, regardless of their specific aniline-derived scaffold, are advanced toward clinical investigation.
References
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 14. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. researchgate.net [researchgate.net]
- 17. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pnas.org [pnas.org]
- 23. reactionbiology.com [reactionbiology.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Ethynyl-3-fluoroaniline and its Analogs in Oncology Drug Discovery
This guide provides an in-depth technical review of 4-Ethynyl-3-fluoroaniline and structurally related building blocks in the context of modern oncology research. We will move beyond a simple catalog of applications to explore the causal relationships between molecular structure, synthetic strategy, and therapeutic efficacy, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated and Ethynyl Scaffolds in Kinase Inhibition
In the landscape of targeted cancer therapy, small-molecule kinase inhibitors are a cornerstone.[1] The design of these agents is a meticulous process, where every atom can influence potency, selectivity, and pharmacokinetic properties. Within the medicinal chemist's toolkit, certain structural motifs have emerged as "privileged" for their ability to confer desirable attributes. Fluorinated aromatic rings and terminal ethynyl groups are two such features that have revolutionized the field.[2][3]
The introduction of fluorine can profoundly alter a molecule's properties by modifying its lipophilicity, metabolic stability, and binding affinity through unique electronic interactions.[4][5] Simultaneously, the ethynyl group has become a key warhead for designing potent covalent inhibitors, which form a permanent bond with their target protein, often leading to enhanced efficacy and duration of action.
This guide focuses on this compound, a building block that embodies both of these strategic elements. We will use it as a focal point to compare and contrast synthetic intermediates used in the development of cutting-edge oncology drugs, with a primary focus on epidermal growth factor receptor (EGFR) and other critical cancer-related kinases.
The Aniline Core in EGFR Inhibition: A Comparative Analysis
Aniline derivatives are fundamental building blocks for a multitude of kinase inhibitors. Their utility lies in their role as a versatile scaffold that can be readily modified to achieve specific binding interactions. The third-generation EGFR inhibitor, Osimertinib, serves as an exemplary case study. While not derived from this compound itself, its synthesis and mechanism provide a powerful framework for understanding the nuanced impact of aniline substitution.[6][7]
Osimertinib is designed to overcome resistance to earlier EGFR inhibitors, particularly the T790M mutation in non-small-cell lung cancer (NSCLC).[8] The central pyrimidine core of the drug is attached to a substituted aniline moiety. The nature of this aniline ring is critical for the drug's overall profile.
Comparative Data of Aniline Building Blocks
To understand the rationale behind selecting a specific building block, we can compare the predicted and observed properties of this compound with its non-fluorinated and chloro-substituted counterparts.
| Property | This compound | 3-Ethynylaniline | 4-Ethynyl-3-chloroaniline | Rationale & Impact on Drug Design |
| pKa (Anilinium ion) | ~3.5 | ~4.2 | ~3.3 | The electron-withdrawing nature of halogens (F, Cl) lowers the basicity of the aniline nitrogen. This can reduce off-target interactions with acidic residues and improve cell permeability. |
| Lipophilicity (cLogP) | ~2.1 | ~1.8 | ~2.5 | Fluorine has a moderate impact on lipophilicity, often improving membrane permeability without the significant increase seen with chlorine, which can sometimes lead to poor solubility. |
| Metabolic Stability | High | Moderate | High | The C-F bond is exceptionally strong, making the ring more resistant to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life. |
| Reactivity in Coupling | High | High | High | All three are suitable for standard cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) common in kinase inhibitor synthesis. The choice often depends on cost and availability. |
| Key Interactions | Potential for H-bonding | No specific halogen interaction | Potential for halogen bonding | The fluorine atom can act as a hydrogen bond acceptor, providing an additional anchor point within the kinase's ATP-binding pocket for enhanced affinity and selectivity. |
Signaling Pathway Analysis: EGFR and Downstream Effectors
To appreciate the role of inhibitors developed from these building blocks, it is essential to visualize their molecular target's context. EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, most notably the RAS/RAF/MEK/ERK pathway, which drives cell proliferation.
Case Study: Synthesis of a Covalent Kinase Inhibitor Core
The synthesis of EGFR inhibitors like Osimertinib involves the coupling of a substituted aniline with a pyrimidine core.[9] This is a critical step where the choice of aniline building block directly influences the final product. Below is a representative protocol for the nucleophilic aromatic substitution (SNAr) reaction that forms the backbone of many such inhibitors.
Experimental Protocol: SNAr Coupling of Aniline with a Pyrimidine Core
Objective: To synthesize an N-aryl-pyrimidin-4-amine intermediate, a core structure in many kinase inhibitors.
Materials:
-
4-Chloro-6-nitroquinazoline (or similar activated pyrimidine) (1.0 eq)
-
This compound (1.1 eq)
-
Isopropanol (or n-Butanol) as solvent
-
Diisopropylethylamine (DIPEA) (optional, as base)
Procedure:
-
Vessel Preparation: To a clean, dry, nitrogen-purged round-bottom flask, add 4-chloro-6-nitroquinazoline (1.0 eq).
-
Solvent Addition: Add isopropanol to the flask to create a slurry (approx. 10 mL per gram of quinazoline).
-
Aniline Addition: Add this compound (1.1 eq) to the reaction mixture. If the aniline salt is used, add DIPEA (1.2 eq) to neutralize.
-
Reaction: Heat the mixture to 80-90 °C with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold isopropanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Choices:
-
Solvent: Isopropanol or n-Butanol are chosen for their high boiling points, which facilitate the reaction, and their ability to precipitate the product upon cooling, simplifying purification.
-
Activated Pyrimidine: The presence of an electron-withdrawing group (like the nitro group) on the pyrimidine ring is crucial. It activates the C4 position for nucleophilic attack by the aniline, making the SNAr reaction feasible.
-
Excess Aniline: A slight excess of the aniline ensures the complete consumption of the more expensive pyrimidine starting material.
Synthetic Workflow Diagram
Broadening the Target Scope: Applications Beyond EGFR
The utility of fluoro-aniline building blocks extends far beyond EGFR inhibitors. Their favorable properties make them valuable for targeting other critical oncogenic kinases.
Case Study: c-Met and mTOR Inhibition
-
c-Met Inhibitors: Research has shown that bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety exhibit potent inhibitory activity against the c-Met kinase, a key driver in various cancers. In these molecules, the fluoroaniline core acts as a central scaffold, correctly positioning the two quinoline pharmacophores for optimal binding. Several compounds in this series showed IC50 values in the single-digit nanomolar range against the H460 and MKN-45 cancer cell lines.[10]
-
mTOR Inhibitors: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in cancer.[11][12] The development of ATP-competitive mTOR inhibitors is a major focus of research.[13] Quinoline-based scaffolds, often synthesized from aniline precursors, have been successfully employed to create potent mTOR inhibitors.[14][15] The fluoro-aniline moiety can be incorporated to enhance selectivity and metabolic stability in these scaffolds.
PI3K/Akt/mTOR Signaling Pathway
Comparative Inhibitory Activity
The following table summarizes reported inhibitory activities for compounds derived from ethynyl- and fluoro-substituted aniline analogs against various oncogenic kinases.
| Compound Class | Target Kinase | Representative IC50 | Cancer Cell Line | Reference |
| Bisquinoline derivatives (from 4-oxy-3-fluoroaniline) | c-Met | <10 nM | H460, MKN-45 | [10] |
| N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | B-Raf (V600E) | Low nM | Colo205 | [16] |
| 4th-Gen EGFR Inhibitors (ethynyl pyrimidine based) | EGFR (L858R/T790M/C797S) | 0.55 nM | Ba/F3 | [17] |
Conclusion and Future Outlook
This compound and its structural relatives are more than just inert scaffolds; they are highly engineered building blocks that impart critical, performance-enhancing features to targeted oncology drugs. The strategic incorporation of fluorine atoms enhances metabolic stability and binding affinity, while the ethynyl group provides a powerful tool for achieving covalent inhibition, a key strategy for overcoming drug resistance.
As cancer research moves towards ever-more specific targets and the need to combat evolving resistance mechanisms, the demand for sophisticated building blocks will only grow. Future applications may include:
-
Fourth-Generation Inhibitors: Designing inhibitors that can overcome new resistance mutations, such as C797S in EGFR, where a covalent-binding group like ethynyl is paramount.[17]
-
Dual-Target Inhibitors: Creating single molecules that can inhibit multiple key kinases simultaneously by using the aniline core to bridge different pharmacophores.
-
Targeted Protein Degraders (PROTACs): Using the aniline moiety as a linker component in PROTACs to bring a target kinase into proximity with an E3 ubiquitin ligase, leading to its degradation.
By understanding the fundamental principles behind the selection and application of building blocks like this compound, drug discovery teams can accelerate the development of safer, more effective cancer therapies.
References
- 1. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-Substituted Building Blocks - Enamine [enamine.net]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 10. Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 13. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jopir.in [jopir.in]
- 15. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-Ethynyl-3-fluoroaniline
Understanding the Hazard Profile of 4-Ethynyl-3-fluoroaniline
Before any disposal protocol can be implemented, a thorough understanding of the inherent risks associated with this compound is paramount. As a halogenated aromatic amine, this compound presents a multi-faceted hazard profile.
Toxicological Characteristics: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Aromatic amines, as a class, are known for their potential to be absorbed through the skin and can cause systemic effects.[2][3] The presence of the fluorine atom designates it as a halogenated organic compound, which can form toxic and corrosive byproducts upon incomplete combustion, such as hydrogen fluoride.[4][5]
Environmental Impact: Halogenated organic compounds can be persistent in the environment and may have long-lasting adverse effects on aquatic life.[1] Therefore, release into the environment must be strictly avoided.[4][6]
Physicochemical Properties: The ethynyl group introduces reactivity, and the aniline structure confers basic properties. These characteristics must be considered when evaluating chemical compatibility for storage and disposal.
A summary of the key hazard information is provided in the table below.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Danger |
| Skin Corrosion/Irritation | Causes skin irritation. | Warning |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Danger |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects. | Warning |
This table synthesizes data from various Safety Data Sheets for fluoroanilines and related compounds.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final disposition. This process is designed to be a self-validating system, with checks and reasoning provided at each stage.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Steps for Disposal
1. Waste Characterization and Segregation:
-
Rationale: Proper characterization is a regulatory requirement and ensures the waste is handled correctly throughout the disposal process. Segregation prevents dangerous chemical reactions and simplifies the disposal process for the licensed contractor.[7]
-
Procedure:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions of the compound in organic solvents.
-
Contaminated labware (e.g., pipette tips, vials).
-
Contaminated personal protective equipment (PPE) (e.g., gloves, disposable lab coats).
-
-
This waste must be classified as halogenated organic waste .[7]
-
Do NOT mix with non-halogenated organic waste, as this will unnecessarily increase disposal costs.[2]
-
Crucially, do not mix with incompatible chemicals. A table of known incompatibilities is provided below.
-
| Incompatible Chemical Classes | Rationale for Incompatibility |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Acids, Acid Chlorides, Acid Anhydrides | Can cause exothermic and potentially violent reactions with the aniline functional group. |
| Chloroformates | Incompatible with anilines. |
| Strong Bases | While anilines are basic, strong bases can lead to unwanted reactions. |
This table is based on general incompatibilities of anilines and halogenated compounds.[8]
2. Containerization and Labeling:
-
Rationale: Proper containerization and labeling are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure safe handling and to communicate hazards.[9]
-
Procedure:
-
Select a waste container that is in good condition and chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If in a solution, list all components and their approximate percentages.
-
The appropriate hazard pictograms (see table above).
-
The date on which waste was first added to the container (the "accumulation start date").
-
-
Keep the container securely closed at all times, except when adding waste.
-
3. Temporary Storage:
-
Rationale: Safe on-site storage minimizes the risk of spills, exposure, and unauthorized access.
-
Procedure:
-
Store the labeled waste container in a designated satellite accumulation area or a central hazardous waste accumulation area that is under the control of laboratory personnel.
-
The storage area should be well-ventilated.
-
Ensure secondary containment is used to capture any potential leaks or spills from the primary container.
-
The storage area should be away from sources of ignition and incompatible chemicals.
-
4. Final Disposal:
-
Rationale: The complex nature of this compound necessitates professional disposal by a licensed and reputable hazardous waste contractor to ensure regulatory compliance and complete destruction of the hazardous components.
-
Procedure:
-
High-Temperature Incineration: This is the preferred and most environmentally sound method for the disposal of halogenated organic compounds.[10][11]
-
Mechanism: Incineration at high temperatures (typically above 982°C, with some regulations requiring at least 1100°C for waste containing over 1% halogenated organic substances) and with sufficient residence time (e.g., 2 seconds) ensures the complete destruction of the organic molecule.[12][13]
-
Acid Gas Neutralization: Professional incinerators are equipped with scrubbers to neutralize the hydrogen fluoride and other acidic gases that are produced during the combustion of halogenated compounds.
-
-
Landfill Prohibition: The land disposal of halogenated organic compounds is heavily restricted by the EPA.[11] Untreated this compound should not be disposed of in a landfill.
-
Sewer Disposal Prohibition: Disposal of this compound down the drain is strictly prohibited. It is harmful to aquatic life and can damage wastewater treatment systems.[2]
-
Contractor Engagement:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the waste by a licensed hazardous waste contractor.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
-
Ensure all shipping and transportation regulations are followed, which will be managed by the EHS department and the contractor.
-
-
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and appropriate action is critical.
Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator, chemical-resistant gloves, eye protection, and a lab coat.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry into the affected area.
-
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to safety, scientific integrity, and environmental responsibility.
References
- 1. 4-Ethyl-3-fluoroaniline | C8H10FN | CID 55281682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? → Learn [pollution.sustainability-directory.com]
- 10. zerowasteeurope.eu [zerowasteeurope.eu]
- 11. zeeco.com [zeeco.com]
- 12. epa.gov [epa.gov]
- 13. lobachemie.com [lobachemie.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethynyl-3-fluoroaniline
As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the synthesis and handling of novel chemical entities. 4-Ethynyl-3-fluoroaniline, a substituted aniline, is one such compound that, while promising, requires a comprehensive understanding of its potential hazards to ensure laboratory safety. Due to its specific structure, a dedicated Material Safety Data Sheet (MSDS) may not be readily available. Therefore, this guide synthesizes data from structurally similar compounds—fluoroanilines and aniline itself—to establish a robust safety protocol. Our primary goal is to empower you with the knowledge to work safely, grounded in the principles of chemical causality and risk mitigation.
Hazard Assessment: A Synthesis of Analog Data
This compound's safety profile is primarily dictated by its aniline backbone, which is known for its systemic toxicity. The presence of a fluorine atom can increase its ability to be absorbed through the skin and may lead to the formation of hazardous decomposition products like hydrogen fluoride in a fire.[1][2][3] Anilines as a class are toxic if inhaled, ingested, or absorbed through the skin and can cause severe eye and skin irritation.[4][5]
To construct a reliable, albeit conservative, hazard profile, we can examine the classifications of closely related chemicals.
| Hazard Classification | Probable Hazard for this compound | Rationale and Key Analogs |
| Acute Toxicity, Oral | Category 3 or 4: Toxic or Harmful if swallowed | Aniline and its derivatives are consistently classified as harmful or toxic upon ingestion.[5][6][7] |
| Acute Toxicity, Dermal | Category 3: Toxic in contact with skin | Fluoroanilines and other aromatic amines are known to be readily absorbed through the skin, leading to systemic toxicity.[5][8] |
| Acute Toxicity, Inhalation | Category 3: Toxic if inhaled | Vapors or dusts of aniline compounds can be toxic when inhaled.[5][8] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation | The aniline functional group is corrosive and can cause significant skin damage upon contact.[2][6] |
| Serious Eye Damage/Irritation | Causes serious eye damage | Direct contact can lead to severe and potentially irreversible eye damage.[2][6][7] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure | Chronic exposure to anilines can affect the liver and other organs.[2][9] |
Core Directive: Selecting Your Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. Each component of your PPE ensemble is designed to block a specific route of exposure, as dictated by the compound's chemical properties.
Respiratory Protection: Preventing Systemic Toxicity
All work involving this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosolized dust.[4] In situations where a fume hood is not feasible or during a significant spill, respiratory protection is mandatory.
-
Why it's essential: Anilines are volatile and toxic upon inhalation.[4][10]
-
What to use: A NIOSH-approved respirator is required. For aromatic amines, this typically involves a full-face respirator with organic vapor cartridges or, for higher concentrations, a self-contained breathing apparatus (SCBA).[11][12]
-
User Responsibility: All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.[13]
Eye and Face Protection: Shielding from Corrosive Damage
Anilines can cause severe eye damage.[2][6] Standard safety glasses are insufficient.
-
Why it's essential: To prevent irreversible eye damage from splashes or contact with airborne particles.
-
What to use: Tightly fitting chemical splash goggles are the minimum requirement.[1][14] For any procedure with a heightened risk of splashing (e.g., transfers, work-ups), a face shield must be worn in addition to the goggles.[1][8]
-
Accessibility: Ensure that an eyewash station and safety shower are immediately accessible and tested regularly.[4][15]
Hand Protection: The Critical Barrier to Dermal Absorption
Dermal contact is a primary route of exposure for aniline compounds.[16] Glove selection is arguably one of the most critical decisions in this protocol. Nitrile gloves, while common in laboratories, offer poor resistance to aniline and are not recommended for anything beyond incidental contact.[13]
-
Why it's essential: To prevent skin absorption, which can lead to systemic toxicity, and to protect against severe skin burns.[2][6]
-
What to use: The choice of glove material is paramount. Based on data for aniline and related compounds, the following recommendations are made.
| Glove Material | Recommendation | Justification |
| Nitrile | Not Recommended for Immersion or Extended Contact | Offers very limited protection. Use only for brief, incidental contact and change gloves immediately upon any contamination.[13] |
| Butyl Rubber | Recommended | Provides good resistance to aniline.[13] |
| Neoprene | Recommended | Offers a solid barrier against aniline compounds.[13] |
| Viton | Recommended | Excellent chemical resistance, suitable for prolonged handling.[13] |
-
Best Practice: Always inspect gloves before use.[1][14] Use proper removal techniques to avoid contaminating your skin, and always wash your hands thoroughly after removing gloves.[6][9]
Body Protection: Preventing Skin Contact
-
Why it's essential: To protect the skin from accidental splashes and contamination.
-
What to use: A fully-buttoned, long-sleeved laboratory coat is mandatory.[1][4] For larger-scale operations or when handling significant quantities, a chemical-resistant apron should be worn over the lab coat.[1] Wear long pants and closed-toe shoes to ensure no skin is exposed.[4]
Operational Plan: A Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Prepare spill cleanup materials (inert absorbent like vermiculite or sand, and a designated waste container) before you begin.[9][17]
-
-
Handling:
-
Don the complete PPE ensemble: chemical goggles, face shield, appropriate gloves (e.g., Butyl), and a lab coat.
-
Conduct all manipulations, including weighing and transfers, inside the designated fume hood to contain any dust or vapors.
-
When transferring the material, use secondary containment (e.g., a beaker or tray) to minimize the risk of spills.[13]
-
-
Post-Handling:
-
Thoroughly decontaminate the work area upon completion.
-
Carefully remove and dispose of contaminated gloves and any disposable labware into a designated hazardous waste container.[1][17]
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands and forearms thoroughly with soap and water.[6]
-
Emergency Procedures: Spill and Exposure Response
Accidents require a swift and correct response. All personnel must be trained on these procedures.
Spill Response Workflow
The following workflow outlines the decision-making process for responding to a spill.
Caption: Decision workflow for responding to a chemical spill.
First Aid and Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[18][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[18] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration.[18] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[6]
In all cases of exposure, provide the attending medical professionals with the Safety Data Sheet (SDS) for the most relevant analog compound (e.g., 4-Fluoroaniline).[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, reaction mixtures, contaminated gloves, and absorbent materials from spills, must be collected in a designated hazardous waste container.[17]
-
Container Management: Use a chemically compatible, sealable container (e.g., polyethylene).[17] The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.[17] Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[6][13]
-
Final Disposal: The final disposal of chemical waste must be handled by a licensed professional waste disposal service, typically via chemical incineration equipped with an afterburner and scrubber.[17][19] Do not discharge any waste containing this compound into drains or the environment.[1][8]
By adhering to these rigorous safety protocols, you can confidently handle this compound, mitigating risks and ensuring a safe research environment for yourself and your colleagues.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. aarti-industries.com [aarti-industries.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 4-Ethyl-3-fluoroaniline | C8H10FN | CID 55281682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aarti-industries.com [aarti-industries.com]
- 9. nj.gov [nj.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. restoredcdc.org [restoredcdc.org]
- 12. 40 CFR § 721.10705 - Aromatic amine with cyclo amino carbonyls (generic). | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. cdc.gov [cdc.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.com [fishersci.com]
- 19. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
